molecular formula C11H13N B142774 2,3,3-Trimethylindolenine CAS No. 1640-39-7

2,3,3-Trimethylindolenine

Cat. No.: B142774
CAS No.: 1640-39-7
M. Wt: 159.23 g/mol
InChI Key: FLHJIAFUWHPJRT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylindolenine, also known as this compound, is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65633. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethylindole
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InChI

InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3
Source PubChem
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InChI Key

FLHJIAFUWHPJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13N
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DSSTOX Substance ID

DTXSID9049403
Record name 2,3,3-Trimethylindolenine
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Molecular Weight

159.23 g/mol
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Physical Description

Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS]
Record name 2,3,3-Trimethylindolenine
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CAS No.

1640-39-7
Record name 2,3,3-Trimethylindolenine
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Foundational & Exploratory

physical properties of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a heterocyclic aromatic organic compound, serves as a crucial intermediate in the synthesis of various dyes, particularly cyanine (B1664457) dyes used as labeling reagents and in imaging agents.[1][2][3] Its physical properties are fundamental to its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage. This guide provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

PropertyValue
Molecular Formula C₁₁H₁₃N[1][4][5]
Molecular Weight 159.23 g/mol [1][4][5]
Appearance Clear yellow to red-brown liquid[5][6][7]
Melting Point 6-8 °C[6][7][8]
Boiling Point 228-229 °C @ 744 mmHg[1][4][6]
Density 0.992 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.549[1][6]
Flash Point 93 °C (199.4 °F)[1][4]
Vapor Pressure 0.118 mmHg at 25°C[5][6]
Solubility Soluble in chloroform, toluene, dichlorobenzene; Insoluble in water[1][2][3][6][9]
CAS Number 1640-39-7[5][6]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key .

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.[10] For a substance like this compound, which has a melting point near room temperature, the sample would first need to be cooled and solidified.

Methodology: Capillary Tube Method [11]

  • Sample Preparation: A small sample of this compound is introduced into a freezer or cold bath to solidify it. The solidified sample is then quickly crushed into a fine powder. A small amount of this powder is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp apparatus) containing a heat-transfer fluid (e.g., mineral oil).[10]

  • Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Result: The melting point is reported as the range T₁ - T₂. For pure compounds, this range is typically narrow (0.5-1.0°C).[10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Solidify Sample pack Pack Sample into Capillary Tube start->pack setup Attach to Thermometer & Place in Apparatus pack->setup heat Heat Slowly (1-2°C/min) setup->heat observe Observe Phase Transition heat->observe record_t1 Record T1 (First Liquid Drop) observe->record_t1 record_t2 Record T2 (Completely Liquid) record_t1->record_t2 report Report Range: T1 - T2 record_t2->report

Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14]

Methodology: Thiele Tube Method [14][15]

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube (fusion tube).[13][15]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.[15]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing mineral oil. The thermometer bulb should be level with the sample.[14]

  • Heating and Observation: The side arm of the Thiele tube is heated gently.[14] As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[15]

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded. This is the boiling point.[14]

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Place Liquid in Test Tube invert Invert Sealed Capillary in Liquid start->invert setup Attach to Thermometer & Place in Thiele Tube invert->setup heat Heat Gently setup->heat observe Observe Rapid, Continuous Bubbles heat->observe cool Remove Heat & Allow to Cool observe->cool record Record Temp When Liquid Enters Capillary cool->record report Report Recorded Temperature record->report

Workflow for Boiling Point Determination.
Density Determination

Density is the mass of a substance per unit volume (ρ = m/V).[16] For a liquid, this is typically determined by accurately measuring the mass of a known volume.

Methodology: Using a Graduated Cylinder and Balance [17][18]

  • Measure Mass of Empty Cylinder: An empty, dry measuring cylinder (e.g., 10 mL or 25 mL) is placed on a digital balance, and its mass is recorded (m₁). Alternatively, the balance can be tared to zero.[17][19]

  • Measure Volume of Liquid: A specific volume of this compound (e.g., 10.0 mL) is carefully added to the measuring cylinder. The volume (V) is read from the bottom of the meniscus at eye level to avoid parallax error.[17]

  • Measure Mass of Filled Cylinder: The measuring cylinder containing the liquid is reweighed, and its mass is recorded (m₂).[17]

  • Calculation:

    • The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m = m₂ - m₁).

    • The density (ρ) is calculated using the formula: ρ = m / V.

  • Replication: The procedure should be repeated multiple times, and the average value should be reported for higher accuracy.[17]

Density_Determination_Workflow cluster_measurement Measurement cluster_calculation Calculation cluster_result Result weigh_empty Weigh Empty Graduated Cylinder (m1) add_liquid Add Known Volume of Liquid (V) weigh_empty->add_liquid weigh_full Weigh Cylinder with Liquid (m2) add_liquid->weigh_full calc_mass Calculate Liquid Mass (m = m2 - m1) weigh_full->calc_mass calc_density Calculate Density (ρ = m / V) calc_mass->calc_density report Report Average Density calc_density->report

Workflow for Density Determination.
Solubility Determination

Solubility tests determine the ability of a solute to dissolve in a solvent, forming a homogeneous solution.[20] This provides insights into the polarity and functional groups of the compound.[21]

Methodology: Qualitative Solubility Test

  • Sample Preparation: Place a small, measured amount of the solvent (e.g., 1 mL of water) into a small test tube.

  • Solute Addition: Add a few drops of this compound to the test tube.

  • Mixing and Observation: Vigorously shake or stir the mixture for 60 seconds.[20] Observe whether the two liquids are miscible (form a single homogeneous layer) or immiscible (form two distinct layers).[20]

  • Classification:

    • Soluble/Miscible: The compound dissolves completely, forming one phase.

    • Insoluble/Immiscible: The compound does not dissolve, and two phases are visible.

  • Solvent Variation: Repeat the procedure with different solvents of varying polarity, such as chloroform, toluene, and dichlorobenzene, to establish a solubility profile.

Solubility_Test_Workflow start Start: Add Solvent to Test Tube add_solute Add a Few Drops of this compound start->add_solute mix Shake/Mix Vigorously for 60s add_solute->mix observe Observe for Phase Separation mix->observe miscible Result: Miscible (One Phase) observe->miscible No immiscible Result: Immiscible (Two Phases) observe->immiscible Yes repeat_node Repeat with Different Solvents miscible->repeat_node immiscible->repeat_node

Workflow for Qualitative Solubility Testing.

Summary

This compound is a liquid at standard temperature and pressure with a well-defined set of physical properties. Its high boiling point, specific density, and solubility in non-polar organic solvents are critical parameters for its use in the synthesis of cyanine dyes and other complex molecules. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these essential physical characteristics, ensuring proper handling, quality control, and application in research and development.

References

A Technical Guide to 2,3,3-Trimethylindolenine: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethylindolenine, a key heterocyclic intermediate. It details the compound's physicochemical properties, synthesis methodologies, and significant applications, particularly in the development of cyanine (B1664457) dyes for biomedical imaging and diagnostics. This document serves as a resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and workflow visualizations to facilitate its use in research and development.

Introduction

This compound, also known as 2,3,3-trimethyl-3H-indole, is a crucial indole (B1671886) derivative with the CAS number 1640-39-7.[1][2][3][4][5] Its molecular structure is foundational for the synthesis of a wide array of functional molecules. While not typically a pharmacologically active agent itself, its role as a synthetic building block is indispensable. This is particularly true in the creation of cyanine dyes, which are vital reagents for fluorescent labeling and imaging in biological research and clinical diagnostics.[1][2][4] Furthermore, derivatives of this compound are explored for their potential in antimicrobial agents and as organic photoconductors, highlighting the versatility of this compound.[2][6]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 1640-39-7[1][2][3][4][5]
Molecular Formula C₁₁H₁₃N[1][2][4][6]
Molecular Weight 159.23 g/mol [1][3][4][5]
Appearance Clear yellow to red-brown liquid[7][8]
Density 0.992 g/mL at 25 °C[1][9]
Boiling Point 228-229 °C at 744 mmHg[1][9]
Refractive Index n20/D 1.549[1][9]
Solubility Soluble in chloroform, toluene, or dichlorobenzene[7][10]

Synthesis of this compound

The primary and most established method for synthesizing this compound is the Fischer indole synthesis.[1][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine (B124118) and a ketone. In the case of this compound, the ketone used is 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).[11]

General Reaction Scheme: Fischer Indole Synthesis

The overall transformation can be depicted as follows:

Phenylhydrazine + 3-Methyl-2-butanone --(Acid Catalyst)--> this compound

The accepted mechanism for this reaction proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[12][13][14]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Phenylhydrazine Intermediate1 Phenylhydrazone Formation Reactant1->Intermediate1 Condensation Reactant2 3-Methyl-2-butanone Reactant2->Intermediate1 Intermediate2 Tautomerization to Ene-hydrazine Intermediate1->Intermediate2 Intermediate3 [3,3]-Sigmatropic Rearrangement Intermediate2->Intermediate3 Acid Catalysis Intermediate4 Cyclization & Aromatization Intermediate3->Intermediate4 Product This compound Intermediate4->Product Elimination of NH3

Fischer Indole Synthesis Mechanism Outline
Experimental Protocols

Several variations of the Fischer indole synthesis for this compound have been reported. Below are summaries of two distinct protocols.

Protocol 1: Microwave-Assisted Synthesis [1]

This method offers a significant reduction in reaction time through the use of microwave irradiation.

ParameterDetails
Reactants Phenylhydrazine (34g), 3-Methyl-2-butanone (70g), Acetic Acid (300 mL)
Reaction Conditions Reflux under microwave radiation (800W) for 20-30 minutes.
Work-up 1. Concentrate the reaction mixture. 2. Cool and dilute with ethyl acetate (B1210297) (100 mL). 3. Neutralize with saturated NaHCO₃ solution to pH 7-8. 4. Separate the organic layer and concentrate to obtain the crude product.
Purification Flash column chromatography (ethyl acetate/petroleum ether, 1:5).
Yield 90.3% (45.1g of this compound).

Protocol 2: Conventional Synthesis with Sulfuric Acid [15]

This protocol employs a strong Brønsted acid and conventional heating.

ParameterDetails
Reactants Methyl-isopropyl-ketone-phenylhydrazone (176.3 g, 1 mol), Sulfuric acid (490 g of 20% solution).
Reaction Conditions 1. Add the hydrazone to the sulfuric acid with stirring. 2. Heat the mixture to 95°C over 1 hour. 3. Maintain at 95°C for an additional 2 hours.
Work-up 1. Neutralize the cooled reaction mixture with 50% sodium hydroxide (B78521) solution. 2. Separate the resulting oil layer.
Purification Vacuum distillation.
Yield 94% (140g of this compound).

Applications in Research and Development

The primary application of this compound is as a precursor in the synthesis of cyanine dyes.[1][2][4][7][9] These dyes are characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei, one of which is derived from this compound.

Synthesis of Cyanine Dyes

The synthesis of cyanine dyes typically begins with the quaternization of the nitrogen atom in this compound, followed by condensation with a suitable polymethine bridge-forming reagent.

Cyanine_Dye_Synthesis_Workflow Start This compound Step1 Quaternization (e.g., with methyl iodide) Start->Step1 Intermediate Quaternized Indolenium Salt Step1->Intermediate Step2 Condensation (with a polymethine bridge reagent) Intermediate->Step2 Product Cyanine Dye Step2->Product Application Applications: - Fluorescent Labeling - Bio-imaging - DNA Sequencing - Immunoassays Product->Application

References

A Technical Guide to the Spectroscopic Characterization of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,3,3-Trimethylindolenine, a key intermediate in the synthesis of cyanine (B1664457) dyes and other imaging agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1][2] For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its unique molecular structure.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals for the aromatic protons and the methyl groups.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.0 - 7.5Multiplet4HAromatic protons
2.1 - 2.3Singlet3HC2-Methyl protons
1.2 - 1.4Singlet6HC3-Methyl protons

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[4]

Chemical Shift (δ) ppmAssignment
~185C2 (Imine)
~153, ~140Quaternary C's
~127, ~124, ~121, ~119Aromatic CH's
~53C3 (Quaternary)
~28C3-Methyls
~15C2-Methyl

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:[1][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][5]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]

  • Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically at a frequency of 400 MHz or higher.[3] For the ¹³C NMR spectrum, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline correct the spectrum for accurate analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

2.1. IR Data

The IR spectrum of this compound, typically recorded as a liquid film, shows characteristic absorption bands.[3]

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2970 - 2850StrongAliphatic C-H stretch
~1640StrongC=N (Imine) stretch
1600, 1480, 1450MediumAromatic C=C ring stretch
~1360MediumC-H bend (gem-dimethyl)
760 - 740Strongo-Disubstituted benzene (B151609) bend

2.2. Experimental Protocol for IR Spectroscopy (Liquid Film)

The following protocol is used to obtain an IR spectrum of a liquid sample like this compound:[8][9]

  • Sample Preparation: Place one to two drops of neat this compound liquid onto the surface of a salt plate (e.g., NaCl or KBr).[9]

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition: Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the frequencies of infrared radiation absorbed by the sample.[6]

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands to determine the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound.[11]

3.1. Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.[12]

m/zRelative IntensityAssignment
159High[M]⁺ (Molecular Ion)
144High[M - CH₃]⁺ (Loss of a methyl group)
117Moderate[M - C₃H₆]⁺ (Loss of propene)

3.2. Experimental Protocol for Mass Spectrometry (Electron Ionization)

A typical procedure for obtaining an EI mass spectrum is as follows:[11][13]

  • Sample Introduction: Introduce a small amount of the vaporized this compound sample into the ion source of the mass spectrometer.[13]

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺).[11]

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]

  • Acceleration: Accelerate the resulting ions through an electric field.

  • Mass Analysis: Pass the accelerated ions through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[13]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (e.g., C=N, Aromatic C-H) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Stability and Storage Conditions for 2,3,3-Trimethylindolenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,3-trimethylindolenine, a key intermediate in the synthesis of cyanine (B1664457) dyes and other imaging agents. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications.

Physicochemical Properties and General Stability

This compound is a clear yellow to red-brown liquid with a characteristic odor.[1] It is soluble in organic solvents such as chloroform, toluene, and dichlorobenzene.[1] Under recommended storage conditions, it is considered stable for at least two years.[2] However, like many indole (B1671886) derivatives, it is susceptible to degradation upon exposure to light, moisture, strong oxidizing agents, and elevated temperatures.[2][3]

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Room Temperature (20-25°C)Avoids potential for accelerated degradation at higher temperatures.[2]
Light Protect from light; store in an amber or opaque container.Indole derivatives are often photosensitive and can degrade upon exposure to UV and visible light.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation.
Moisture Keep container tightly sealed in a dry place.Prevents hydrolysis and other moisture-mediated degradation.[2]
Ventilation Store in a well-ventilated area.[3]General laboratory safety practice.
Incompatibilities Keep away from strong oxidizing agents, heat, sparks, and open flames.[3]Prevents potentially hazardous reactions and degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the known chemistry of indole derivatives. The primary sites of reactivity are the imine functional group and the aromatic ring.

Oxidative Degradation

Oxidation is a likely degradation pathway, potentially leading to the formation of N-oxides or ring-opened products. The gem-dimethyl group at the 3-position may offer some steric hindrance, but the nitrogen and the aromatic ring remain susceptible to oxidation.

Oxidative_Degradation This compound This compound N-oxide N-oxide This compound->N-oxide Oxidation Ring_Opened_Products Ring_Opened_Products This compound->Ring_Opened_Products Further Oxidation Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->this compound caption Potential Oxidative Degradation Pathway

Caption: Potential Oxidative Degradation Pathway.

Hydrolytic Degradation

In the presence of moisture, particularly under acidic or basic conditions, the imine bond of the indolenine ring could be susceptible to hydrolysis, leading to ring opening.

Hydrolytic_Degradation This compound This compound Ring_Opened_Amine Ring_Opened_Amine This compound->Ring_Opened_Amine Hydrolysis Water_Acid_Base H2O / H+ or OH- Water_Acid_Base->this compound caption Potential Hydrolytic Degradation Pathway

Caption: Potential Hydrolytic Degradation Pathway.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the molecule to predict its degradation profile.

General Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid_Hydrolysis Neutralize_Dilute Neutralize_Dilute Acid_Hydrolysis->Neutralize_Dilute Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Neutralize_Dilute Oxidation Oxidation Oxidation->Neutralize_Dilute Thermal Thermal Thermal->Neutralize_Dilute Photo Photo Photo->Neutralize_Dilute Stock_Solution Stock_Solution Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Analysis Analysis Neutralize_Dilute->Analysis caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow.

Recommended Analytical Methods

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC with a C18 column is a common and effective technique for separating non-polar to moderately polar compounds like this compound and its potential degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is recommended. UV detection at the compound's λmax should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the intact compound and to identify the structure of isolated degradation products.

Summary of Stability Data

ParameterConditionObservationReference
Long-Term Stability Room Temperature, protected from light and moistureStable for at least 2 years[2]
Thermal Stability GeneralDecomposes at elevated temperatures.[3]
Photostability Light ExposureSensitive to light.[2]
Hydrolytic Stability MoistureSensitive to moisture.[2]
Chemical Compatibility Strong Oxidizing AgentsIncompatible.[3]

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, protection from light and moisture, and in a tightly sealed container. However, it is susceptible to degradation under stress conditions such as high heat, strong acids or bases, and oxidizing agents. For critical applications, it is imperative to perform experimental stability studies to understand its degradation profile and to develop and validate a stability-indicating analytical method to ensure its quality and purity over time. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to establish robust handling and testing procedures for this compound.

References

The Discovery and Synthetic Evolution of 2,3,3-Trimethylindolenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, history, and applications of a pivotal intermediate in chemical and pharmaceutical research.

Abstract

2,3,3-Trimethylindolenine, a heterocyclic compound featuring a substituted indole (B1671886) core, has emerged as a crucial building block in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and the evolution of its synthesis, with a particular focus on the seminal Fischer indole synthesis. Detailed experimental protocols, quantitative data from various synthetic methodologies, and graphical representations of reaction mechanisms are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: A Versatile Synthetic Intermediate

This compound (also known as 2,3,3-Trimethyl-3H-indole) is a colorless to pale yellow liquid that serves as a vital precursor in the synthesis of cyanine (B1664457) dyes, photosensitive materials, and fluorescent probes.[1][2] Its unique structural framework is frequently incorporated into potential drug candidates and is instrumental in the synthesis of antimicrobial agents.[1][3] The compound's utility stems from its reactive nature, which allows for the introduction of various functional groups, enabling the fine-tuning of pharmacological and optical properties.[3]

The Genesis of this compound: The Fischer Indole Synthesis

The history of this compound is intrinsically linked to the discovery of the Fischer indole synthesis by Hermann Emil Fischer in 1883.[4][5][6] This versatile and enduring reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone.[5][7] In the case of this compound, the precursors are typically phenylhydrazine and 3-methyl-2-butanone (B44728) (isopropyl methyl ketone).[1][4]

The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, proceeds through several key steps:

  • Phenylhydrazone Formation: Phenylhydrazine reacts with the ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.

  • [4][4]-Sigmatropic Rearrangement: Following protonation, a[4][4]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia (B1221849) results in the formation of the aromatic indole ring system.[5][8][9]

Fischer_Indole_Synthesis cluster_start Reactants Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone Ketone 3-Methyl-2-butanone Ketone->Phenylhydrazone Enamine Enamine Tautomerization Phenylhydrazone->Enamine Rearrangement {[3,3]-Sigmatropic Rearrangement | + H+} Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Ammonia_Elimination {Elimination of NH3 | Aromatization} Cyclization->Ammonia_Elimination Product This compound Ammonia_Elimination->Product

Figure 1: Mechanism of the Fischer Indole Synthesis.

Evolution of Synthetic Methodologies

Over the years, numerous modifications and improvements to the original Fischer synthesis have been developed to enhance yields, reduce reaction times, and improve the environmental footprint of the process.

Classical Fischer Indole Synthesis

Early methods often employed Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride as catalysts.[4][5][6] In 1968, Hugo Illy and Lance Funderburk reported the synthesis of this compound using methyl isopropyl ketoxime and zinc chloride in ethanol.[1] A notable advancement was described by Plancher, who utilized zinc chloride in absolute alcohol for the cyclization of methyl-isopropyl-ketone-phenylhydrazone.[10] However, this method presented challenges in separating the zinc salt from the product.[10]

Acetic Acid Catalysis

In 1985, Zhongjie Li introduced a two-step process using acetic acid as a catalyst.[1] This method first prepared the phenylhydrazone intermediate, which was then converted to this compound in the same reactor.[1] Acetic acid remains a commonly used catalyst in modern preparations.[4]

One-Pot and Modified Approaches

Mark V. Reddington attempted a one-pot synthesis using p-bromophenylhydrazine hydrochloride, 3-methyl-2-butanone, and glacial acetic acid, with the product isolated by vacuum distillation.[1] More recent developments have focused on three-component approaches, combining nitriles, organometallic reagents, and arylhydrazine hydrochloride salts in an efficient one-pot process.[11]

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly reduced reaction times for the synthesis of this compound.[1] This method, often using acetic acid which can be recycled, provides a more environmentally friendly alternative by minimizing the use of other organic solvents and catalytic acids.[1]

Alternative Synthetic Routes

A commercial method has been developed that avoids the traditional Fischer indole pathway by reacting aniline (B41778) with 3-chloro-3-methylbutane-2-one.[12] This process is claimed to produce high-purity this compound with high yields and reduced acidic waste.[12]

Quantitative Data on Synthetic Protocols

The following table summarizes quantitative data from various reported synthetic methods for this compound.

MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Fischer Indole (Modified) Phenylhydrazine, Methyl Isobutyl KetoneAcetic AcidReflux20-30 min (Microwave)90.3[1]
Fischer Indole o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketoneAcetic AcidRoom Temperature-High Yield[4]
Aniline-Based Synthesis Aniline, 3-chloro-3-methylbutane-2-oneNone specified80, then reflux10 h at 80°C, 1 h at reflux79.3[12]
Aniline-Based Synthesis (with catalyst) Aniline, 3-chloro-3-methylbutane-2-oneAniline hydrochloride80, then reflux7 h at 80°C78.9[12]
Hydroxyketone Method 2-methyl-2-hydroxy-butan-3-one, AnilineAcetic Acid/Toluene2205 h78.5[13]

Detailed Experimental Protocols

Microwave-Assisted Fischer Indole Synthesis[1]

Workflow:

Microwave_Synthesis_Workflow cluster_reactants Reactants & Reagents Phenylhydrazine Phenylhydrazine (34g) Mix Mix reactants in an open container Phenylhydrazine->Mix MIBK Methyl Isobutyl Ketone (70g) MIBK->Mix AceticAcid Acetic Acid (300mL) AceticAcid->Mix Microwave Microwave Irradiation (800W, 20-30 min) Mix->Microwave Concentrate Concentrate solution Microwave->Concentrate Cool Cool solution Concentrate->Cool Dilute Dilute with Ethyl Acetate (B1210297) (100mL) Cool->Dilute Neutralize Neutralize with saturated NaHCO3 (pH 7-8) Dilute->Neutralize Separate Separate layers Neutralize->Separate ConcentrateOrganic Concentrate organic layer to obtain crude product (47.9g) Separate->ConcentrateOrganic Purify Flash column chromatography (Ethyl acetate/petroleum ether 1:5) ConcentrateOrganic->Purify FinalProduct Concentrate eluent to obtain pure this compound (45.1g) Purify->FinalProduct

Figure 2: Workflow for Microwave-Assisted Synthesis.

Procedure:

  • In an open container, mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL).

  • Reflux the mixture under microwave irradiation (800W) for 20-30 minutes.

  • After the reaction, concentrate the solution.

  • Cool the concentrated solution and dilute it with ethyl acetate (100mL).

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8.

  • Separate the organic and aqueous layers.

  • Concentrate the organic layer to obtain the crude product (47.9g).

  • Purify the crude product by flash column chromatography using ethyl acetate/petroleum ether (1:5) as the eluent.

  • Concentrate the eluent to yield pure this compound (45.1g, 90.3% yield).

Synthesis from Aniline and 3-chloro-3-methylbutane-2-one[12]

Procedure:

  • Charge a reaction vessel with 233g (2.5 mol) of aniline and 60g (0.5 mol) of 3-chloro-3-methylbutane-2-one (CMBK).

  • Heat the reaction mixture to 80°C and maintain this temperature for 10 hours.

  • Continuously elevate the temperature, allowing the water formed by condensation to be removed as an azeotropic mixture with aniline.

  • Maintain the reaction liquid at the reflux temperature of aniline for one hour to complete the reaction.

  • Cool the mixture to room temperature.

  • Treat the cooled mixture with sodium hydroxide.

  • Separate the oil layer from the aqueous layer to yield the product.

Conclusion

The journey of this compound from its theoretical roots in the Fischer indole synthesis to its current status as a readily accessible and versatile chemical intermediate highlights the continuous innovation in synthetic organic chemistry. The development of more efficient, scalable, and environmentally conscious synthetic routes has broadened its applicability in fields ranging from materials science to pharmaceuticals. This guide provides a foundational understanding of its history, synthesis, and key experimental considerations, empowering researchers to leverage this important molecule in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 2,3,3-Trimethylindolenine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,3-Trimethylindolenine in organic solvents. Due to a lack of readily available quantitative data in scientific literature, this guide focuses on reported qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. It serves as a key intermediate in the synthesis of various chemicals, particularly cyanine (B1664457) dyes, which have widespread applications in photography, biology, and as optical sensitizers. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Data

A thorough review of scientific databases and chemical supplier information indicates a lack of published quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information is consistently reported.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1][2][3][4][5]
Toluene (B28343)Soluble[1][2][3][4][5]
DichlorobenzeneSoluble[1][2][3][4][5]

The indolenine structure, featuring a non-polar aromatic ring system, suggests a higher affinity for non-polar solvents. This is consistent with the reported solubility in toluene and chlorinated hydrocarbons. A structurally similar compound, 1,3,3-trimethyl-2-methyleneindoline, is noted to be more soluble in non-polar solvents like toluene and hexane (B92381) than in polar solvents such as water[6].

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent (e.g., toluene, methanol, ethanol, acetone, ethyl acetate) at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. b. Add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture at a constant speed for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. d. Record the final weight of the volumetric flask containing the filtrate.

  • Analysis: a. Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). b. Prepare a series of standard solutions of this compound of known concentrations. c. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. d. Measure the absorbance or peak area of the diluted sample solution. e. Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

    Solubility ( g/100g solvent) = (mass of solute / mass of solvent) * 100

    Solubility (mol/L) = concentration from analysis (mol/L)

Safety Precautions:

  • Handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation prep_start Start add_solute Add excess this compound to vial prep_start->add_solute add_solvent Add known amount of solvent add_solute->add_solvent equilibrate Equilibrate in thermostatic shaker add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from concentration analyze->calculate report Report results calculate->report exp_end End report->exp_end

Fig. 1: Experimental workflow for solubility determination.

References

Theoretical and Computational Insights into 2,3,3-Trimethylindolenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylindolenine, a heterocyclic amine, is a pivotal structural motif and a versatile synthetic intermediate in organic chemistry. Its unique electronic and steric properties make it a valuable precursor in the synthesis of a wide array of functional molecules, most notably cyanine (B1664457) dyes, which have significant applications in biological imaging and labeling.[1][2] This technical guide provides an in-depth analysis of the theoretical underpinnings and computational methodologies used to study this compound, alongside detailed experimental protocols for its synthesis and characterization.

Theoretical Studies: Unveiling the Electronic Landscape

While extensive dedicated computational studies on isolated this compound are not widely documented, its electronic and structural characteristics can be thoroughly investigated using quantum chemical methods, particularly Density Functional Theory (DFT).[1] DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of organic molecules with high accuracy.[3][4]

Molecular Orbital Analysis: HOMO-LUMO Insights

A key aspect of theoretical analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic transitions.

  • HOMO: Represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack.

  • LUMO: Is the lowest energy orbital that is unoccupied. It signifies the molecule's capacity to accept electrons, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, influencing its reactivity profile. Computational analysis can precisely model the electron density distribution in these frontier orbitals, providing a visual and quantitative understanding of its chemical behavior.

Computational Analysis Workflow

A typical computational workflow for analyzing this compound would involve the following steps:

G cluster_0 Computational Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minimum Energy FMO Analysis FMO Analysis Frequency Calculation->FMO Analysis HOMO-LUMO Spectra Simulation Spectra Simulation FMO Analysis->Spectra Simulation UV-Vis, IR Reactivity Prediction Reactivity Prediction FMO Analysis->Reactivity Prediction Electrophilic/Nucleophilic Sites

Caption: A generalized workflow for the computational analysis of this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₃N[5][6][7]
Molecular Weight159.23 g/mol [5][6]
Boiling Point228-229 °C at 744 mmHg[2][5]
Density0.992 g/mL at 25 °C[2][5]
Refractive Indexn20/D 1.549[2][5]
AppearanceClear yellow to red-brown liquid[2]
Spectroscopic Data
SpectroscopyObserved FeaturesReference
FT-IR Aromatic ring vibrations: 3093–3022 cm⁻¹ and 1630–1599 cm⁻¹. C=N group: 1385–1310 cm⁻¹.[1]
¹H NMR Chemical shifts for aromatic and methyl protons are identifiable.[8]
¹³C NMR A reference in the literature indicates the availability of ¹³C NMR data for this compound.[9]
Mass Spec. The NIST WebBook provides mass spectrum data (electron ionization).[10]

Experimental Protocols

Synthesis of this compound via Fischer Indole (B1671886) Synthesis

The primary method for synthesizing this compound is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.[5][11] A microwave-assisted one-pot method has been shown to be efficient.[12]

Reactants:

  • Phenylhydrazine

  • Methyl isobutyl ketone (3-methyl-2-butanone)

  • Acetic acid (catalyst and solvent)

Procedure:

  • Mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL) in an open container suitable for microwave irradiation.[12]

  • Subject the mixture to microwave radiation (800W) with reflux for 20-30 minutes.[12]

  • After the reaction is complete, concentrate the solution.[12]

  • Cool the concentrated solution and dilute it with ethyl acetate (B1210297) (100mL).[12]

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8.[12]

  • Separate the organic layer and concentrate it to obtain the crude product.[12]

  • Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5) to yield this compound.[12]

G cluster_0 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Mixing Mixing Phenylhydrazine->Mixing Ketone Methyl Isobutyl Ketone Ketone->Mixing Microwave Irradiation Microwave Irradiation Mixing->Microwave Irradiation Acetic Acid Workup Concentration & Neutralization Microwave Irradiation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the microwave-assisted Fischer indole synthesis of this compound.

Nitration of this compound

This protocol details the synthesis of 5-nitro-2,3,3-trimethylindolenine, a common derivative.

Reactants:

  • This compound

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

Procedure:

  • To a 250 mL conical flask, add this compound (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL).[13]

  • Cool the solution in an ice bath with constant stirring.[13]

  • Prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).[13]

  • Add the acidic mixture dropwise to the solution of this compound.[13]

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[13]

  • Pour the reaction mixture over ice (approximately 500 g) to precipitate the product.[13]

  • Adjust the pH to 8 by the slow addition of sodium hydroxide (B78521) pellets.[13]

  • Isolate the precipitate by vacuum filtration and wash with deionized water (500 mL).[13]

  • The resulting solid can be further purified by recrystallization from hot methanol.[13]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[3][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded to identify the characteristic functional groups present in the molecule, such as the aromatic C-H and C=N stretching vibrations.[1][3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13]

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and is particularly relevant for its derivatives, such as cyanine dyes.[3]

Conclusion

This compound remains a molecule of significant interest due to its role as a fundamental building block in the synthesis of functional dyes and other complex organic molecules. The integration of theoretical and computational studies with established experimental protocols provides a powerful framework for understanding its reactivity and for the rational design of novel derivatives with tailored properties for applications in drug development and materials science. Further dedicated computational investigations on the core molecule would be beneficial to expand the public knowledge base and facilitate future research endeavors.

References

An In-depth Technical Guide to the Key Reactions and Reactivity of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, key reactions, and reactivity of 2,3,3-trimethylindolenine, a crucial heterocyclic intermediate in synthetic organic chemistry. The document details the widely employed Fischer indole (B1671886) synthesis for its preparation and explores its subsequent transformations, including N-alkylation, electrophilic substitution on the benzene (B151609) ring, and its pivotal role as a precursor in the synthesis of cyanine (B1664457) dyes. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and application of this versatile molecule.

Introduction

This compound, also known as 2,3,3-trimethyl-3H-indole, is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₁₃N.[1] Its structure features an indole core with a nitrogen-containing five-membered ring fused to a benzene ring. The presence of three methyl groups, two at the C3 position and one at the C2 position, imparts distinct reactivity to the molecule. This compound is a clear yellow to red-brown liquid at room temperature and is soluble in organic solvents such as chloroform, toluene, and dichlorobenzene.[2]

The primary significance of this compound lies in its role as a key building block for the synthesis of a wide array of commercially and scientifically important molecules.[3] It is a vital precursor in the preparation of cyanine dyes, which are extensively used as fluorescent labels in biomedical imaging, diagnostics, and materials science.[3][4] Furthermore, its derivatives are explored for their potential in developing novel pharmaceuticals and antimicrobial agents.

This guide will delve into the fundamental aspects of this compound's chemistry, focusing on its synthesis, characteristic reactions, and the experimental methodologies to perform these transformations.

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the Fischer indole synthesis.[3][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).[3][6]

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. The general mechanism involves the following key steps:

  • Formation of Phenylhydrazone: Phenylhydrazine reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.[6]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') form.[6]

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[6]

  • Cyclization and Aromatization: The di-imine intermediate cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indolenine ring.[6]

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[5][6]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Cyclization Cyclization Di-imine Intermediate->Cyclization Cyclization This compound This compound Cyclization->this compound Elimination of NH3

Caption: Fischer Indole Synthesis Pathway for this compound.

Experimental Protocols for Synthesis

A rapid and efficient method for the synthesis of this compound utilizes microwave irradiation.[3]

  • Reactants: Phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL).[3]

  • Procedure:

    • Mix the reactants in an open container.

    • Subject the mixture to microwave irradiation (800W) with reflux for 20-30 minutes.[3]

    • After the reaction, concentrate the solution and cool it.

    • Dilute with ethyl acetate (B1210297) (100mL) and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.[3]

    • Separate the organic layer and concentrate it to obtain the crude product.

    • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent.[3]

  • Yield: 90.3%[3]

A more traditional approach involves heating the reactants in the presence of an acid catalyst.

  • Reactants: Phenylhydrazine (108 g), 3-methyl-2-butanone (92.5 g), and 96% sulfuric acid (102 g) in ice (390 g).[7]

  • Procedure:

    • Add sulfuric acid dropwise to the ice.

    • Add phenylhydrazine over 30 minutes with stirring, allowing the temperature to rise from 10 to 20 °C.[7]

    • Add 3-methyl-2-butanone dropwise over 45 minutes.

    • Heat the reaction mixture to 90 °C over one hour and maintain this temperature for an additional 2 hours.[7]

    • Neutralize the mixture with a 50% sodium hydroxide (B78521) solution.

    • Separate the oily layer and purify by vacuum distillation.[7]

  • Yield: 85%[7]

Key Reactions and Reactivity

The reactivity of this compound is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the benzene ring to electrophilic substitution.

N-Alkylation to form Indoleninium Salts

The nitrogen atom of this compound is readily alkylated by various alkylating agents to form quaternary ammonium (B1175870) salts known as indoleninium salts.[8] These salts are crucial intermediates in the synthesis of cyanine dyes.[8]

N_Alkylation This compound This compound N-Alkyl-2,3,3-trimethylindoleninium Salt N-Alkyl-2,3,3-trimethylindoleninium Salt This compound->N-Alkyl-2,3,3-trimethylindoleninium Salt + Alkylating Agent Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->N-Alkyl-2,3,3-trimethylindoleninium Salt

Caption: General scheme for the N-alkylation of this compound.

  • With Bromoethane (B45996):

    • Reactants: this compound and bromoethane (2.0 equivalents).[8]

    • Procedure: Heat the mixture at 120 °C in o-dichlorobenzene for 24 hours. The resulting ammonium salt precipitates upon the addition of hexane (B92381) and diethyl ether and is isolated by filtration.[8]

    • Yield: 70% for N-Ethyl-2,3,3-trimethylindoleninium bromide.[8]

  • With 6-Bromohexanoic Acid:

    • Reactants: this compound and 6-bromohexanoic acid (1.2 equivalents).[8]

    • Procedure: Heat the mixture at 120 °C in o-dichlorobenzene for 24 hours. The product is purified by chromatography.[8]

    • Yield: 65% for 1-(5-Carboxypentyl)-2,3,3-trimethyl-indoleninium bromide.[8]

  • With Iodoalkanes (Solvent-Free):

    • Reactants: this compound and an excess of 1-iodobutane (B1219991) or 1-iodooctane (B127717) (5.0 equivalents).[8]

    • Procedure: Heat the mixture at 145 °C in the absence of a solvent. The product is purified by chromatography.[8]

    • Yields: 82% for N-butyl-2,3,3-trimethylindoleninium iodide and 75% for N-octyl-2,3,3-trimethylindoleninium iodide.[8]

Electrophilic Aromatic Substitution: Nitration

The benzene ring of this compound can undergo electrophilic aromatic substitution. A common example is nitration, which typically occurs at the C5 position.

  • Reactants: this compound (12.42 g, 78 mmol), concentrated sulfuric acid (46 mL), and a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).[9]

  • Procedure:

    • Dissolve this compound in concentrated sulfuric acid in an ice bath.

    • Add the pre-cooled nitrating mixture dropwise with constant stirring.[9]

    • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

    • Pour the reaction mixture over ice (approx. 500 g) to precipitate the product.[9]

    • Adjust the pH to 8 with the slow addition of sodium hydroxide pellets.

    • Isolate the precipitate by vacuum filtration and wash with deionized water.

    • The crude product can be purified by recrystallization from methanol.[9]

  • Yield: 78% for 5-nitro-2,3,3-trimethylindolenine.[9]

Reaction with Aldehydes and Ketones

Indole derivatives are known to react with aldehydes and ketones in the presence of an acid catalyst to form bis(indolyl)methanes.[10] While specific examples for this compound are less common in the provided literature, the general reactivity of the indole nucleus suggests that it can act as a nucleophile in such reactions. The reaction typically proceeds through the formation of an azafulvenium salt intermediate.[4]

Synthesis of Cyanine Dyes

The N-alkylated indoleninium salts are key precursors for the synthesis of cyanine dyes. These syntheses involve the condensation of two molecules of the heterocyclic quaternary salt with a reagent that provides the linking polymethine chain.[4][8]

  • Activation of the Methyl Group: The N-alkyl-2,3,3-trimethylindoleninium salt is reacted with a suitable reagent, such as N,N'-diphenylformamidine or malonaldehyde dianilide, in the presence of a dehydrating agent like acetic anhydride, to form a reactive intermediate.[8][11]

  • Condensation: This intermediate is then condensed with a second molecule of the N-alkylated indoleninium salt in the presence of a base, such as sodium acetate or triethylamine, in a solvent like ethanol (B145695) or pyridine, to form the symmetrical cyanine dye.[4][8]

Cyanine_Dye_Synthesis Indoleninium Salt Indoleninium Salt Reactive Intermediate Reactive Intermediate Indoleninium Salt->Reactive Intermediate + Polymethine Precursor (e.g., Ac2O) Symmetrical Cyanine Dye Symmetrical Cyanine Dye Indoleninium Salt->Symmetrical Cyanine Dye Reactive Intermediate->Symmetrical Cyanine Dye + Indoleninium Salt (Base, Heat) Polymethine Chain Precursor Polymethine Chain Precursor Polymethine Chain Precursor->Reactive Intermediate

Caption: General workflow for symmetrical cyanine dye synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions of this compound.

Table 1: Synthesis of this compound

MethodCatalyst/ConditionsSolventReaction TimeTemperature (°C)Yield (%)Reference
Microwave-AssistedAcetic Acid / 800WAcetic Acid20-30 minReflux90.3[3]
Conventional HeatingSulfuric AcidWater3 hours9085[7]
Conventional HeatingAcetic AcidToluene> 8 hours22078.5[12]

Table 2: N-Alkylation of this compound

Alkylating AgentConditionsSolventReaction TimeTemperature (°C)Yield (%)Reference
Bromoethane-o-Dichlorobenzene24 h12070[8]
6-Bromohexanoic Acid-o-Dichlorobenzene24 h12065[8]
1-IodobutaneSolvent-FreeNone-14582[8]
1-IodooctaneSolvent-FreeNone-14575[8]

Table 3: Electrophilic Aromatic Substitution of this compound

ReactionReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
NitrationHNO₃, H₂SO₄H₂SO₄3 hRoom Temp.78[9]

Spectroscopic Data

Selected spectroscopic data for this compound and its 5-nitro derivative are provided below for reference.

Table 4: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference
This compound 7.40-7.10 (m, 4H, Ar-H), 2.24 (s, 3H, 2-CH₃), 1.25 (s, 6H, 3,3-(CH₃)₂)---[4]
5-Nitro-2,3,3-trimethylindolenine 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H)194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.022977, 1565, 1515, 1333204.05 ([M-H]⁺)[9]

Conclusion

This compound is a foundational molecule in the synthesis of cyanine dyes and other valuable organic compounds. Its preparation via the Fischer indole synthesis is well-established and can be optimized for high yields using various methodologies. The reactivity of the indolenine nitrogen allows for straightforward N-alkylation, paving the way for the construction of complex dye structures. Furthermore, the aromatic ring is amenable to electrophilic substitution, offering another avenue for functionalization. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis and application of this important heterocyclic compound. Further exploration of its reactivity with a broader range of electrophiles and its application in the synthesis of novel bioactive molecules remains a promising area of research.

References

Methodological & Application

Application Notes: Synthesis and Utility of Cyanine Dyes Derived from 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine (B1664457) dyes are a class of synthetic dyes belonging to the polymethine group, characterized by a conjugated system between two nitrogen atoms.[1] These dyes are notable for their high molar extinction coefficients, moderate to high fluorescence quantum yields, and tunable absorption and emission properties across the UV-Visible and near-infrared (NIR) spectrum.[2][3] 2,3,3-Trimethylindolenine is a crucial heterocyclic building block for the synthesis of a wide array of cyanine dyes, particularly the widely used Cy3, Cy5, and Cy7 dyes.[2][4] The unique molecular architecture of this compound makes it an ideal precursor for creating cyanine dye labeling reagents that are pivotal in various analytical and diagnostic applications.[4]

Applications in Research and Drug Development

Cyanine dyes synthesized from this compound have found significant applications in life sciences and drug development due to their exceptional photophysical properties.[2] Their primary uses include:

  • Fluorescent Labeling: These dyes can be functionalized with reactive groups to covalently label biomolecules such as proteins, antibodies, peptides, and nucleic acids.[1][5] This enables the visualization and quantification of these molecules in various biological assays.[1]

  • Fluorescence Microscopy and Imaging: Labeled biomolecules can be visualized in cells and tissues using fluorescence microscopy, allowing for the study of cellular structures and molecular interactions.[5]

  • Flow Cytometry: Cyanine dyes are instrumental in flow cytometry for the analysis and sorting of cells based on the fluorescence of labeled cell-surface or intracellular markers.[5]

  • In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes, such as Cy7 and its derivatives, are particularly valuable for in vivo imaging in small animals.[1][5] The longer wavelengths of NIR light allow for deeper tissue penetration and reduced autofluorescence, enabling the tracking of biological processes like tumor growth and drug distribution in real-time.[5]

  • Molecular Probes and Diagnostics: They serve as molecular probes in diagnostic assays, including fluorescence immunoassays and DNA sequencing.[2][5]

Experimental Protocols

The synthesis of cyanine dyes from this compound generally follows a multi-step process involving the formation of a quaternary indoleninium salt, followed by a condensation reaction with a polymethine-bridging agent.

1. Synthesis of this compound

This compound is commonly synthesized via the Fischer indole (B1671886) synthesis.[2]

  • Materials:

    • Phenylhydrazine

    • 3-Methyl-2-butanone (methyl isopropyl ketone)

    • Glacial acetic acid

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Petroleum ether

  • Procedure:

    • In a suitable reaction vessel, mix phenylhydrazine, 3-methyl-2-butanone, and glacial acetic acid.[2]

    • Reflux the mixture. For a more efficient reaction, microwave irradiation (e.g., 800W for 20-30 minutes) can be employed.[2]

    • After the reaction is complete, concentrate the solution under reduced pressure.[2]

    • Cool the concentrated solution and dilute it with ethyl acetate.[2]

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is between 7 and 8.[2]

    • Separate the organic layer and concentrate it to obtain the crude product.[2]

    • Purify the crude product by flash column chromatography using an eluent such as ethyl acetate/petroleum ether (e.g., 1:5 ratio) to yield pure this compound.[2]

2. Quaternization of this compound to form Indoleninium Salts

The indolenine is N-alkylated to form a quaternary ammonium (B1175870) salt, which activates the C2-methyl group for subsequent condensation.

  • Materials:

    • This compound

    • Alkylating agent (e.g., methyl iodide, bromoethane (B45996), 1-iodobutane, 6-bromohexanoic acid)[6]

    • Solvent (e.g., nitromethane, o-dichlorobenzene, or solvent-free)[6][7]

  • Procedure for N-Ethylation:

    • Dissolve this compound in o-dichlorobenzene.[6]

    • Add an excess of bromoethane (e.g., 2.0 equivalents).[6]

    • Heat the mixture at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 24 hours).[6]

    • After the reaction, cool the mixture and induce precipitation of the product by adding hexane (B92381) and diethyl ether.[6]

    • Isolate the resulting N-ethyl-2,3,3-trimethylindoleninium bromide salt by filtration.[6]

  • Procedure for N-methylation:

    • Dilute this compound (1 equivalent) in nitromethane.[7]

    • Add methyl iodide (2 equivalents) dropwise to the solution.[7]

    • Stir the reaction mixture at room temperature for approximately 20 hours under an inert atmosphere (e.g., argon).[7] The product, 1,2,3,3-tetramethyl-3H-indolium iodide, will precipitate and can be collected.

3. Synthesis of Symmetrical Cyanine Dyes (e.g., Trimethine Cyanine)

Symmetrical cyanine dyes are formed by the condensation of two equivalents of the indoleninium salt with a suitable one-carbon bridging agent.

  • Materials:

    • N-alkyl-2,3,3-trimethylindoleninium salt (2 equivalents)

    • Triethyl orthoformate (bridging agent)

    • Pyridine (solvent and base)

    • Acetic anhydride (B1165640) (optional, as a dehydrating agent)

  • General Procedure:

    • Dissolve the N-alkyl-2,3,3-trimethylindoleninium salt in pyridine.

    • Add triethyl orthoformate to the solution.

    • Reflux the mixture for several hours. The reaction progress can be monitored by observing the formation of the intensely colored dye.

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude dye often precipitates from the reaction mixture upon cooling or with the addition of a non-polar solvent like diethyl ether.

    • Collect the crude product by filtration and wash it with a suitable solvent to remove impurities.

    • Recrystallize the product from a solvent such as ethanol (B145695) or methanol (B129727) to obtain the purified cyanine dye.

Quantitative Data

The spectral properties of cyanine dyes are dependent on the length of the polymethine chain and the nature of the substituents on the indolenine ring.

Dye NameAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Common Applications
Cy3~550~570~150,0002-color detection (with Cy5), FRET, immunolabeling[3]
Cy5~650~670~250,0002-color detection (with Cy3), flow cytometry, in vivo imaging[3][8]
Cy7~750~776>200,000In vivo imaging, NIR fluorescence detection[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Indolenine Synthesis cluster_intermediate2 Quaternization cluster_final Cyanine Dye Synthesis Phenylhydrazine Phenylhydrazine Trimethylindolenine This compound Phenylhydrazine->Trimethylindolenine Fischer Indole Synthesis MethylIsopropylKetone 3-Methyl-2-butanone MethylIsopropylKetone->Trimethylindolenine IndoleniniumSalt N-Alkyl-2,3,3-trimethylindoleninium Salt Trimethylindolenine->IndoleniniumSalt N-Alkylation CyanineDye Symmetrical Cyanine Dye IndoleniniumSalt->CyanineDye Condensation AlkylHalide Alkyl Halide (e.g., R-X) AlkylHalide->IndoleniniumSalt Bridge Polymethine Bridge Precursor Bridge->CyanineDye Application_Workflow cluster_synthesis Dye Preparation cluster_labeling Bioconjugation cluster_application Detection and Analysis CyanineDye Functionalized Cyanine Dye (e.g., Cy5-NHS ester) LabeledBiomolecule Fluorescently Labeled Antibody CyanineDye->LabeledBiomolecule Covalent Bonding Biomolecule Target Biomolecule (e.g., Antibody) Biomolecule->LabeledBiomolecule Incubation Incubation LabeledBiomolecule->Incubation Sample Biological Sample (e.g., Cells) Sample->Incubation Detection Fluorescence Detection (e.g., Microscopy) Incubation->Detection Analysis Data Analysis Detection->Analysis

References

Application Notes and Protocols: 2,3,3-Trimethylindolenine as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2,3,3-trimethylindolenine. This versatile precursor is a cornerstone in the development of a wide array of fluorescent dyes, including cyanines and squaraines, which have found significant utility in biological imaging and sensing.

Introduction

This compound is a key heterocyclic building block for the synthesis of a variety of fluorescent dyes. Its derivatives, particularly cyanine (B1664457) and squaraine dyes, exhibit exceptional photophysical properties, including high molar absorptivity, tunable emission wavelengths in the visible and near-infrared (NIR) regions, and high fluorescence quantum yields.[1] These characteristics make them ideal candidates for developing sensitive fluorescent probes for the detection of various analytes, including metal ions and biomolecules, as well as for advanced bioimaging applications.[1][2]

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer indole (B1671886) synthesis.[1] Microwave-assisted methods have been shown to significantly improve reaction times and yields.[1]

Protocol: Microwave-Assisted Fischer Indole Synthesis of this compound

This protocol describes a one-pot microwave-assisted synthesis of this compound from phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728).

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone (Methyl isopropyl ketone)

  • Glacial acetic acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Microwave reactor

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a suitable open vessel for microwave synthesis, combine phenylhydrazine (e.g., 34 g), 3-methyl-2-butanone (e.g., 70 g), and glacial acetic acid (e.g., 300 mL).[1]

  • Place the vessel in the microwave reactor and irradiate at 800W for 20-30 minutes under reflux conditions.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the acetic acid.

  • Dilute the residue with ethyl acetate (e.g., 100 mL).

  • Carefully neutralize the solution with saturated NaHCO₃ solution until the pH reaches 7-8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to yield pure this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenylhydrazine Phenylhydrazine Microwave Microwave Irradiation (800W, 20-30 min) Phenylhydrazine->Microwave Ketone 3-Methyl-2-butanone Ketone->Microwave AceticAcid Acetic Acid AceticAcid->Microwave Concentration1 Concentration Microwave->Concentration1 Neutralization Neutralization (NaHCO3) Concentration1->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Fig. 1: Workflow for the synthesis of this compound.

Synthesis of Fluorescent Probes from this compound

This compound is a precursor to two major classes of fluorescent dyes: cyanines and squaraines.

Cyanine Dyes

Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. The synthesis typically involves the quaternization of this compound followed by condensation with a suitable polymethine precursor.

This protocol outlines the synthesis of a symmetrical heptamethine cyanine dye.

Part A: Quaternization of this compound

  • Dissolve this compound in a suitable solvent such as acetonitrile.

  • Add an alkylating agent (e.g., methyl iodide, ethyl bromide, or a functionalized alkyl halide) in excess.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and precipitate the quaternized product by adding a non-polar solvent like diethyl ether.

  • Collect the solid by filtration and wash with the non-polar solvent.

  • Dry the product under vacuum to obtain the N-alkylated-2,3,3-trimethylindoleninium salt.

Part B: Condensation to Form the Cyanine Dye

  • Dissolve the N-alkylated-2,3,3-trimethylindoleninium salt in a mixture of acetic anhydride (B1165640) and glacial acetic acid.

  • Add a polymethine bridging agent such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.

  • Add a base, such as sodium acetate, to catalyze the condensation reaction.

  • Heat the reaction mixture at reflux for 15-60 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude cyanine dye.

  • Collect the crude product by filtration and wash with a cold solvent like acetone (B3395972) or ethanol (B145695).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified cyanine dye.

Squaraine Dyes

Squaraine dyes are formed by the condensation of two molecules of an electron-rich heterocycle with squaric acid. They are known for their sharp and intense absorption bands in the red to near-infrared region.[3]

This protocol describes the synthesis of a symmetrical squaraine dye from quaternized this compound and squaric acid.

Materials:

  • N-alkylated-2,3,3-trimethylindoleninium salt (from Part A of the cyanine synthesis protocol)

  • Squaric acid

  • n-Butanol

  • Toluene (B28343) or Benzene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the N-alkylated-2,3,3-trimethylindoleninium salt and squaric acid (in a 2:1 molar ratio) in a mixture of n-butanol and toluene (e.g., 1:1 v/v).

  • Reflux the mixture, azeotropically removing water using the Dean-Stark trap.

  • Continue the reaction for several hours until the formation of the deep-colored squaraine dye is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure squaraine dye.

Applications of this compound-Based Fluorescent Probes

Fluorescent probes derived from this compound have diverse applications in chemical sensing and bioimaging.

Detection of Metal Ions

Squaraine dyes can be functionalized to act as selective chemosensors for metal ions. The detection mechanism often involves a "turn-on" fluorescence response upon binding to the target ion.

A squaraine-based probe (USQ) functionalized with a dithiocarbamate (B8719985) (DTC) group has been developed for the selective detection of Hg²⁺.[4] In aqueous solution, the probe aggregates, leading to fluorescence quenching. Upon addition of Hg²⁺, the strong affinity of DTC for mercury leads to the formation of a complex that induces deaggregation of the dye, resulting in a significant fluorescence enhancement.[4][5]

Signaling Mechanism for Hg²⁺ Detection

Hg_Detection cluster_probe Probe State cluster_analyte Analyte Aggregated USQ Probe (Aggregated) Fluorescence OFF Deaggregated USQ-Hg²⁺ Complex (Deaggregated) Fluorescence ON Aggregated->Deaggregated Coordination with DTC & Deaggregation Hg2 Hg²⁺ Hg2->Deaggregated

Fig. 2: Signaling mechanism for Hg²⁺ detection by a squaraine probe.
  • Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare stock solutions of various metal ions in deionized water or an appropriate buffer.

  • In a cuvette, dilute the probe stock solution to the desired working concentration in an aqueous buffer (the final organic solvent concentration should be low, e.g., <1%).

  • Record the initial fluorescence spectrum of the probe solution.

  • Add aliquots of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Observe the change in fluorescence intensity or wavelength.

  • To test for selectivity, repeat the experiment with other metal ions.

Cellular and In Vivo Imaging

Cyanine dyes, especially those emitting in the near-infrared (NIR) region, are widely used for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

  • Cell Culture: Culture the desired cells to the appropriate confluency.

  • Dye Preparation: Prepare a stock solution of the cyanine dye in sterile DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Cell Labeling:

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in the dye-containing medium.

    • Incubate the cells for 20-30 minutes at 37°C in the dark.

  • Washing: Wash the labeled cells 2-3 times with PBS or serum-free medium to remove any unbound dye.

  • Resuspension: Resuspend the final cell pellet in an appropriate medium for injection into the animal model.

  • Administration: Inject the labeled cells into the animal via the desired route (e.g., intravenous).

  • Imaging: Acquire fluorescence images of the animal at various time points using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific cyanine dye.

Experimental Workflow for In Vivo Cell Tracking

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_labeling Cell Labeling cluster_invivo In Vivo Experiment cluster_analysis Analysis CellCulture Cell Culture Incubation Incubation of Cells with Dye CellCulture->Incubation DyePrep Cyanine Dye Preparation DyePrep->Incubation Washing Washing Incubation->Washing Injection Injection into Animal Model Washing->Injection Imaging Fluorescence Imaging Injection->Imaging DataAnalysis Image & Data Analysis Imaging->DataAnalysis

Fig. 3: Experimental workflow for in vivo cell tracking using cyanine dyes.

Quantitative Data of Selected Probes

The photophysical properties of fluorescent probes derived from this compound can be tuned by modifying their chemical structure.

Table 1: Photophysical Properties of Selected Cyanine Dyes Derived from this compound

Dye Name/StructureExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
Symmetrical Trimethine Cyanine~550~570--Ethanol[6]
Symmetrical Pentamethine Cyanine (Cy5 analogue)~650~670~0.28~250,000PBS[3]
Symmetrical Heptamethine Cyanine (Cy7 analogue)~750~780~0.12~250,000PBS[3]

Table 2: Properties of Selected Squaraine-Based Probes for Metal Ion Detection

Probe NameTarget AnalyteExcitation Max (nm)Emission Max (nm)Detection LimitSignaling MechanismReference
USQHg²⁺~640~66521.9 nMCoordination-induced deaggregation[4]
SQ-1Hg²⁺~642~662-Deaggregation[5]
BBSQFe³⁺, Cu²⁺, Hg²⁺663-695686-73014.17 µM (Fe³⁺), 6.06 µM (Cu²⁺)Coordination[2][7]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of fluorescent probes. The resulting cyanine and squaraine dyes offer excellent photophysical properties that are well-suited for applications in chemical sensing and bioimaging. The protocols and data presented in these notes provide a foundation for researchers to design and utilize these powerful tools in their own studies. Further functionalization of these dye scaffolds holds great promise for the development of next-generation probes with enhanced specificity and sensitivity for a multitude of biological targets.

References

Application Notes and Protocols: 2,3,3-Trimethylindolenine in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylindolenine is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of a versatile class of fluorescent probes known as cyanine (B1664457) dyes.[1] These dyes are instrumental in biomedical imaging due to their bright fluorescence, tunable photophysical properties, and amenability to bioconjugation.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-derived cyanine dyes in various biomedical imaging modalities, including in vivo imaging, cellular analysis, and biomolecule labeling.

Core Applications in Biomedical Imaging

The primary application of this compound lies in its role as a precursor to indoleninium-based cyanine dyes. These dyes possess a polymethine bridge connecting two nitrogen-containing heterocyclic moieties, one or both of which are derived from this compound. The length of this polymethine chain largely dictates the absorption and emission wavelengths of the dye, allowing for the creation of probes that span the visible and near-infrared (NIR) spectrum.[4]

Key application areas include:

  • In Vivo Imaging: NIR-emitting cyanine dyes, such as those derived from heptamethine chains (e.g., Cy7 and Indocyanine Green), are particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.[2][5] Applications include tumor imaging, angiography, and lymphatic mapping.[2][6]

  • Cellular Imaging: Shorter-wavelength cyanine dyes (e.g., Cy3 and Cy5) are extensively used in fluorescence microscopy for visualizing cellular structures and processes.[2][7] They can be conjugated to antibodies, peptides, or other targeting ligands to specifically label organelles, proteins, and nucleic acids.[8]

  • Biomolecule Labeling: Cyanine dyes functionalized with reactive groups (e.g., N-hydroxysuccinimide esters) are widely employed for the covalent labeling of proteins, antibodies, and nucleic acids for subsequent detection and quantification.[2][9]

  • Flow Cytometry: Fluorescently labeled cells and biomolecules can be analyzed and sorted using flow cytometry, with cyanine dyes being a popular choice of fluorophore.[][11]

Data Presentation: Photophysical Properties of Common Cyanine Dyes

The selection of an appropriate cyanine dye is critical for successful biomedical imaging and depends on the specific application and available instrumentation. The following table summarizes the key photophysical properties of several common cyanine dyes derived from this compound.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Features & Applications
Cy3 ~550~570~150,000~0.15Bright, yellow-green fluorescence; commonly used in microscopy and FRET.[12]
Cy3.5 ~581~596~150,000HighOrange-red fluorescence, good photostability; suitable for labeling and microscopy.[13]
Cy5 ~650~670~250,000~0.20Bright far-red fluorescence; often paired with Cy3 for multiplexing.[2][12]
Cy5.5 ~675~694~250,000~0.23NIR dye with good brightness; used for labeling antibodies and peptides for targeted in vivo imaging.[2]
Cy7 ~750~776~250,000~0.12Deep NIR dye, ideal for deep tissue in vivo imaging with low background.[2]
Indocyanine Green (ICG) ~780~820~226,000~0.013 (in blood)FDA-approved; high plasma protein binding; used for angiography, vascular permeability, and lymphatic mapping.[2][6]
DiR ~750~780~270,000~0.04Lipophilic dye for labeling cell membranes; used for in vivo cell tracking.[2]

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Heptamethine Cyanine Dye (Cy7 analogue)

This protocol describes a general method for the synthesis of a symmetrical heptamethine cyanine dye using this compound as the starting material.

Materials:

  • This compound

  • An alkylating agent (e.g., methyl iodide or ethyl bromide)

  • N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium acetate (B1210297)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Quaternization of this compound:

    • In a round-bottom flask, dissolve this compound in a suitable solvent like o-dichlorobenzene.[14]

    • Add an excess of the alkylating agent (e.g., 2.0 equivalents of bromoethane).[14]

    • Heat the reaction mixture at 120°C for 24 hours.[14]

    • Cool the reaction mixture to room temperature and add hexane (B92381) and diethyl ether to precipitate the quaternary salt.[14]

    • Filter the precipitate and wash with diethyl ether to obtain the N-alkyl-2,3,3-trimethylindoleninium salt.

  • Condensation to form the Cyanine Dye:

    • In a separate flask, dissolve the N-alkyl-2,3,3-trimethylindoleninium salt (2 equivalents) and N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.[15]

    • Add sodium acetate as a base.

    • Reflux the reaction mixture for 1-2 hours. The reaction progress can be monitored by the appearance of a deep green or blue color.

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a large volume of diethyl ether to precipitate the crude cyanine dye.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Purify the dye by recrystallization from ethanol or by column chromatography.

Synthesis_of_Cyanine_Dye cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Condensation This compound This compound Quaternized_Salt N-Alkyl-2,3,3-trimethylindoleninium Salt This compound->Quaternized_Salt Heat, o-dichlorobenzene Alkylating_Agent Alkylating Agent (e.g., Bromoethane) Alkylating_Agent->Quaternized_Salt Polymethine_Bridge_Precursor Polymethine Bridge Precursor (e.g., N-[5-(Phenylamino)-2,4- pentadienylidene]aniline monohydrochloride) Cyanine_Dye Symmetrical Heptamethine Cyanine Dye Polymethine_Bridge_Precursor->Cyanine_Dye Quaternized_Salt_2 N-Alkyl-2,3,3-trimethylindoleninium Salt (from Step 1) Quaternized_Salt_2->Cyanine_Dye Reflux, Acetic Acid, Acetic Anhydride, NaOAc

Caption: General synthesis of a symmetrical heptamethine cyanine dye.

Protocol 2: In Vivo Tumor Imaging with a Cy7-Labeled Antibody

This protocol outlines the procedure for labeling an antibody with a Cy7 dye and using it for targeted tumor imaging in a mouse model.

Materials:

  • Monoclonal antibody (mAb) specific to a tumor antigen

  • Cy7-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • PD-10 desalting columns

  • Tumor-bearing mice (e.g., xenograft model)

  • In vivo imaging system with appropriate NIR filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Antibody-Dye Conjugation:

    • Dissolve the mAb in PBS (pH 8.0-8.5) to a concentration of 2-5 mg/mL.[2]

    • Prepare a 10 mg/mL stock solution of Cy7-NHS ester in anhydrous DMSO.[2]

    • Add the Cy7-NHS ester solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).[2]

    • Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.[2]

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS.[2]

    • Load the conjugation reaction mixture onto the column.[2]

    • Elute with PBS and collect the fractions. The fluorescently labeled antibody will elute first.[2]

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).[2]

    • Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and the dye.[2]

  • In Vivo Imaging:

    • Anesthetize the tumor-bearing mouse.

    • Acquire a baseline fluorescence image before injecting the conjugate.

    • Inject approximately 100 µL of the Cy7-antibody conjugate (typically 1-5 nmol of dye) intravenously via the tail vein.[2]

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the accumulation of the probe in the tumor.

    • Analyze the images to determine the tumor-to-background signal ratio.

InVivo_Tumor_Imaging_Workflow Start Start Antibody_Dye_Conjugation Antibody-Dye Conjugation (mAb + Cy7-NHS ester) Start->Antibody_Dye_Conjugation Purification Purification (Size-Exclusion Chromatography) Antibody_Dye_Conjugation->Purification Characterization Characterization (Spectrophotometry, DOL calculation) Purification->Characterization Animal_Preparation Animal Preparation (Anesthetize tumor-bearing mouse) Characterization->Animal_Preparation Baseline_Imaging Baseline Imaging Animal_Preparation->Baseline_Imaging Injection Intravenous Injection of Cy7-Antibody Conjugate Baseline_Imaging->Injection Longitudinal_Imaging Longitudinal In Vivo Imaging (Multiple time points) Injection->Longitudinal_Imaging Image_Analysis Image Analysis (Tumor-to-background ratio) Longitudinal_Imaging->Image_Analysis End End Image_Analysis->End

Caption: Workflow for in vivo tumor imaging with a Cy7-labeled antibody.

Protocol 3: In Vivo Lymphatic Imaging with Indocyanine Green (ICG)

This protocol describes the use of ICG for visualizing lymphatic vessels and nodes in a mouse model.

Materials:

  • Indocyanine Green (ICG) powder

  • Sterile Water for Injection or PBS

  • Anesthetized mouse

  • In vivo imaging system with NIR capabilities

  • Microsyringe

Procedure:

  • ICG Preparation:

    • Prepare a fresh solution of ICG by dissolving the powder in sterile water or PBS to a concentration of 0.1 mg/mL.[6] Protect the solution from light.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse on the imaging stage.

  • ICG Administration:

    • Inject a small volume (5-10 µL) of the ICG solution intradermally or subcutaneously into the area of interest (e.g., paw pad).[6]

  • Dynamic Imaging:

    • Immediately after injection, begin acquiring a series of fluorescence images to visualize the uptake of ICG into the lymphatic vessels and its transport to the draining lymph nodes.[6]

    • Continue imaging for a period of time (e.g., up to 30 minutes) to observe the lymphatic flow dynamics.

Lymphatic_Imaging_Logic ICG_Injection Intradermal/Subcutaneous ICG Injection Uptake ICG Uptake by Lymphatic Capillaries ICG_Injection->Uptake Transport Transport through Lymphatic Vessels Uptake->Transport Accumulation Accumulation in Draining Lymph Nodes Transport->Accumulation Visualization Real-time Visualization using NIR Imaging System Accumulation->Visualization

Caption: Logical flow of in vivo lymphatic imaging with ICG.

Conclusion

This compound is a cornerstone molecule in the development of fluorescent probes for biomedical imaging. The cyanine dyes synthesized from this precursor offer a broad palette of colors and functionalities, enabling a wide range of applications from single-molecule detection to whole-animal imaging. The protocols provided herein offer a starting point for researchers to harness the power of these versatile imaging agents in their scientific pursuits. Careful optimization of labeling, purification, and imaging parameters will be crucial for achieving high-quality, reproducible results.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylindolenine is a crucial intermediate in the synthesis of various commercially important compounds, particularly cyanine (B1664457) dyes used as photosensitizers and fluorescent probes in biomedical applications.[1] The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles and their derivatives.[2][3][4][5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.[2][3][5][6][7] These application notes provide a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, a summary of various reaction conditions, and a visualization of the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes various reported methods for the synthesis of this compound, highlighting the differences in catalysts, reaction conditions, and yields.

Phenylhydrazine DerivativeKetone/AldehydeCatalyst/SolventReaction ConditionsYield (%)Purity (%)Reference
PhenylhydrazineMethyl isobutyl ketoneAcetic acidMicrowave (800W), 20-30 min90.3%Not Specified[1]
Aniline3-Chloro-3-methylbutane-2-oneNone (Aniline as solvent)80°C, 10 hours, then reflux79.3%98.5%[8]
Aniline2-Methyl-2-hydroxy-butan-3-oneAcetic acid/TolueneHeating to 220°C, 5 hours78.5%Not Specified[9]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acid/HClReflux, 4 hours30%Not Specified[6]
Methyl-isopropyl-ketone-phenylhydrazone(Pre-formed)Sulfuric acid95°C, 3 hours95%Not Specified[10]

Experimental Protocols

This section details a microwave-assisted protocol for the Fischer indole synthesis of this compound, which offers a significant reduction in reaction time.[1]

Materials:

  • Phenylhydrazine (34g)

  • Methyl isobutyl ketone (70g)

  • Acetic acid (300 mL)

  • Ethyl acetate (B1210297) (100 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Petroleum ether

  • Microwave reactor

  • Round-bottom flask

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography system

Procedure:

  • Reaction Setup: In an open container suitable for microwave synthesis, mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL).

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at 800W for 20-30 minutes under reflux conditions.

  • Concentration: After the reaction is complete, concentrate the solution using a rotary evaporator to remove the bulk of the acetic acid.

  • Work-up:

    • Cool the concentrated residue.

    • Dilute the residue with ethyl acetate (100 mL).

    • Carefully neutralize the solution to a pH of 7-8 by adding a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Collect the organic layer and concentrate it under reduced pressure to obtain the crude product (approximately 47.9g).

  • Purification:

    • Purify the crude product by flash column chromatography.

    • Use a silica (B1680970) gel column and a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent.

    • Collect the fractions containing the desired product and concentrate them to obtain pure this compound (approximately 45.1g, 90.3% yield).[1]

Characterization Data:

  • Appearance: Brown liquid.[11]

  • Boiling Point: 228-229 °C at 744 mmHg.[11]

  • Density: 0.992 g/mL at 25 °C.[11]

  • Refractive Index: n20/D 1.549.[11]

  • ¹H NMR (300 MHz, Chloroform-d): δ 8.25 (dd, J = 8.5, 2.2 Hz, 1H, Ar-H), 8.16 (d, J = 2.1 Hz, 1H, Ar-H), 7.61 (d, J = 8.5 Hz, 1H, Ar-H), 2.36 (s, 3H, C-CH₃) 1.37 (s, 6H, 2C-CH₃).[12]

  • ¹³C NMR (300 MHz, Chloroform-d): δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02.[12]

  • IR (ATR): 2977, 1565, 1515, 1420, 1389, 1333, 1206, 1112, 1056, 916, 847, 803, 738 cm⁻¹.[12]

  • GC-MS (EI) m/z: 204.05 ([M-H]⁺).[12]

Mandatory Visualizations

experimental_workflow A Mixing of Reactants (Phenylhydrazine, Methyl Isobutyl Ketone, Acetic Acid) B Microwave Irradiation (800W, 20-30 min, Reflux) A->B Reaction C Concentration (Rotary Evaporation) B->C Post-reaction D Work-up (Dilution with Ethyl Acetate, Neutralization with NaHCO3) C->D Crude Product E Extraction (Separation of Organic Layer) D->E Neutralized Mixture F Purification (Flash Column Chromatography) E->F Crude Extract G Final Product (this compound) F->G Purified Product

Caption: Experimental workflow for the microwave-assisted Fischer indole synthesis.

fischer_indole_mechanism cluster_1 Step 1: Phenylhydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Cyclization and Aromatization A Phenylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Ene-hydrazine B->C Isomerization D Di-imine Intermediate C->D Protonation & Rearrangement E Cyclic Aminal D->E Cyclization F Indolenine Product + NH3 E->F Elimination of Ammonia

Caption: Mechanism of the Fischer indole synthesis.

References

Application Notes and Protocols for N-alkylation of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2,3,3-trimethylindolenine, a key intermediate in the synthesis of various dyes and biologically active compounds. The protocols outlined below describe different methodologies, including classical alkylation with alkyl halides and microwave-assisted synthesis, offering flexibility in reagent choice and reaction conditions.

Introduction

N-alkylation of the indolenine nitrogen is a fundamental transformation that yields quaternary indolenium salts. These salts are valuable precursors for a wide range of chemical entities, including cyanine (B1664457) dyes used as fluorescent probes and sensitizers, and compounds with potential pharmacological activities. The choice of alkylating agent, solvent, and energy source can significantly influence the reaction efficiency and outcome. This document outlines two primary protocols for this transformation and provides a comparative summary of reaction parameters.

Experimental Protocols

Protocol 1: Conventional N-Alkylation with Alkyl Halides

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in a suitable solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, propyl iodide, butyl iodide)

  • Solvent (e.g., Acetonitrile, Acetone, or DMF)

  • Anhydrous potassium carbonate (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Diethyl ether or other suitable non-polar solvent for precipitation/washing

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in a minimal amount of the chosen solvent (e.g., acetonitrile).

  • Reagent Addition: Add the alkyl halide (1.1 to 3.0 equivalents). If a base is required to neutralize any generated acid, add anhydrous potassium carbonate (1.2 to 1.5 equivalents).[1]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide and the reaction temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration. If the product is dissolved in the solvent, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to obtain the pure N-alkylated 2,3,3-trimethylindoleninium salt.

Protocol 2: Microwave-Assisted N-Alkylation with Alkyl Halides

Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to shorter reaction times and improved yields.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., iodoethane, iodopropane, iodobutane)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

  • Acetonitrile, Acetone, or Ether for work-up

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equivalent) and the alkyl halide (typically a slight excess, e.g., 1.2-5 equivalents).[2] For this specific method, a solvent may not be necessary.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Set the temperature to 135°C and the reaction time to 30 minutes.[2] The reaction is performed with stirring.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, open the vial.

  • Purification: Add a solvent such as acetonitrile, acetone, or ether to the crude product and stir. The resulting solid product is then collected by filtration, washed with cold ether, and dried under vacuum to yield the pure quaternary ammonium (B1175870) salt.[2]

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted N-alkylation of a related compound, 2,3,3-trimethylbenz[e]indolenine, with various alkyl iodides, which serves as a good proxy for the reactivity of this compound.[2]

Alkylating AgentSubstrateTemperature (°C)Time (min)Yield (%)Reference
Iodoethane2,3,3-Trimethybenzolindolenine1353074 (pure product)[2]
Iodopropane2,3,3-Trimethybenzolindolenine13530Not specified[2]
Iodobutane2,3,3-Trimethybenzolindolenine13530Not specified[2]

Visualizations

General Reaction Scheme for N-Alkylation

N_Alkylation_Scheme cluster_reactants Reactants cluster_product Product Indolenine This compound Product N-Alkyl-2,3,3-trimethylindoleninium Halide Indolenine->Product + R-X (Solvent, Heat/Microwave) AlkylHalide Alkyl Halide (R-X)

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Workflow for Microwave-Assisted Synthesis

Microwave_Workflow Start Start Combine Combine this compound and Alkyl Halide in a Microwave Vial Start->Combine Seal Seal the Vial Combine->Seal Microwave Microwave Irradiation (e.g., 135°C, 30 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Add Solvent (e.g., Acetonitrile) and Stir Cool->Workup Filter Filter the Solid Product Workup->Filter Wash Wash with Cold Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure N-Alkyl Indoleninium Salt Dry->End

Caption: Step-by-step workflow for the microwave-assisted N-alkylation protocol.

References

Application Notes and Protocols for the Laboratory-Scale Purification of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale purification of 2,3,3-trimethylindolenine, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections outline common purification techniques, including vacuum distillation and flash column chromatography, supported by quantitative data and step-by-step experimental workflows.

Data Presentation

The selection of a suitable purification method depends on the initial purity of the crude product and the desired final purity. The following table summarizes quantitative data from various purification methods for this compound.

Purification MethodPurityYieldBoiling Point (°C)Pressure (mmHg)Reference
Vacuum Distillation98.5%80%102-10410[1]
Vacuum Distillation98%49.3%Not SpecifiedNot Specified[1]
Vacuum Distillation99.3%92.8%10512[2]
Vacuum Distillation99.3%Not Specified74-754-5[2]
Vacuum Distillation94-95%Not SpecifiedNot Specified12[3]
Vacuum Distillation85%Not SpecifiedNot Specified12[3]
Flash Column ChromatographyNot Specified90.3%Not ApplicableNot Applicable[4]

Experimental Protocols

Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, particularly for removing non-volatile impurities and unreacted starting materials.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum grease

  • Boiling chips or magnetic stir bar

Procedure:

  • Preparation: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly greased to maintain a good vacuum seal.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored and controlled, typically in the range of 4-12 mmHg.[1][2][3]

  • Heating: Begin heating the flask gently using the heating mantle. The stirring should be started to ensure even heating.

  • Fraction Collection: Monitor the temperature at the distillation head. The fraction of this compound will distill at a specific temperature depending on the pressure. For example, at 10 mmHg, the boiling point is between 102-104°C[1], and at 12 mmHg, it is around 105°C[2]. Collect the fraction that distills at a constant temperature.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool down to room temperature before releasing the vacuum.

Purification by Flash Column Chromatography

Flash column chromatography is a suitable method for purifying smaller quantities of this compound and for separating it from impurities with similar boiling points.

Materials and Equipment:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Eluent: Ethyl acetate/petroleum ether (1:5)[4]

  • Glass column

  • Solvent reservoir

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

  • TLC plates for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in fractions. The separation can be monitored by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.[4]

Mandatory Visualization

G Workflow for Vacuum Distillation of this compound cluster_setup Apparatus Setup cluster_process Distillation Process cluster_completion Completion Assemble Distillation Apparatus Assemble Distillation Apparatus Charge Flask with Crude Product Charge Flask with Crude Product Assemble Distillation Apparatus->Charge Flask with Crude Product Apply Vacuum (4-12 mmHg) Apply Vacuum (4-12 mmHg) Charge Flask with Crude Product->Apply Vacuum (4-12 mmHg) Heat Gently with Stirring Heat Gently with Stirring Apply Vacuum (4-12 mmHg)->Heat Gently with Stirring Monitor Temperature and Collect Fraction Monitor Temperature and Collect Fraction Heat Gently with Stirring->Monitor Temperature and Collect Fraction Cool to Room Temperature Cool to Room Temperature Monitor Temperature and Collect Fraction->Cool to Room Temperature Release Vacuum Release Vacuum Cool to Room Temperature->Release Vacuum Obtain Purified Product Obtain Purified Product Release Vacuum->Obtain Purified Product

Caption: Workflow for Vacuum Distillation of this compound.

G Workflow for Flash Column Chromatography Purification cluster_prep Preparation cluster_elution Elution and Collection cluster_final Final Steps Pack Column with Silica Gel Pack Column with Silica Gel Load Crude Sample Load Crude Sample Pack Column with Silica Gel->Load Crude Sample Elute with Ethyl Acetate/Petroleum Ether (1:5) Elute with Ethyl Acetate/Petroleum Ether (1:5) Load Crude Sample->Elute with Ethyl Acetate/Petroleum Ether (1:5) Collect Fractions Collect Fractions Elute with Ethyl Acetate/Petroleum Ether (1:5)->Collect Fractions Monitor Fractions by TLC Monitor Fractions by TLC Collect Fractions->Monitor Fractions by TLC Combine Pure Fractions Combine Pure Fractions Monitor Fractions by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Obtain Purified Product Obtain Purified Product Evaporate Solvent->Obtain Purified Product

Caption: Workflow for Flash Column Chromatography Purification.

References

Application Notes and Protocols: 2,3,3-Trimethylindolenine as a Versatile Building Block for Organic Photoconductors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,3-Trimethylindolenine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of functional organic molecules.[1][2] Its unique structural and electronic properties make it an ideal precursor for the development of cyanine (B1664457) dyes, imaging agents, and advanced materials for organic electronics.[1][2] In the realm of organic photoconductors, this compound-derived structures are gaining attention for their potential applications in next-generation electronic devices, including renewable energy and advanced display technologies.[1] These materials are integral to the development of hole transport layers in perovskite solar cells and other optoelectronic devices. This document provides detailed protocols for the synthesis and characterization of photoconductive materials derived from this compound, along with representative data to guide researchers in this field.

I. Synthesis of this compound

The Fischer indole (B1671886) synthesis is a common and effective method for preparing this compound.[2] A microwave-assisted variation of this method offers a significant reduction in reaction time and improved efficiency.[2]

Protocol: Microwave-Assisted Fischer Indole Synthesis of this compound [2]

Materials:

  • Phenylhydrazine (B124118)

  • Methyl isobutyl ketone

  • Glacial acetic acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Petroleum ether

  • Microwave reactor

  • Round-bottom flask

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In an open container, mix phenylhydrazine (34 g), methyl isobutyl ketone (70 g), and glacial acetic acid (300 mL).

  • Place the container in a microwave reactor and apply microwave radiation (800W) for 20-30 minutes under reflux.

  • After the reaction is complete, concentrate the solution using a rotary evaporator.

  • Cool the concentrated solution and dilute it with ethyl acetate (100 mL).

  • Neutralize the solution with a saturated NaHCO₃ solution until the pH reaches 7-8.

  • Separate the organic layer and concentrate it to obtain the crude product.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent.

  • Concentrate the purified eluent to obtain this compound as a brown liquid.[3]

Expected Yield: Approximately 90.3%[2]

II. Synthesis of a Photoconductive Spiropyran Derivative

This compound can be functionalized to create photo-switchable molecules like spiropyrans, which exhibit photoconductive properties. The following protocol describes the synthesis of a spiropyran derivative starting from this compound.

Protocol: Synthesis of 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran [4]

Step 1: Synthesis of 1-(2-hydroxyethyl)-2,3,3-trimethylindolenine bromide [4]

Materials:

Procedure:

  • In a Schlenk tube, add 4.0 mL (25 mmol) of this compound.

  • Add a solution of 1.8 mL (25 mmol) of 2-bromoethanol in 3.15 mL (35 mmol) of 2-butanone.

  • Degas the mixture in an inert atmosphere by freezing with liquid nitrogen, followed by several cycles of vacuum and thawing.

  • Place the sealed Schlenk tube in an oil bath at 140 °C with constant stirring for 10 hours.

  • Cool the mixture to room temperature and filter to obtain a pink solid.

  • Purify the solid by extraction in a Soxhlet apparatus with benzene for 24 hours, or until the solution becomes colorless.

Step 2: Synthesis of 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran [4]

Materials:

  • 1-(2-hydroxyethyl)-2,3,3-trimethylindolenine bromide

  • 2-hydroxy-5-nitrobenzaldehyde

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and condenser, add 2 g (7.04 mmol) of 1-(2-hydroxyethyl)-2,3,3-trimethylindolenine bromide.

  • Add 1.2 g (7.04 mmol) of 2-hydroxy-5-nitrobenzaldehyde.

  • The subsequent steps of the reaction to yield the final spiropyran product would typically involve refluxing in a suitable solvent like ethanol (B145695) with a base to facilitate the condensation reaction.

Synthesis Pathway Visualization

synthesis_pathway A This compound reagent1 + 2-bromoethanol + 2-butanone (140 °C, 10h) A->reagent1 B 1-(2-hydroxyethyl)-2,3,3- trimethylindolenine bromide reagent2 + 2-hydroxy-5-nitrobenzaldehyde (Reflux) B->reagent2 C 1-(2-hydroxyethyl)-3,3-dimethylindoline- 6-nitrobenzopyran (Spiropyran) reagent1->B reagent2->C

Caption: Synthesis of a spiropyran derivative from this compound.

III. Characterization of Photoconductive Properties

Protocol: Photoconductivity Measurement [5][6]

Materials and Equipment:

  • Thin film of the synthesized material on a conductive substrate (e.g., ITO-coated glass)

  • Light source with controlled wavelength and intensity (e.g., UV lamp at 350 nm)

  • Source measure unit (SMU)

  • Probe station

  • Computer for data acquisition

Procedure:

  • Fabricate a thin film of the organic photoconductor on an ITO-coated glass substrate by spin-coating from a solution (e.g., in DMSO).[5]

  • Deposit top electrodes (e.g., gold) onto the film to create a device structure.

  • Place the sample in the probe station.

  • Measure the dark current by applying a voltage sweep with the SMU while the sample is shielded from light.

  • Illuminate the sample with the light source at a specific wavelength and intensity.

  • Measure the current-voltage (I-V) characteristics under illumination.

  • The photoconductivity is determined from the difference between the current under illumination and the dark current.

Protocol: Charge Carrier Mobility Measurement (Time-of-Flight - ToF)

The ToF technique is a common method to determine the charge carrier mobility in organic semiconductors.

Materials and Equipment:

  • Thick film of the organic material sandwiched between two electrodes.

  • Pulsed laser for charge carrier generation.

  • Voltage source.

  • Oscilloscope to measure the transient photocurrent.

Procedure:

  • A thin film of the material is placed between two electrodes.

  • A voltage is applied across the sample.

  • A short laser pulse is used to generate a sheet of charge carriers near one of the electrodes.

  • These charge carriers drift across the sample under the influence of the applied electric field.

  • The transient photocurrent is measured with an oscilloscope.

  • The transit time (t) of the charge carriers is determined from the photocurrent transient.

  • The charge carrier mobility (μ) is calculated using the formula: μ = d² / (V * t), where d is the film thickness and V is the applied voltage.

IV. Application in Organic Electronic Devices

Derivatives of this compound can be used as hole transport materials (HTMs) in perovskite solar cells.

Protocol: Fabrication of a Perovskite Solar Cell with an Indolenine-based HTM [7]

Materials:

  • FTO-coated glass substrate

  • TiO₂ compact and mesoporous layers

  • Perovskite precursor solution (e.g., MAPbI₃ or FAPbI₃)

  • Solution of the indolenine-based HTM in a solvent like chlorobenzene (B131634) or 1,1,2,2-tetrachloroethane

  • Gold or other metal for the top electrode

  • Spin coater

  • Hot plate

  • Thermal evaporator

Procedure:

  • Clean the FTO-coated glass substrate.

  • Deposit a compact TiO₂ layer followed by a mesoporous TiO₂ layer on the substrate.

  • Infiltrate the perovskite precursor solution into the TiO₂ scaffold and anneal to form the perovskite layer.

  • In a nitrogen-filled glove box, deposit the HTM layer by spin-coating the HTM solution onto the perovskite layer (e.g., at 4000 rpm for 30 seconds).[7]

  • Dry the HTM film on a hot plate at 70 °C for 30 minutes.[7]

  • Thermally evaporate a metal electrode (e.g., gold) on top of the HTM layer.

  • Store the device in air with controlled humidity (~20%) to allow for oxygen doping of the HTM.[7]

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_device Device Fabrication & Testing A Synthesis of this compound B Functionalization to Photoconductive Derivative A->B C Thin Film Deposition B->C D Photoconductivity Measurement C->D E Charge Carrier Mobility Measurement C->E F Device Assembly (e.g., Solar Cell) E->F G Device Performance Evaluation F->G

Caption: General workflow for synthesis, characterization, and device application.

Device Structure Visualization

device_structure A Top Electrode (e.g., Gold) B Hole Transport Material (HTM) (Indolenine-based) A->B C Perovskite Absorber Layer B->C D Electron Transport Layer (e.g., TiO2) C->D E Conductive Substrate (e.g., FTO Glass) D->E

Caption: Structure of a typical perovskite solar cell utilizing an indolenine-based HTM.

V. Quantitative Data

The performance of organic photoconductors and devices derived from indolenine and related structures can be summarized as follows. Note that specific values for this compound derivatives may vary depending on the exact molecular structure and device architecture.

Table 1: Optoelectronic Properties of a Polyindole Derivative [5]

PropertyValueConditions
Absorption Maximum269 nmIn DMSO solution
Emission Peak520 nmIn DMSO solution
Quantum Efficiency (η)~10⁻³---
Photocurrent Rise/Fall Time< 1 s---

Table 2: Charge Carrier Mobility of Indole-based and other Organic Materials

Material TypeHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)Measurement Technique
N-trihexyltriindole1.42 x 10⁻²---OFET
Indacenodithienothiophene (IDTT) derivative6.46 x 10⁻⁴---SCLC
Indacenodithiophene (IDT) derivative9.53 x 10⁻⁵---SCLC
Al(Op)₃0.6 x 10⁻⁶ to 2.1 x 10⁻⁶---TFT
Thieno[3,2-b]indole derivatives---~10⁻⁶CELIV

Table 3: Performance of Perovskite Solar Cells with Indole-based Hole Transport Materials

HTM based onPower Conversion Efficiency (PCE)Additives
Fluorinated indolo[3,2-b]indoleHigher than spiro-OMeTAD---
Indoline derivative (BDT-p-IDN)23.28%Dopant-free
IDTT-TPA15.7%Dopant-free

Disclaimer: The data presented in the tables are compiled from various sources for illustrative purposes. Actual experimental results may vary. Researchers should consult the primary literature for detailed information.

References

Synthesis of Spiropyrans from 2,3,3-Trimethylindolenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of spiropyrans, a class of photochromic compounds, using 2,3,3-trimethylindolenine as a key starting material. Spiropyrans are of significant interest in drug development, materials science, and molecular switching applications due to their ability to undergo reversible isomerization between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (B1260669) (MC) form upon stimulation by light, heat, or pH changes.

Overview of the Synthetic Strategy

The most common and versatile method for synthesizing indoline-based spiropyrans involves the condensation of a 2-methylene-1,3,3-trimethylindoline, commonly known as Fischer's base, or its corresponding indolium salt with a substituted salicylaldehyde (B1680747). This compound is the precursor to both Fischer's base and its salts.

The general synthetic workflow can be broken down into two main stages:

  • Stage 1: Preparation of the Indolenine Precursor. This involves either the synthesis of this compound itself or its conversion into a more reactive intermediate, such as an indolium salt.

  • Stage 2: Condensation Reaction. The indolenine derivative is then reacted with a substituted salicylaldehyde to form the final spiropyran product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a common method for synthesizing the foundational precursor, this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and a slight molar excess of 3-methyl-2-butanone in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is approximately 8.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of a Spiropyran via Condensation of an Indolium Salt with a Substituted Salicylaldehyde

This protocol details the synthesis of a nitro-substituted spiropyran, a widely studied class of these compounds, starting from the quaternization of this compound.

Part A: Synthesis of 1,2,3,3-Tetramethyl-3H-indolium Iodide

Materials:

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add a slight molar excess of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature overnight or gently reflux for a few hours until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the resulting 1,2,3,3-tetramethyl-3H-indolium iodide salt under vacuum.

Part B: Condensation to Form 1',3',3'-Trimethyl-6-nitrospiro[indoline-2,2'-benzopyran]

Materials:

Procedure:

  • In a round-bottom flask, suspend the 1,2,3,3-tetramethyl-3H-indolium iodide and an equimolar amount of 5-nitrosalicylaldehyde in ethanol.[2]

  • Add a catalytic amount of piperidine or triethylamine to the mixture. This will generate the reactive Fischer's base in situ.[3]

  • Heat the reaction mixture to reflux for 2-6 hours. The solution will typically change color.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated spiropyran product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate (B1210297) mixture.[4]

Data Presentation

Reaction Conditions and Yields for Selected Spiropyrans
Spiropyran DerivativeIndolenine PrecursorAldehydeSolventCatalystTime (h)Yield (%)Reference
1',3',3'-Trimethylspiro[indoline-2,2'-benzopyran]1,2,3,3-Tetramethyl-3H-indolium iodideSalicylaldehydeEthanolPiperidine4~70-80General Procedure
1',3',3'-Trimethyl-6-nitrospiro[indoline-2,2'-benzopyran]1,2,3,3-Tetramethyl-3H-indolium iodide5-NitrosalicylaldehydeEthanolPiperidine2-6~60-75[4]
8-Methoxy-1',3',3'-trimethyl-6-nitrospiro[indoline-2,2'-benzopyran]1,2,3,3-Tetramethyl-3H-indolium iodide3-MethoxysalicylaldehydeEthanolPiperidine4~65General Procedure
1',3',3',5'-Tetramethyl-6-nitrospiro[indoline-2,2'-benzopyran]1,2,3,3,5-Pentamethyl-3H-indolium iodide5-NitrosalicylaldehydeEthanolPiperidine3~72General Procedure
Spectroscopic Data for 1',3',3'-Trimethyl-6-nitrospiro[indoline-2,2'-benzopyran]
PropertyValueSolventReference
Melting Point (°C)179-180-[5]
Spiropyran (SP) Form
λmax (UV)242 nm, 295 nmEthanol[5][6]
¹H NMR (CDCl₃) δ (ppm)1.19 (s, 3H), 1.31 (s, 3H), 2.75 (s, 3H), 5.86 (d, J=10.4 Hz, 1H), 6.6-8.1 (m, 8H)CDCl₃General Literature
¹³C NMR (CDCl₃) δ (ppm)20.2, 26.0, 29.1, 52.3, 106.8, 115.6, 118.6, 121.9, 122.9, 126.3, 128.1, 135.8, 141.2, 146.9, 159.8CDCl₃General Literature
Merocyanine (MC) Form
λmax (Visible)~550-600 nm (solvent dependent)Various[6]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spiropyran Formation Phenylhydrazine Phenylhydrazine This compound This compound Phenylhydrazine->this compound Fischer Indole Synthesis 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->this compound Indolium_Salt 1,2,3,3-Tetramethyl-3H-indolium Iodide This compound->Indolium_Salt Quaternization Methyl_Iodide Methyl Iodide Methyl_Iodide->Indolium_Salt Spiropyran Spiropyran Indolium_Salt->Spiropyran Condensation (Base Catalyst) Salicylaldehyde_Derivative Substituted Salicylaldehyde Salicylaldehyde_Derivative->Spiropyran

Caption: General synthetic pathway for spiropyrans from phenylhydrazine.

Experimental Workflow

Experimental_Workflow Start Start Reactants Mix Indolium Salt and Substituted Salicylaldehyde in Ethanol Start->Reactants Catalyst Add Piperidine/Triethylamine Reactants->Catalyst Reflux Heat to Reflux (2-6 hours) Catalyst->Reflux Cooling Cool to Room Temperature, then Ice Bath Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallize Washing->Purification Characterization Analyze by NMR, UV-Vis, etc. Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for spiropyran synthesis.

Photochromic Switching Mechanism

Photochromism SP Spiropyran (SP) Colorless, Non-polar MC Merocyanine (MC) Colored, Polar SP->MC UV Light MC->SP Visible Light or Heat

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3,3-Trimethylindolenine synthesized via the Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The primary and most widely used method for synthesizing this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).

Q2: What are the main challenges in the Fischer indole synthesis of this compound?

Common challenges include low yields, long reaction times, the formation of tar and polymeric byproducts, and difficulties in product purification.[1][2] The strongly acidic and often high-temperature conditions can lead to the degradation of starting materials and products.[1]

Q3: How can the yield of this compound be improved?

Several strategies can be employed to improve the yield:

  • Optimization of Reaction Conditions: Systematically varying the acid catalyst, temperature, and reaction time is crucial.

  • Use of Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and significantly increase yields.[2][3]

  • One-Pot Procedures: Performing the hydrazone formation and cyclization in a single step without isolating the intermediate can be more efficient and prevent the degradation of the unstable hydrazone.[1][2]

  • Purity of Reagents: Using high-purity phenylhydrazine and 3-methyl-2-butanone is essential to minimize side reactions.[4]

Q4: What are common side products and how can their formation be minimized?

A significant side reaction is the heterolytic cleavage of the N-N bond in the hydrazone intermediate, which can lead to byproducts such as aniline (B41778) and 3-methylindole.[4] The formation of intractable tars is also common under harsh conditions.[1] To minimize these:

  • Use milder reaction conditions where possible.

  • Optimize the choice and concentration of the acid catalyst; a catalyst that is too strong can promote side reactions.[1]

  • Microwave synthesis can offer better control over heating, potentially reducing the formation of degradation products.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inappropriate Acid Catalyst: The catalyst may be too weak to promote cyclization or too strong, causing decomposition.[1]Screen a variety of Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can be effective for less reactive substrates.[1][5]
Suboptimal Temperature: The reaction temperature is either too low for the reaction to proceed or too high, leading to the formation of tars.[1]Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
Unstable Hydrazone Intermediate: The phenylhydrazone may be decomposing before it can cyclize.Employ a one-pot synthesis where the hydrazone is generated in situ and cyclizes without being isolated.[1]
Steric Hindrance: Bulky groups on the phenylhydrazine or ketone can inhibit the reaction.While less of an issue for this compound, consider that highly substituted analogs may require more forceful conditions (stronger acid, higher temperature).[4]
Formation of Tars and Polymeric Byproducts Harsh Reaction Conditions: High temperatures and highly concentrated strong acids are often the culprits.[1]Reduce the reaction temperature and/or use a milder acid catalyst. Consider switching to a microwave-assisted protocol for more controlled and rapid heating.[1][2]
Difficult Product Purification Presence of Multiple Byproducts: Incomplete reaction or side reactions can lead to a complex mixture.Optimize the reaction conditions to maximize the conversion to the desired product. For purification, after neutralizing the reaction mixture, perform an extraction with a suitable organic solvent. The crude product can then be purified by flash column chromatography.[2]

Quantitative Data Summary

The following table summarizes quantitative data from different synthetic approaches to this compound.

Method Catalyst Solvent Temperature Time Yield
Traditional Two-StepZinc ChlorideEthanolRefluxNot SpecifiedModerate (unspecified)
One-PotAcetic AcidAcetic AcidRefluxLong (unspecified)Low to Moderate
Microwave-Assisted One-Pot Acetic Acid Acetic Acid Reflux 20-30 min 90.3% [2]
Acetic Acid/HClAcetic Acid/HClReflux4 hours30% (for a nitro-substituted analog)[5]

Experimental Protocols

High-Yield Microwave-Assisted Synthesis of this compound

This one-pot protocol is adapted from a high-yield microwave synthesis method.[2]

Materials:

  • Phenylhydrazine (34g)

  • 3-Methyl-2-butanone (methyl isobutyl ketone) (70g)

  • Glacial Acetic Acid (300 mL)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Petroleum Ether

Procedure:

  • In an open container suitable for microwave synthesis, mix phenylhydrazine (34g), 3-methyl-2-butanone (70g), and glacial acetic acid (300 mL).

  • Place the container in a microwave reactor and irradiate at 800W for 20-30 minutes under reflux conditions.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

  • Dilute the cooled residue with ethyl acetate (100 mL).

  • Carefully neutralize the mixture to a pH of 7-8 by adding a saturated NaHCO₃ solution.

  • Separate the organic layer.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent.

  • Concentrate the eluent to obtain pure this compound.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Reactants cluster_steps Reaction Steps cluster_end Product A Phenylhydrazine C Phenylhydrazone Formation A->C + H⁺, -H₂O B 3-Methyl-2-butanone B->C + H⁺, -H₂O D Tautomerization (Ene-hydrazine formation) C->D E [3,3]-Sigmatropic Rearrangement D->E + H⁺ F Aromatization E->F G Cyclization & Ammonia Elimination F->G - NH₃ H This compound G->H

Caption: Key steps in the Fischer indole synthesis of this compound.

Experimental Workflow for Microwave-Assisted Synthesis

Experimental_Workflow start Start reagents Mix Phenylhydrazine, 3-Methyl-2-butanone, & Acetic Acid start->reagents microwave Microwave Irradiation (800W, 20-30 min) reagents->microwave cool Cool to Room Temperature microwave->cool concentrate1 Concentrate in vacuo cool->concentrate1 dilute Dilute with Ethyl Acetate concentrate1->dilute neutralize Neutralize with NaHCO₃ (pH 7-8) dilute->neutralize separate Separate Organic Layer neutralize->separate concentrate2 Concentrate Organic Layer (Crude Product) separate->concentrate2 purify Flash Column Chromatography concentrate2->purify end Pure this compound purify->end

Caption: Workflow for the microwave-assisted synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield Observed check_temp Is reaction temperature optimized? start->check_temp adjust_temp Adjust temperature. Monitor with TLC. check_temp->adjust_temp No check_catalyst Is the acid catalyst appropriate? check_temp->check_catalyst Yes adjust_temp->start Re-evaluate screen_catalysts Screen different Brønsted and Lewis acids. check_catalyst->screen_catalysts No check_tar Is there significant tar formation? check_catalyst->check_tar Yes screen_catalysts->start Re-evaluate use_milder Use milder conditions (lower temp, milder acid). check_tar->use_milder Yes consider_microwave Consider microwave synthesis for better -yield and reduced time. check_tar->consider_microwave No use_milder->start Re-evaluate

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: 2,3,3-Trimethylindolenine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trimethylindolenine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method for the synthesis of this compound is the Fischer indole (B1671886) synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).[3][4][5]

Q2: What are the typical reactants and catalysts used in this synthesis?

The primary reactants are phenylhydrazine and 3-methyl-2-butanone. The reaction is conducted under acidic conditions, and a variety of Brønsted and Lewis acids can be used as catalysts. Common catalysts include acetic acid, sulfuric acid, hydrochloric acid, polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[4][5]

Q3: What are the potential side products in the synthesis of this compound?

Several side reactions can occur during the Fischer indole synthesis of this compound, leading to the formation of various impurities. These can include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual phenylhydrazine and 3-methyl-2-butanone in the reaction mixture.

  • Aldol (B89426) Condensation Products: Under acidic conditions, 3-methyl-2-butanone, which has α-hydrogens, can undergo self-condensation to form aldol products.[6]

  • Products from N-N Bond Cleavage: A significant side reaction is the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.[1][7] This can be more prevalent with certain substituents and can lead to the formation of byproducts such as aniline (B41778). In some failed Fischer indolizations, 3-methylindole (B30407) and aniline have been identified as significant byproducts.[8]

  • Oxidation and Decomposition Products: At elevated temperatures or under harsh acidic conditions, the starting materials, intermediates, and the final product can be susceptible to oxidation and decomposition, leading to the formation of tar-like substances and other unidentified impurities.[4][9]

  • Polymerization Products: The instability of reactants or products under certain conditions can also lead to polymerization.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively catalyze the reaction or too strong, causing decomposition.[9][10]Optimize the choice and concentration of the acid catalyst. A range of acids from milder Lewis acids like ZnCl₂ to stronger Brønsted acids like H₂SO₄ or PPA can be tested.[9][10]
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can result in a slow or incomplete reaction, while excessively high temperatures can lead to decomposition and side product formation.[9][10]Systematically vary the reaction temperature. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times.[9]
Poor Quality Starting Materials: Impurities in the phenylhydrazine or 3-methyl-2-butanone can interfere with the reaction and lead to the formation of side products.[1]Ensure the purity of the starting materials. Purification of the phenylhydrazone intermediate before the cyclization step may lead to a cleaner reaction.[9]
Formation of Multiple Unidentified Products (Messy Reaction) Competing Side Reactions: Conditions may be favoring side reactions such as aldol condensation or N-N bond cleavage.[6][9]Adjust the reaction conditions to be milder. This could involve using a less concentrated acid, a lower reaction temperature, or a shorter reaction time.[9][10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[9]
Decomposition of Reactants or Products: The reaction conditions may be too harsh for the stability of the molecules involved.[4][9]Employ milder reaction conditions. Consider using a milder Lewis acid catalyst like zinc chloride.[9]
Difficulty in Product Purification Formation of Tars and Polymers: Harsh reaction conditions can lead to the formation of intractable tars.[10]Utilize the mildest possible acid catalyst and the lowest effective temperature.[10] Purification of the crude product can be attempted via column chromatography, recrystallization, or distillation.[10]

Quantitative Data on Side Products

Currently, there is limited quantitative data available in the cited literature specifically detailing the percentage yields of common side products in the synthesis of this compound. The formation and proportion of these byproducts are highly dependent on the specific reaction conditions employed, including the choice of catalyst, temperature, and reaction time.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on methodologies described in the literature.[2] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone (Methyl isopropyl ketone)

  • Glacial Acetic Acid

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and 3-methyl-2-butanone in a suitable molar ratio (e.g., 1:1.2) in glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Visualizations

Fischer_Indole_Synthesis_Side_Products cluster_main_path Main Reaction Pathway cluster_side_reactions Side Reactions Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Ketone (Acid Catalyst) Ketone 3-Methyl-2-butanone Aldol Aldol Condensation Products Ketone->Aldol Self-condensation (Acidic Conditions) Product This compound (Desired Product) Hydrazone->Product Cyclization Cleavage Aniline & other N-N Cleavage Products Hydrazone->Cleavage N-N Bond Cleavage Decomposition Decomposition/Polymerization Products (Tars) Hydrazone->Decomposition Harsh Conditions (High Temp, Strong Acid) Product->Decomposition Harsh Conditions (High Temp, Strong Acid)

Caption: Reaction scheme for this compound synthesis and its major side products.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the acid catalyst appropriate? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Optimize acid type and concentration Check_Catalyst->Optimize_Catalyst No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp Systematically vary temperature Check_Temp->Optimize_Temp No Check_Conditions Is the reaction messy (multiple spots)? Check_Purity->Check_Conditions Yes Purify_Reactants Purify starting materials/ hydrazone intermediate Check_Purity->Purify_Reactants No Milder_Conditions Use milder conditions (acid, temp, inert atm.) Check_Conditions->Milder_Conditions Yes End Improved Yield Check_Conditions->End No Optimize_Catalyst->End Optimize_Temp->End Purify_Reactants->End Milder_Conditions->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2,3,3-Trimethylindolenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3,3-trimethylindolenine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives, whether you are using column chromatography or recrystallization.

Column Chromatography

Question 1: My this compound derivative is showing significant peak tailing on a silica (B1680970) gel column. What can I do to improve the peak shape?

Answer: Peak tailing with basic compounds like this compound derivatives is a common issue when using silica gel for column chromatography. This is often due to strong interactions between the basic nitrogen of your compound and the acidic silanol (B1196071) groups on the silica surface.[1] Here are several strategies to mitigate this problem:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (B128534) (TEA) is a common choice, typically added at a concentration of 0.1-1%. The TEA will compete with your compound for the acidic sites on the silica, thus reducing the tailing.[1] Ammonia in methanol (B129727) can also be used as part of the solvent system.[2]

  • Use Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with the eluent containing the basic modifier before packing the column. This helps to neutralize the acidic sites.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Alumina (B75360) (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[2] Amine-functionalized silica is another option.[1]

  • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography can be an effective alternative. Using a mobile phase with a high pH (e.g., using a buffer like ammonium (B1175870) bicarbonate) can ensure your basic compound is in its neutral form, leading to better peak shapes.[3]

Question 2: I am not getting good separation between my desired this compound derivative and a closely related impurity. How can I improve the resolution?

Answer: Achieving good separation between structurally similar compounds can be challenging. Here are a few approaches to improve resolution:

  • Optimize Your Solvent System with TLC: Before running a column, it is crucial to find the optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for your target compound and show the largest possible difference in Rf values (ΔRf) between your product and the impurity.[5] Experiment with different solvent mixtures of varying polarities. Common solvent systems for indolenine derivatives include gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol.

  • Use a Longer Column: Increasing the length of your column increases the number of theoretical plates, which can lead to better separation of closely eluting compounds.

  • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a shallow gradient elution can improve separation. A shallow gradient involves slowly increasing the polarity of the eluent over the course of the separation.

  • Dry Loading: If your compound is not very soluble in the initial, non-polar mobile phase, it can lead to band broadening and poor separation. In such cases, a dry loading technique is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel before loading it onto the column.[6]

Question 3: My this compound derivative seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?

Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, including some indolenine derivatives.[2] Here’s how to address this issue:

  • Test for Stability: You can check if your compound is stable on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, it indicates that your compound is degrading on the silica.[6]

  • Deactivate the Silica: As mentioned for peak tailing, adding a base like triethylamine to your eluent can neutralize the acidic sites on the silica gel and prevent degradation.[1]

  • Use an Alternative Stationary Phase: Switching to a neutral stationary phase like alumina can be a good solution for acid-sensitive compounds.[2]

  • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

Recrystallization

Question 1: I'm having trouble finding a suitable solvent for the recrystallization of my this compound derivative. What are the key characteristics of a good solvent?

Answer: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve your compound well at high temperatures but poorly at low temperatures. [7][8] This temperature-dependent solubility is the basis of recrystallization.

  • Not react with your compound. [7]

  • Dissolve impurities well at all temperatures or not at all. [9] This way, the impurities either remain in the mother liquor or can be filtered off while the solution is hot.

  • Have a relatively low boiling point to be easily removed from the purified crystals.[9]

A useful rule of thumb is that "like dissolves like." Solvents with similar functional groups to the compound being purified are often good candidates.[10] For basic compounds like this compound derivatives, you might also consider recrystallizing them as a salt (e.g., hydrochloride salt) by performing the recrystallization from an acidic solution.[10][11]

Question 2: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can trap impurities. Here are some solutions:

  • Cool the solution more slowly. Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[12]

  • Use a different solvent or a mixed-solvent system. The oiling out might be due to the solvent being too non-polar. Try a more polar solvent. Alternatively, a mixed-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[9][13] Common solvent pairs include ethanol/water and ethyl acetate/heptane.[12]

  • Scratch the inside of the flask. Using a glass rod to scratch the inner surface of the flask at the air-solvent interface can create nucleation sites and induce crystallization.[12]

  • Add a seed crystal. If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can initiate crystallization.[12]

Question 3: My recovery from recrystallization is very low. How can I improve the yield?

Answer: While some loss of product is inevitable during recrystallization, you can take steps to maximize your yield:

  • Use the minimum amount of hot solvent. Using too much solvent will keep more of your compound dissolved even at low temperatures, leading to a lower yield.[8]

  • Ensure complete cooling. Allow the solution to cool to room temperature and then in an ice bath to maximize the amount of product that crystallizes out of the solution.[8]

  • Prevent premature crystallization during hot filtration. If you need to filter out insoluble impurities from the hot solution, pre-heat your funnel and filter paper to prevent your product from crystallizing out at this stage.

  • Minimize washing of the crystals. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using too much washing solvent or warm solvent will dissolve some of your product.

Data Presentation

The following table summarizes typical physical properties and purification parameters for this compound and its derivatives.

ParameterThis compoundNitro-2,3,3-trimethylindolenineGeneral Indole (B1671886) Derivatives
Purity (GC) ≥98%--
Appearance Brown liquidRed solidVaries
Boiling Point 228-229 °C at 744 mmHg-Varies
Density 0.992 g/mL at 25 °C-Varies
Refractive Index (n20/D) 1.549-Varies
Typical Column Chromatography Eluent Ethyl acetate/Petroleum ether (1:5)-Ethyl acetate/Hexanes (e.g., 12-20% EtOAc)[14]
Typical Recrystallization Solvents -MethanolEthanol/Water, Acetone/Diethyl ether[12][15]
Typical Yield (Synthesis) 90.3% (Microwave synthesis)10-78% (Fischer indole synthesis)[16]Varies

Experimental Protocols

Protocol 1: Purification of a this compound Derivative by Flash Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar this compound derivative using silica gel flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material to be purified.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
  • Wash the column with the initial mobile phase until the bed is stable.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution:

  • Begin elution with the low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation determined by TLC.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Post-Purification:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Purification of a this compound Derivative by Recrystallization

This protocol outlines a general procedure for purifying a solid this compound derivative.

1. Solvent Selection:

  • Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or charcoal present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

7. Drying:

  • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For complete drying, the crystals can be placed in a desiccator or a vacuum oven.

Mandatory Visualization

Troubleshooting_Purification start Start: Crude this compound Derivative purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Liquid or Oily Crude recrystallization Recrystallization purification_choice->recrystallization Solid Crude run_column Run Column & Monitor by TLC column_chromatography->run_column choose_solvent Select Recrystallization Solvent recrystallization->choose_solvent check_separation Good Separation? run_column->check_separation pure_product_cc Pure Product Obtained check_separation->pure_product_cc Yes troubleshoot_cc Troubleshoot Column Chromatography check_separation->troubleshoot_cc No peak_tailing Issue: Peak Tailing troubleshoot_cc->peak_tailing poor_resolution Issue: Poor Resolution troubleshoot_cc->poor_resolution degradation Issue: Degradation troubleshoot_cc->degradation solution_tea Solution: Add Base (e.g., TEA) to Eluent peak_tailing->solution_tea solution_alumina Solution: Use Alumina or Deactivated Silica peak_tailing->solution_alumina solution_gradient Solution: Optimize Gradient & Column Length poor_resolution->solution_gradient degradation->solution_alumina solution_tea->run_column solution_alumina->run_column solution_gradient->run_column perform_recrystallization Perform Recrystallization choose_solvent->perform_recrystallization check_crystals Crystals Formed? perform_recrystallization->check_crystals pure_product_rx Pure Product Obtained check_crystals->pure_product_rx Yes troubleshoot_rx Troubleshoot Recrystallization check_crystals->troubleshoot_rx No oiling_out Issue: Oiling Out troubleshoot_rx->oiling_out low_yield Issue: Low Yield troubleshoot_rx->low_yield no_crystals Issue: No Crystals Form troubleshoot_rx->no_crystals solution_slow_cool Solution: Slower Cooling, Use Mixed Solvents oiling_out->solution_slow_cool solution_min_solvent Solution: Use Minimum Hot Solvent, Ensure Complete Cooling low_yield->solution_min_solvent solution_induce_crystallization Solution: Scratch Flask, Add Seed Crystal no_crystals->solution_induce_crystallization solution_slow_cool->perform_recrystallization solution_min_solvent->perform_recrystallization solution_induce_crystallization->perform_recrystallization

Caption: Troubleshooting workflow for the purification of this compound derivatives.

References

Technical Support Center: Optimizing Cyanine Dye Synthesis from 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for cyanine (B1664457) dye synthesis using 2,3,3-trimethylindolenine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for cyanine dyes starting from this compound?

The synthesis of cyanine dyes from this compound typically follows a three-step process:

  • Fischer Indole (B1671886) Synthesis: this compound is synthesized by the reaction of phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) under acidic conditions.[1][2][3][4]

  • Quaternization: The nitrogen atom of the indolenine ring is alkylated using an alkyl halide (e.g., iodomethane, iodoethane) to form a quaternary indolenium salt.[5] This step is crucial as it activates the methyl group at the 2-position for the subsequent condensation reaction.

  • Condensation: The quaternary indolenium salt is condensed with a polymethine bridge precursor in the presence of a base. The nature of the polymethine precursor determines the length of the cyanine dye's conjugated chain (e.g., trimethine, pentamethine, heptamethine). For symmetrical cyanines, two equivalents of the indolenium salt are reacted with a suitable linker.[5] For asymmetrical cyanines, a stepwise approach is often employed where a hemicyanine intermediate is first formed and then reacted with a different heterocyclic quaternary salt.[6]

Q2: How can I improve the yield of the initial this compound synthesis?

Low yields in the Fischer indole synthesis of this compound can be due to side reactions or incomplete conversion. To improve the yield:

  • Catalyst Choice: Both Brønsted acids (e.g., acetic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride) can catalyze the reaction.[3][7] The choice of catalyst can significantly impact the yield and reaction time.

  • Reaction Conditions: The reaction is often carried out by heating the mixture of phenylhydrazine and 3-methyl-2-butanone with an acid catalyst.[1] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[1]

  • Purification: The product is typically purified by vacuum distillation.[1][4]

Q3: What are the key parameters to control during the quaternization step?

The quaternization of this compound is a critical step. Key parameters to control include:

  • Alkylating Agent: The choice of alkyl halide will determine the N-substituent on the final dye. Iodides are generally more reactive than bromides or chlorides.

  • Solvent: The reaction can be performed with or without a solvent. High-boiling point solvents like o-dichlorobenzene or solvent-free conditions at elevated temperatures are often used.[5]

  • Temperature and Reaction Time: These parameters need to be optimized to ensure complete reaction without degradation. Reaction times can range from a few hours to 24 hours.[5]

Q4: How do I choose the right base and solvent for the final condensation reaction?

The choice of base and solvent is crucial for the efficiency of the condensation reaction:

  • Bases: Weak bases like sodium acetate (B1210297) are commonly used, often in combination with acetic anhydride (B1165640).[5] Other organic bases such as pyridine (B92270) or triethylamine (B128534) can also be employed.[6] The base facilitates the deprotonation of the active methyl group on the indolenium salt.

  • Solvents: Acetic anhydride is a common solvent and also acts as a dehydrating agent.[5] Alcohols like ethanol (B145695) are also frequently used, particularly with sodium acetate as the base.[5] For some reactions, polar aprotic solvents like DMF may be suitable.[8]

Q5: My cyanine dye is difficult to purify. What are the best purification methods?

Cyanine dyes are often highly polar and can be challenging to purify. Common methods include:

  • Recrystallization: This is a common method for purifying solid dyes.

  • Washing: Washing the crude product with solvents in which the impurities are soluble but the dye is not can be effective.

  • Column Chromatography: Silica gel chromatography can be used, but the high polarity of cyanine dyes can lead to irreversible adsorption.[9] Using a more polar stationary phase like alumina (B75360) or a modified mobile phase (e.g., with a small amount of triethylamine to deactivate the silica) can improve recovery.[9][10] Reversed-phase chromatography is also an option for some dyes.[11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Inappropriate solvent or base.- Presence of moisture in reagents or solvents.- Check the purity of this compound and the polymethine bridge precursor.- Optimize the reaction temperature; some condensation reactions require reflux while others proceed at room temperature.[5][12]- Experiment with different solvent/base combinations (e.g., acetic anhydride/sodium acetate, ethanol/sodium acetate, pyridine).[5][6]- Ensure all reagents and solvents are anhydrous, as water can interfere with the condensation reaction.
Low Yield - Incomplete reaction.- Formation of side products.- Degradation of the product during reaction or workup.- Loss of product during purification.- Increase the reaction time or temperature.- In asymmetric synthesis, the formation of symmetrical side products is common; consider a stepwise approach with purification of the hemicyanine intermediate.- Avoid prolonged heating, especially at high temperatures, to prevent thermal degradation ("blueing").[13]- For column chromatography, use a deactivated stationary phase or an appropriate solvent system to minimize product loss.[9][10]
Formation of Multiple Spots on TLC / Impure Product - Presence of unreacted starting materials.- Formation of symmetrical byproducts in asymmetrical synthesis.- Thermal degradation of the cyanine dye, leading to shorter-chain cyanines ("blueing").[13]- Side reactions involving the polymethine chain.- Optimize the stoichiometry of the reactants.- Use a stepwise synthesis for asymmetrical dyes, purifying the intermediate.[6]- Minimize reaction time and temperature to prevent degradation.[13]- Use appropriate purification techniques like column chromatography or preparative HPLC.[9][14]
Product Precipitation During Reaction - The product may be insoluble in the reaction solvent.- Choose a solvent in which the final dye has better solubility.- If precipitation is unavoidable, ensure efficient stirring to prevent the reaction from stalling.
Color of the Reaction Mixture Does Not Change as Expected - The reaction has not initiated.- The base is not strong enough to deprotonate the active methyl group.- Re-check the reaction setup and the purity of the reagents.- Consider using a stronger base if a weak base like sodium acetate is ineffective.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Quaternization of this compound

Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Bromoethaneo-dichlorobenzene1202470[5]
1-IodobutaneNone145382[5]
1-IodooctaneNone145375[5]
6-Bromohexanoic acido-dichlorobenzene1202465[5]

Table 2: Influence of Reaction Parameters on Symmetrical Cyanine Dye Synthesis

Indolenium SaltPolymethine PrecursorBaseSolventTemperatureTimeYield (%)Reference
N-Ethyl-2,3,3-trimethylindoleninium bromideN-((E)-3-((E)-2-(N-ethyl-1-phenyl-1H-indol-3-yl)vinyl)cyclohex-2-en-1-ylidene)methanaminium chlorideSodium AcetateEthanolReflux6 hNot specified, but satisfactory[5]
Substituted Indolenium Salts2-chloro-formyl-3-hydroxy-methylenecyclohexeneSodium AcetateAcetic Acid/Acetic Anhydride100-140 °C15-60 min36-70[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (Fischer Indole Synthesis)

This protocol is adapted from a microwave-assisted synthesis method.[1]

  • Mixing Reagents: In an open container, mix phenylhydrazine (34 g), 3-methyl-2-butanone (70 g), and acetic acid (300 mL).

  • Microwave Irradiation: Reflux the mixture and apply microwave radiation (800W) for 20-30 minutes.

  • Work-up: After the reaction, concentrate the solution and then cool it. Dilute the residue with ethyl acetate (100 mL) and neutralize with a saturated sodium bicarbonate solution until the pH is between 7 and 8.

  • Extraction and Purification: Separate the organic layer and concentrate it to obtain the crude product. Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent.

  • Final Product: Concentrate the eluent to obtain this compound.

Protocol 2: Quaternization of this compound

This protocol is a solvent-free method adapted from the literature.[5]

  • Reactant Mixture: In a reaction vessel, mix this compound with a 5-fold molar excess of the alkyl iodide (e.g., 1-iodobutane).

  • Heating: Heat the mixture at 145 °C for 3 hours.

  • Purification: After cooling, purify the resulting quaternary indolenium salt by chromatography to remove the unreacted alkylating agent.

Protocol 3: Synthesis of a Symmetrical Pentamethine Cyanine Dye

This protocol describes the condensation of a quaternized indolenium salt with a polymethine precursor.[5]

  • Formation of the Activated Intermediate: React equimolar amounts of the N-alkyl-2,3,3-trimethylindoleninium salt and N-(3-(phenylamino)allylidene)aniline monohydrochloride in acetic anhydride under reflux for 2 hours. The intermediate is used in the next step without further purification.

  • Condensation Reaction: To the crude intermediate, add one equivalent of the N-alkyl-2,3,3-trimethylindoleninium salt and sodium acetate.

  • Reflux: Reflux the mixture in ethanol for 6 hours.

  • Purification: After the reaction is complete, cool the mixture and purify the resulting symmetrical cyanine dye by column chromatography.

Visualizations

Reaction_Mechanism cluster_0 Step 1: Quaternization cluster_1 Step 2: Condensation This compound This compound Indolenium Salt Indolenium Salt This compound->Indolenium Salt R-X Alkyl Halide Alkyl Halide Alkyl Halide->Indolenium Salt Indolenium Salt_2 Indolenium Salt Cyanine Dye Cyanine Dye Indolenium Salt_2->Cyanine Dye Base Polymethine Precursor Polymethine Precursor Polymethine Precursor->Cyanine Dye

Caption: General reaction pathway for cyanine dye synthesis.

Experimental_Workflow Start Start Synthesize this compound Synthesize this compound Start->Synthesize this compound Quaternize Indolenine Quaternize Indolenine Synthesize this compound->Quaternize Indolenine Condensation Reaction Condensation Reaction Quaternize Indolenine->Condensation Reaction Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Condensation Reaction->Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC)->Condensation Reaction Incomplete Work-up and Purification Work-up and Purification Reaction Monitoring (TLC/HPLC)->Work-up and Purification Complete Characterization (NMR, MS, UV-Vis) Characterization (NMR, MS, UV-Vis) Work-up and Purification->Characterization (NMR, MS, UV-Vis) End End Characterization (NMR, MS, UV-Vis)->End

Caption: Experimental workflow for cyanine dye synthesis.

Troubleshooting_Guide Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/HPLC Side Products Side Products Low Yield->Side Products Check TLC/HPLC Degradation Degradation Low Yield->Degradation Check for color change Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Purity of Reagents Check Purity of Reagents Incomplete Reaction->Check Purity of Reagents Optimize Stoichiometry Optimize Stoichiometry Side Products->Optimize Stoichiometry Stepwise Synthesis Stepwise Synthesis Side Products->Stepwise Synthesis Lower Temp/Time Lower Temp/Time Degradation->Lower Temp/Time

Caption: Troubleshooting logic for low yield in cyanine dye synthesis.

References

Technical Support Center: 2,3,3-Trimethylindolenine Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of 2,3,3-Trimethylindolenine and best practices for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2,3,3-trimethyl-3H-indole, is a heterocyclic aromatic organic compound. It serves as a crucial intermediate in the synthesis of various chemicals, most notably cyanine (B1664457) dyes.[1][2] These dyes are widely used in biotechnology and diagnostics as fluorescent labels for biomolecules.

Q2: What are the general stability and storage recommendations for this compound?

This compound is a light-yellow to red-brown liquid that is stable for at least two years when stored at room temperature, protected from light and moisture.[2] It is incompatible with strong oxidizing agents.[2] For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.

Q3: What are the known degradation pathways for this compound?

While specific degradation pathway studies for this compound are not extensively published, based on its chemical structure containing an imine functional group and a substituted aromatic ring, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The imine bond is susceptible to cleavage in the presence of water, particularly under acidic conditions, to yield 3-methyl-3-phenyl-2-butanone and ammonia.

  • Oxidation: Exposure to oxidizing agents or atmospheric oxygen can lead to the formation of various oxidized products, potentially involving the indole (B1671886) ring and the methyl groups. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Photodegradation: As with many indolenine derivatives, exposure to light, especially UV radiation, can induce photochemical reactions leading to the formation of colored degradation products or polymerization.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Prevention
Color change of the solution (yellowing, darkening) Photodegradation or Oxidation- Store the compound in amber vials or protect from light with aluminum foil.- Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.- Avoid prolonged exposure to ambient light during experimental procedures.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Presence of degradation products- Confirm the identity of new peaks using mass spectrometry (MS).- Review storage and handling procedures to identify potential exposure to moisture, light, or incompatible chemicals.- If hydrolysis is suspected, ensure the use of anhydrous solvents and handle the compound in a dry atmosphere (e.g., glove box).
Reduced yield or purity in subsequent synthetic steps (e.g., cyanine dye synthesis) Degradation of the starting material- Use freshly opened or properly stored this compound for reactions.- Consider purifying the material by distillation if degradation is suspected.- Analyze the starting material for purity before use.
Inconsistent experimental results Variable degradation of the compound between experiments- Standardize handling procedures to ensure consistent exposure to environmental factors.- Prepare solutions of this compound fresh for each experiment whenever possible.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

    • Expose a solid sample to the same light conditions.

    • Analyze samples by HPLC at various time intervals.

Analytical Method:

A reverse-phase HPLC method can be used for the analysis.[6]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and/or Mass Spectrometry.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M - 1 M HCl24 hours60°C3-Methyl-3-phenyl-2-butanone, Ammonia
Base Hydrolysis 0.1 M - 1 M NaOH24 hours60°CLess degradation expected compared to acid hydrolysis
Oxidation 3% H₂O₂24 hoursRoom TempOxidized indole ring derivatives, N-oxides
Thermal -48 hours70°CDimerization or polymerization products, minor decomposition
Photolytic UV light (254 nm)VariableRoom TempColored degradation products, radicals, polymers

Visualizations

Hydrolysis_Pathway Trimethylindolenine This compound Iminium_Ion Iminium Ion (Protonated) Trimethylindolenine->Iminium_Ion + H⁺ Carbinolamine Carbinolamine Intermediate Iminium_Ion->Carbinolamine + H₂O Ketone 3-Methyl-3-phenyl-2-butanone Carbinolamine->Ketone - NH₃, - H⁺ Ammonia Ammonia H2O H₂O H3O_plus H₃O⁺ H_plus H⁺ Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data Prevention Develop Prevention Strategies Data->Prevention

References

alternative catalysts for the synthesis of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3,3-Trimethylindolenine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound, with a focus on alternative catalytic methods. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer indole (B1671886) synthesis is resulting in a low yield. What are the common causes and solutions?

A: Low yields in the synthesis of this compound are a common issue and can stem from several factors:

  • Suboptimal Catalyst: The choice of acid catalyst is critical. While traditional Lewis acids like zinc chloride (ZnCl₂) are used, they can lead to poor yields and difficult separation of the product.[1] Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) often provide higher yields, with reports of 85-95%.[1]

  • Reaction Conditions: The Fischer indole synthesis is sensitive to temperature and reaction time.[2] Insufficient heating or overly long reaction times can lead to incomplete conversion or decomposition of the product, especially with sensitive functional groups.[3] For instance, reactions with nitro-substituted phenylhydrazines have shown low yields (10-30%) under prolonged reflux.[3]

  • Purity of Reactants: Impurities in the starting materials, phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone), can lead to unwanted side reactions and lower the yield.[2]

  • Inefficient Heating Method: Conventional heating methods can be slow and lead to side product formation.[4]

Solutions:

  • Catalyst Optimization: Consider switching from ZnCl₂ to a strong mineral acid like H₂SO₄.

  • Alternative Methods: Explore microwave-assisted synthesis with acetic acid, which has been shown to dramatically reduce reaction times (to 20-30 minutes) and achieve high yields (around 90.3%).[4] This method is also more environmentally friendly as the acetic acid can be recycled.[4]

  • Condition Screening: Systematically optimize the reaction temperature and time for your specific setup.

Q2: The reaction time is too long for our laboratory's workflow. How can it be shortened?

A: The primary method to significantly reduce the synthesis time is to use microwave irradiation. A reported microwave-assisted procedure using acetic acid as the catalyst completed the reaction in 20-30 minutes, compared to several hours required for conventional refluxing methods.[4] This approach not only saves time but can also improve yields by minimizing the thermal decomposition of reactants and products.[4]

Q3: We are facing difficulties in separating the catalyst from the final product. What are the best practices?

A: This is a known disadvantage when using certain metal-based Lewis acids like zinc chloride.[1]

  • Avoid Problematic Catalysts: If possible, avoid using ZnCl₂.

  • Workup Procedure: For reactions using acid catalysts like H₂SO₄, HCl, or acetic acid, the standard workup involves neutralizing the reaction mixture with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to a pH of 7-8.[1][4] This step is crucial for separating the acidic catalyst from the organic product. Following neutralization, the this compound can be extracted into an organic solvent like ethyl acetate (B1210297).[4]

  • Consider Recyclable Catalysts: Using acetic acid as a catalyst in microwave synthesis allows for its recovery and reuse, simplifying purification and reducing waste.[4]

Q4: What are the more environmentally friendly ("green") alternatives to traditional catalysts?

A: To reduce environmental impact, consider the following:

  • Microwave Synthesis: This method reduces energy consumption and reaction time. When coupled with a recyclable solvent/catalyst like acetic acid, it significantly minimizes waste.[4]

  • Weaker Organic Acids: Research has shown that weaker organic acids, such as iso-butyric acid, can serve as effective and inexpensive solvent/catalysts for the synthesis of indolenine derivatives, offering high yields and short reaction times.[5]

  • Heterogeneous Catalysts: While specific examples for this exact synthesis are not detailed in the provided context, the development of solid, reusable acid catalysts is a key area in green chemistry for indole synthesis, as they are easily separated from the reaction mixture.[6]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various catalytic systems used in the synthesis of this compound and its derivatives.

Catalyst SystemReactantsTemperatureReaction TimeYieldReference
Acetic Acid (Microwave) Phenylhydrazine, 3-Methyl-2-butanoneReflux (800W)20-30 min90.3%[4]
Sulfuric Acid (H₂SO₄) Methyl-isopropyl-ketone-phenylhydrazone95 °C3 hours94%[1]
Sulfuric Acid (H₂SO₄) Phenylhydrazine, 3-Methyl-2-butanone90 °C2 hours85%[1]
Hydrochloric Acid (HCl) Methyl-isopropyl-ketone-phenylhydrazone80 °C3 hours~95% purity[1]
Acetic Acid (Conventional) p-Tolylhydrazine HCl, 3-Methyl-2-butanoneReflux2.25 hoursHigh Yield*[3]
Aniline Hydrochloride Aniline, 3-Chloro-3-methylbutane-2-one80 °C7 hours78.9%[7]
Zinc Chloride (ZnCl₂) Methyl-isopropyl-ketone-phenylhydrazoneNot specifiedNot specifiedPoor Yield**[1]

*Specific yield not quantified but described as "high yield." **Described as having poor yield and difficult separation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Acetic Acid[4]

  • Mixing Reactants: In an open container, mix phenylhydrazine (34g), 3-methyl-2-butanone (methyl isobutyl ketone, 70g), and glacial acetic acid (300 mL).

  • Microwave Irradiation: Place the container in a microwave reactor and apply microwave radiation (800W) under reflux for 20-30 minutes.

  • Workup - Concentration: After the reaction is complete, concentrate the solution using a rotary evaporator.

  • Workup - Neutralization: Cool the concentrated solution and dilute it with ethyl acetate (100 mL). Neutralize the mixture by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and concentrate it to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography with an eluent of ethyl acetate/petroleum ether (1:5 ratio) to obtain pure this compound.

Protocol 2: Synthesis using Sulfuric Acid[1]

  • Catalyst Preparation: Prepare the acidic medium by adding 96% sulfuric acid (102 g) dropwise to ice (390 g) with stirring.

  • Reactant Addition: Add phenylhydrazine (108 g) to the cold acid solution over 30 minutes with stirring. The temperature will rise from approximately -10°C to 20°C.

  • Ketone Addition: Add 3-methyl-2-butanone (92.5 g) dropwise over 45 minutes.

  • Heating: Heat the reaction mixture to 90°C over one hour and maintain this temperature for an additional 2 hours.

  • Workup - Neutralization: Neutralize the reaction melt with a 50% sodium hydroxide (NaOH) solution.

  • Workup - Separation: After stirring for 15 minutes, separate the oily product layer.

  • Purification: Purify the product by vacuum distillation to obtain this compound.

Visualizations: Workflows and Logic Diagrams

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Phenylhydrazine, Ketone, and Catalyst Heating 2. Apply Heat (Conventional or Microwave) Reactants->Heating Neutralize 3. Neutralize Acid Heating->Neutralize Extract 4. Extract with Organic Solvent Neutralize->Extract Purify 5. Purify (Distillation or Chromatography) Extract->Purify Final_Product Pure this compound Purify->Final_Product

Caption: General experimental workflow for the Fischer indole synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Reactant Quality Start Problem: Low Product Yield Catalyst_Choice Using ZnCl₂? Start->Catalyst_Choice Switch_Catalyst Action: Switch to H₂SO₄ or Acetic Acid (Microwave) Catalyst_Choice->Switch_Catalyst Yes Check_Time_Temp Time/Temp Optimal? Catalyst_Choice->Check_Time_Temp No Optimize_Conditions Action: Increase Temp or Use Microwave Synthesis Check_Time_Temp->Optimize_Conditions No Check_Purity Reactants Pure? Check_Time_Temp->Check_Purity Yes Purify_Reactants Action: Purify Starting Materials Check_Purity->Purify_Reactants No

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: 2,3,3-Trimethylindolenine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial 2,3,3-Trimethylindolenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically synthesized via the Fischer indole (B1671886) synthesis.[1] Consequently, impurities often include unreacted starting materials, reagents, and side-products from the synthesis. The appearance of the commercial product can range from a clear yellow to a red-brown liquid, indicating the presence of various levels of impurities.[2][3]

Potential Impurities:

  • Starting Materials: Phenylhydrazine, 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).[1]

  • Catalysts/Reagents: Residual acids (e.g., acetic acid, sulfuric acid) or bases used for neutralization.[4][5]

  • Oxidation/Degradation Products: Aromatic amines are susceptible to air and light oxidation over time, which can lead to discoloration.[6]

  • Solvents: Residual solvents from the synthesis or initial workup (e.g., toluene, ethanol).[4]

Q2: How do I perform a quick purity assessment of my commercial sample?

A quick assessment can be done using Thin Layer Chromatography (TLC). Spot the commercial material on a silica (B1680970) gel plate and develop it using a non-polar eluent system, such as 5-10% ethyl acetate (B1210297) in petroleum ether or hexanes.[1] The presence of multiple spots indicates impurities. A dark, immobile spot at the baseline often suggests polar, possibly polymeric or degraded, material.[7] For a more quantitative assessment, ¹H NMR spectroscopy can identify residual solvents and other impurities, while HPLC provides a precise purity percentage.[6][8]

Q3: What is the best general-purpose purification method for this compound?

For moderately impure (e.g., >90%) starting material that is primarily discolored, vacuum distillation is the most effective and scalable method.[5][9] this compound has a high boiling point, making distillation under reduced pressure necessary to prevent thermal degradation.[10] For complex mixtures or to remove impurities with similar boiling points, flash column chromatography is recommended.[1][11]

Q4: How should I store purified this compound?

To maintain purity, the compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[10] It is stable for at least two years when stored at room temperature.[10] For long-term storage, especially for high-purity grades, flushing the container with an inert gas like argon or nitrogen before sealing is recommended to prevent oxidation.[6][12]

Purification Troubleshooting Guides

Issue 1: The compound is a dark brown or red color.

  • Cause: This coloration is typically due to oxidation products or aged impurities.

  • Solution: A single vacuum distillation is usually sufficient to separate the clear, colorless, or pale-yellow product from the high-boiling, colored impurities.[2][9] The colored material will remain in the distillation flask.

Issue 2: My compound streaks or "tails" during column chromatography on silica gel.

  • Cause: This is a classic issue for basic compounds like indolenine derivatives on standard, slightly acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (B1196071) groups on the silica surface, causing poor separation and band broadening.[6]

  • Solution 1 (Recommended): Add a basic modifier to your eluent. Incorporate 0.5-2% triethylamine (B128534) (NEt₃) into your solvent system (e.g., 1% NEt₃ in 10% Ethyl Acetate/Hexanes). The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute cleanly.

  • Solution 2: Use a different stationary phase. Neutral alumina (B75360) can be a good alternative to silica gel for purifying basic compounds.

  • Solution 3: Use deactivated silica gel, which can be prepared by washing the silica with a basic solution.

Issue 3: The yield after vacuum distillation is very low.

  • Cause 1: Inefficient Condensation: The product vapor is not condensing and is being lost to the vacuum pump. Ensure your condenser has a sufficient flow of cold water. For very low-pressure distillations, a cold trap (e.g., with dry ice/acetone) between the receiving flask and the vacuum pump is essential.

  • Cause 2: Incorrect Pressure/Temperature: The distillation temperature might be too low for the applied vacuum, or the vacuum might not be strong enough for the set temperature. Refer to the pressure-temperature nomograph or the physical data in the table below to find the correct conditions.

  • Cause 3: Leaks in the System: Ensure all glass joints are properly sealed with vacuum grease and that all connections are airtight. A leak will prevent the system from reaching the required low pressure.

Issue 4: The compound "oils out" instead of forming crystals during recrystallization.

  • Cause: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (which is low, around 6-8 °C).[2]

  • Solution 1: Use a larger volume of the "good" solvent to ensure saturation occurs at a lower temperature.

  • Solution 2: Cool the solution very slowly. Allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling.[3]

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of pure product.[13]

Data and Experimental Protocols

Physical & Chemical Properties

This table summarizes key physical properties of this compound, which are critical for planning purification procedures.

PropertyValueSource
Molecular Weight 159.23 g/mol [2]
Appearance Clear yellow to red-brown liquid[2][3]
Boiling Point 228-229 °C @ 744 mmHg[10]
125 °C @ 25 mmHg
105 °C @ 12 mmHg[9]
74-75 °C @ 4-5 mmHg[9]
Melting Point 6-8 °C[2]
Density 0.992 g/mL at 25 °C[10]
Solubility Soluble in chloroform, toluene, dichlorobenzene, ethanol, ethyl acetate[2][10]
Experimental Workflow & Logic Diagrams

The following diagrams illustrate the general purification workflow and troubleshooting logic for common issues.

PurificationWorkflow start Start: Commercial This compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Purity > 99%? assess_purity->is_pure choose_method Choose Purification Method is_pure->choose_method No end_product Store Purified Product under Inert Atmosphere is_pure->end_product Yes distillation Vacuum Distillation (Commonly sufficient) choose_method->distillation chromatography Column Chromatography (For complex mixtures) choose_method->chromatography reassess Re-assess Purity (TLC, NMR, HPLC) distillation->reassess chromatography->reassess is_pure2 Purity Goal Met? reassess->is_pure2 is_pure2->choose_method No (Re-purify) is_pure2->end_product Yes

Caption: General workflow for the purification of this compound.

ChromatographyTroubleshooting start Problem: Poor Separation in Column Chromatography check_tlc Observe Tailing/Streaking on Silica TLC Plate? start->check_tlc yes_tailing Yes: Strong Acid-Base Interaction check_tlc->yes_tailing Yes no_tailing No: Issue is Likely Solvent Polarity check_tlc->no_tailing No solution1 Add 1-2% Triethylamine (NEt₃) to Eluent yes_tailing->solution1 solution2 Switch Stationary Phase (e.g., Neutral Alumina) yes_tailing->solution2 solution3 Perform Solvent Screen (Gradient or different system) no_tailing->solution3 end Achieve Clean Separation solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for column chromatography issues.

Protocol 1: Vacuum Distillation

This protocol is ideal for purifying multi-gram to kilogram quantities of this compound with moderate purity (e.g., 90-98%).

Materials:

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum takeoff

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Cold trap (recommended)

  • Vacuum grease

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are lightly greased and sealed to be vacuum-tight.

  • Charging the Flask: Charge the distillation flask with the crude this compound (do not fill more than 2/3 full). Add a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system. The liquid may bubble as dissolved gases are removed.

  • Heating: Once the target pressure is reached and stable (e.g., 10-15 mmHg), begin to gently heat the distillation pot.

  • Distillation: The product will begin to distill and condense. Collect any initial low-boiling fractions separately. Collect the main fraction at a constant temperature. For example, at ~12 mmHg, the product should distill at approximately 105 °C.[9]

  • Completion: Stop the distillation when the temperature begins to drop or when the majority of the material has distilled, leaving behind a dark, viscous residue.

  • Shutdown: Turn off the heating and allow the system to cool under vacuum. Once cool, slowly vent the system to atmospheric pressure before disassembling.

Protocol 2: Flash Column Chromatography

This protocol is suitable for small-scale purification or for removing impurities with boiling points close to the product.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Hexanes (or Petroleum Ether) and Ethyl Acetate

  • Triethylamine (NEt₃)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Eluent Preparation: Prepare the eluent system. A good starting point is 5% Ethyl Acetate in Hexanes. Crucially, add 1% triethylamine to this mixture to prevent tailing.

  • Column Packing: Pack the column with silica gel as a slurry in the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane (B109758) if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Once the product begins to elute, collect the fractions containing the pure compound (as determined by TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, pale-yellow oil.

References

Technical Support Center: Microwave-Assisted Synthesis of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of 2,3,3-trimethylindolenine for higher efficiency. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for this compound compared to conventional heating methods?

A1: Microwave-assisted synthesis offers several key advantages over traditional methods for producing this compound. The primary benefits include a significant reduction in reaction time, often from hours to minutes, and an improvement in product yield.[1] Microwave heating is more uniform and efficient, leading to fewer side products and a cleaner reaction profile.[2] This method is also considered a greener chemistry approach as it often reduces energy consumption and the need for large quantities of organic solvents.[3]

Q2: What is the underlying reaction for the synthesis of this compound?

A2: The synthesis of this compound is typically achieved through the Fischer indole (B1671886) synthesis.[3][4] This reaction involves the acid-catalyzed condensation of phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) (methyl isobutyl ketone) to form a phenylhydrazone intermediate.[5] This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to yield the final indole derivative.[4][7]

Q3: Can I use a domestic microwave for this synthesis?

A3: It is strongly advised not to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with features for safety, such as pressure and temperature monitoring and control, which are crucial when heating organic solvents in a sealed vessel.[8] Using a household microwave can be dangerous due to the risk of explosion from pressure buildup and the potential for solvent ignition.

Q4: What are the most critical parameters to control in the microwave-assisted synthesis of this compound?

A4: The most critical parameters to control are microwave power, reaction time, and temperature. These factors are interconnected and significantly influence the reaction yield and purity of the product. The choice of solvent and the type and concentration of the acid catalyst are also crucial for the success of the synthesis.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incorrect Microwave Parameters Optimize microwave power and irradiation time. Start with a reported procedure and systematically vary one parameter at a time. Shorter reaction times at higher power may be beneficial, but excessive power can lead to decomposition.
Inappropriate Solvent The solvent must be able to absorb microwave energy efficiently. Acetic acid is a good choice as it also acts as a catalyst. If using a low-absorbing solvent, consider adding a small amount of a high-absorbing co-solvent or a passive heating element.[10]
Ineffective Catalyst The choice and concentration of the acid catalyst are critical. While acetic acid often suffices, other Brønsted or Lewis acids like p-toluenesulfonic acid (p-TSA) or zinc chloride (ZnCl₂) can be explored.[4]
Impure Reactants Use freshly distilled phenylhydrazine and 3-methyl-2-butanone to avoid side reactions caused by impurities.
Reaction Temperature Too Low Ensure the reaction reaches a sufficient temperature for the cyclization to occur. Microwave reactors with temperature probes are ideal for monitoring and controlling this.

Issue 2: Formation of Tar and Polymeric Byproducts

Possible Cause Suggested Solution
Excessive Microwave Power or Time Over-irradiation can lead to decomposition of the starting materials and product, resulting in tar formation. Reduce the microwave power or shorten the reaction time. Monitoring the reaction progress by TLC can help determine the optimal endpoint.
High Reactant Concentration High concentrations can promote polymerization. Try diluting the reaction mixture with more solvent.
Inappropriate Acid Catalyst A catalyst that is too strong can promote side reactions. If using a strong acid, consider switching to a milder one like acetic acid.

Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Presence of Multiple Byproducts | Optimize the reaction conditions as described above to minimize byproduct formation. | | Incomplete Neutralization | During workup, ensure the reaction mixture is fully neutralized to a pH of 7-8 with a saturated sodium bicarbonate solution to remove the acid catalyst.[3] | | Ineffective Column Chromatography | Use an appropriate eluent system for flash column chromatography. A common system is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:5 ratio).[3] |

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from a reported efficient microwave synthesis method.[3]

Materials:

  • Phenylhydrazine (34g)

  • 3-Methyl-2-butanone (methyl isobutyl ketone) (70g)

  • Glacial acetic acid (300 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Petroleum ether

Procedure:

  • In an open container suitable for microwave synthesis, mix phenylhydrazine (34g), 3-methyl-2-butanone (70g), and glacial acetic acid (300 mL).

  • Place the container in a microwave reactor and apply microwave radiation at 800W for 20-30 minutes under reflux conditions.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Cool the concentrated solution and dilute it with ethyl acetate (100 mL).

  • Neutralize the solution with a saturated NaHCO₃ solution until the pH is between 7 and 8.

  • Separate the organic layer and concentrate it to obtain the crude product.

  • Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5) to yield this compound.

Data Presentation

Comparison of Synthetic Methods for this compound
Parameter Conventional Heating (Two-Step) [3]Microwave-Assisted Synthesis [3]
Reaction Time Several hours20-30 minutes
Yield Low to moderateHigh (e.g., 90.3%)
Solvent/Catalyst Ethanol, Zinc Chloride/Acetic AcidAcetic Acid (serves as both)
Environmental Impact Use of more organic solvents, waste acid generationReduced solvent use, recyclable acetic acid
Complexity More complex (two steps)Simplified (one-pot)

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

experimental_workflow start Start reactants Mix Phenylhydrazine, 3-Methyl-2-butanone, and Acetic Acid start->reactants microwave Microwave Irradiation (800W, 20-30 min) reactants->microwave concentrate1 Concentrate Solution microwave->concentrate1 workup Dilute with Ethyl Acetate & Neutralize with NaHCO3 concentrate1->workup separate Separate Organic Layer workup->separate concentrate2 Concentrate Organic Layer separate->concentrate2 purify Flash Column Chromatography concentrate2->purify product This compound purify->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_params Review Microwave Parameters (Power, Time) start->check_params check_reactants Verify Reactant Purity start->check_reactants check_solvent Assess Solvent Microwave Absorbance start->check_solvent check_catalyst Evaluate Catalyst (Type, Concentration) start->check_catalyst optimize_params Optimize Power & Time check_params->optimize_params purify_reactants Purify/Replace Reactants check_reactants->purify_reactants change_solvent Change/Add Co-solvent check_solvent->change_solvent screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts success Yield Improved optimize_params->success purify_reactants->success change_solvent->success screen_catalysts->success

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: One-Pot Synthesis of 2,3,3-Trimethylindolenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of 2,3,3-trimethylindolenine derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the one-pot synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My one-pot synthesis of this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in one-pot syntheses of this compound derivatives, often via the Fischer indole (B1671886) synthesis, can stem from several factors.[1][2] Here are key areas to investigate:

    • Reagent Quality:

      • Phenylhydrazine (B124118) Stability: Phenylhydrazines can be unstable. Ensure you are using a fresh or properly stored batch.[2] If using a hydrochloride salt, ensure it is fully neutralized if the reaction conditions require the free base.[2]

      • Carbonyl Compound Reactivity: The ketone, such as 3-methyl-2-butanone (B44728) (methyl isopropyl ketone), might be sterically hindered or of low purity.[1] Consider using a freshly distilled ketone.

      • Solvent Purity: Ensure solvents are anhydrous and of the appropriate grade, as water can interfere with catalysts and intermediates.[2]

    • Reaction Conditions:

      • Catalyst Choice and Loading: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., acetic acid, sulfuric acid, HCl) and Lewis acids (e.g., zinc chloride) are commonly used.[3][4] The optimal catalyst and its concentration should be determined experimentally. Polyphosphoric acid has also been used successfully.[3]

      • Temperature: Reaction temperature is critical. Temperatures that are too low may lead to a slow or incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products, leading to byproduct formation.[5] Optimal temperatures often range from 60°C to 120°C.[5]

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

Issue 2: Significant Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. What are the common side products and how can I minimize their formation?

  • Answer: Side product formation is a common challenge. Here are some common side products and strategies to mitigate them:

    • Unreacted Intermediates: The initial phenylhydrazone intermediate may not fully cyclize. This can be addressed by optimizing the acid catalyst concentration and reaction temperature to favor the[5][5]-sigmatropic rearrangement and subsequent cyclization.[1][6]

    • Polymeric Materials: High temperatures and strong acid concentrations can lead to the formation of tar-like polymeric byproducts. To minimize this, use the mildest effective acid catalyst and the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • Isomeric Products: If using an unsymmetrical ketone, a mixture of two regioisomeric products can be obtained.[7] The selectivity can be influenced by the acidity of the medium, steric effects, and any substitution on the phenylhydrazine.[7]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my final this compound product from the reaction mixture. What are some common purification challenges and how can I overcome them?

  • Answer: Purification of the crude product can be challenging due to the presence of unreacted starting materials, catalysts, and various side products.[2]

    • Co-elution of Impurities:

      • Problem: Side products or unreacted starting materials may have similar polarities to the desired product, leading to co-elution during column chromatography.[8]

      • Solution:

        • Optimize your chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate (B1210297)/petroleum ether, chloroform (B151607)/methanol).[8][9] Adding a small amount of a base like triethylamine (B128534) (TEA) to the eluent can sometimes improve the separation of basic compounds like indolenines.[2]

        • Consider using a different stationary phase, such as alumina, if your product is sensitive to the acidic nature of silica (B1680970) gel.[2]

    • Product Instability:

      • Problem: Some indolenine derivatives can be sensitive to the acidic nature of silica gel and may decompose on the column.[2]

      • Solution:

        • Use silica gel that has been neutralized with a base like triethylamine.[2]

        • Minimize the time the compound spends on the column by using flash chromatography.[2]

    • Alternative Purification Methods:

      • Distillation: If the product is a liquid, vacuum distillation can be a highly effective purification method.[5][10]

      • Recrystallization: If the product is a solid, recrystallization can be an excellent way to achieve high purity.

      • Acid-Base Extraction: Utilize the basic nature of the indolenine nitrogen to perform a liquid-liquid extraction to remove non-basic impurities.

Frequently Asked Questions (FAQs)

  • Question 1: What is the most common one-pot method for synthesizing this compound?

    • Answer: The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[9] This reaction involves the acid-catalyzed condensation and cyclization of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone).[7][9]

  • Question 2: What are the key steps in the Fischer indole synthesis mechanism for this compound?

    • Answer: The mechanism involves several key steps:[1][4][6]

      • Hydrazone Formation: Phenylhydrazine and 3-methyl-2-butanone condense to form a phenylhydrazone.

      • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

      • [5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.

      • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

      • Ammonia (B1221849) Elimination: The final step involves the elimination of ammonia to form the stable indolenine ring.

  • Question 3: Can microwave irradiation be used to improve the synthesis?

    • Answer: Yes, microwave-assisted synthesis can significantly reduce the reaction time.[9] One reported method using microwave radiation (800W) for 20-30 minutes achieved a high yield of this compound.[9] This method also offers environmental benefits by reducing the use of organic solvents and allowing for the recycling of acetic acid.[9]

  • Question 4: What are the typical physical properties of this compound?

    • Answer: this compound is typically a brown liquid with a boiling point of 228-229 °C at 744 mmHg.[11] It has a density of approximately 0.992 g/mL at 25 °C and a refractive index of about 1.549 at 20 °C.[11] It is soluble in solvents like chloroform and toluene.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis [9]

  • Reaction Setup: In an open container, mix phenylhydrazine (34g), 3-methyl-2-butanone (methyl isobutyl ketone, 70g), and acetic acid (300 mL).

  • Microwave Irradiation: Subject the mixture to microwave radiation (800W) and reflux for 20-30 minutes.

  • Work-up:

    • After the reaction, concentrate the solution under reduced pressure.

    • Cool the concentrated solution and dilute it with ethyl acetate (100mL).

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

    • Separate the organic layer and concentrate it to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 ratio) as the eluent. Concentrate the collected fractions to obtain pure this compound.

Protocol 2: Conventional One-Pot Synthesis with Sulfuric Acid [10]

  • Reaction Setup: Add 108 g of phenylhydrazine to a mixture of 102 g of 96% sulfuric acid and 390 g of ice with stirring over 30 minutes. The temperature will rise to about 10-20 °C.

  • Addition of Ketone: Add 92.5 g of 3-methyl-2-butanone (methyl-isopropylketone) dropwise over 45 minutes.

  • Heating: Heat the reaction mixture to 90 °C over one hour and maintain this temperature for an additional 2 hours.

  • Work-up:

    • Neutralize the reaction mixture with a solution of 95 parts of 50% sodium hydroxide.

    • Stir for 15 minutes and then separate the oily layer.

  • Purification: Purify the product by vacuum distillation at 12 mmHg to obtain this compound.

Quantitative Data Summary

MethodStarting MaterialsCatalyst/SolventTemperature (°C)TimeYield (%)Purity (%)Reference
Microwave-AssistedPhenylhydrazine, 3-Methyl-2-butanoneAcetic AcidReflux20-30 min90.3>98 (after column)[9]
ConventionalAniline, 3-Chloro-3-methylbutane-2-oneNone80, then reflux10 hours, then 1 hour8098.5[5]
ConventionalAniline, 3-Chloro-3-methylbutane-2-oneNone80, then reflux7 hours, then 1 hour8199.0[5]
ConventionalPhenylhydrazine, 3-Methyl-2-butanoneSulfuric Acid903 hours85>95 (after distillation)[10]
ConventionalMethyl-isopropyl-ketone-phenylhydrazoneSulfuric Acid953 hours94>95 (after distillation)[10]
ConventionalAniline, 3-Hydroxy-3-methyl-2-butanoneAcetic Acid/Toluene2205 hours78.5Not specified[12]

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Side Products Reagents Reagent Quality (Hydrazine, Ketone, Solvent) Problem->Reagents Check Conditions Reaction Conditions (Catalyst, Temp, Time) Problem->Conditions Evaluate Purification Purification Issues (Co-elution, Instability) Problem->Purification Investigate Sol_Reagents Use fresh/pure reagents Check hydrazine (B178648) stability Reagents->Sol_Reagents Implement Sol_Conditions Optimize catalyst & loading Optimize temperature Monitor reaction time Conditions->Sol_Conditions Implement Sol_Purification Optimize chromatography Use neutralized silica Consider distillation Purification->Sol_Purification Implement

Caption: Troubleshooting workflow for one-pot synthesis issues.

Fischer_Indole_Synthesis Start Phenylhydrazine + 3-Methyl-2-butanone Hydrazone Phenylhydrazone Formation Start->Hydrazone Acid Catalyst Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Intramolecular Cyclization Rearrangement->Cyclization Elimination Ammonia (NH3) Elimination Cyclization->Elimination Product This compound Elimination->Product

Caption: Mechanism of the Fischer indole synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,3,3-Trimethylindolenine: Fischer Indole Synthesis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3,3-trimethylindolenine, a crucial intermediate in the production of various dyes and pharmaceuticals, can be approached through several synthetic routes. The classical Fischer indole (B1671886) synthesis remains a cornerstone method, though various modifications and alternative pathways have been developed to improve efficiency, yield, and environmental footprint. This guide provides an objective comparison of the Fischer indole synthesis with other notable methods, supported by experimental data and detailed protocols to inform synthetic strategy.

At a Glance: Performance Comparison

The choice of synthetic method for this compound is often a trade-off between yield, reaction time, cost of starting materials, and environmental impact. The following table summarizes the key quantitative data for the methods discussed in this guide.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeYield (%)
Fischer Indole Synthesis
Traditional MethodPhenylhydrazine (B124118), 3-Methyl-2-butanone (B44728)Acetic AcidAcetic AcidSeveral hoursVariable
Microwave-AssistedPhenylhydrazine, 3-Methyl-2-butanoneAcetic AcidAcetic Acid20-30 minutes90.3%[1]
Alternative Methods
From Aniline (B41778) and 3-Chloro-3-methylbutane-2-oneAniline, 3-Chloro-3-methylbutane-2-oneNone (or Aniline HCl)Aniline2-20 hours70-81%[2]
From Aniline and 2-Methyl-2-hydroxy-butan-3-oneAniline, 2-Methyl-2-hydroxy-butan-3-oneAcetic Acid, HClToluene~8 hours78.5%[3]

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanism of the Fischer indole synthesis and the general workflows of the alternative methods.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone phenylhydrazine->phenylhydrazone + Ketone - H2O ketone 3-Methyl-2-butanone ketone->phenylhydrazone enamine Enamine phenylhydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Cyclization indolenine This compound aminal->indolenine - NH3 Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Alternative_Synthesis_Workflows cluster_method1 From Aniline and 3-Chloro-3-methylbutane-2-one cluster_method2 From Aniline and 2-Methyl-2-hydroxy-butan-3-one a1 Aniline a3 Mixing and Heating (50-150 °C, 2-20 h) a1->a3 a2 3-Chloro-3-methylbutane-2-one a2->a3 a4 Reflux in Aniline (0.5-2 h) a3->a4 a5 Work-up and Distillation a4->a5 a6 This compound a5->a6 b1 Aniline b3 Heating in Toluene with Acetic Acid b1->b3 b2 2-Methyl-2-hydroxy-butan-3-one b2->b3 b4 Distillation and further heating with HCl b3->b4 b5 Work-up and Distillation b4->b5 b6 This compound b5->b6

Caption: Workflows for Alternative Syntheses.

In-Depth Analysis of Synthetic Methods

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a versatile and widely used method for preparing indoles and their derivatives.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a ketone or aldehyde.[4][5]

Traditional Method: This approach often involves heating phenylhydrazine and 3-methyl-2-butanone in a Brønsted or Lewis acid. Acetic acid is a common choice, serving as both a catalyst and a solvent. While reliable, this method can suffer from long reaction times and the formation of byproducts. The choice of acid catalyst is crucial; Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride and boron trifluoride, have been successfully employed.[4]

Microwave-Assisted Synthesis: A significant improvement over the traditional method is the use of microwave irradiation. This modification dramatically reduces the reaction time from hours to minutes and can lead to higher yields.[1] The microwave-assisted method often uses acetic acid as the catalyst and solvent, and the rapid heating profile is thought to minimize the formation of degradation products.[1] This approach also offers environmental benefits by reducing energy consumption and potentially allowing for the recycling of the acetic acid.[1]

Alternative Synthetic Routes

While the Fischer indole synthesis is prevalent, alternative methods starting from aniline have been developed to circumvent the use of phenylhydrazine, which can be unstable and toxic.

From Aniline and 3-Chloro-3-methylbutane-2-one: This method provides a high-yield route to this compound by reacting aniline with 3-chloro-3-methylbutane-2-one.[2] The reaction is typically carried out in an excess of aniline, which acts as both a reactant and a solvent. The process involves an initial heating period followed by a reflux stage to complete the reaction.[2] This method avoids the use of strong condensing agents like zinc chloride, reducing issues with apparatus corrosion and waste treatment.[2]

From Aniline and 2-Methyl-2-hydroxy-butan-3-one: Another alternative involves the condensation of aniline with 2-methyl-2-hydroxy-butan-3-one in the presence of acetic acid and subsequently hydrochloric acid.[3] The reaction is performed in toluene, and water is removed azeotropically. This method offers a good yield and utilizes a readily available starting material.[3]

Experimental Protocols

Fischer Indole Synthesis (Microwave-Assisted)[1]
  • Reaction Setup: In an open container suitable for microwave irradiation, mix phenylhydrazine (34 g), 3-methyl-2-butanone (70 g), and acetic acid (300 mL).

  • Microwave Irradiation: Place the container in a microwave reactor and irradiate at 800W for 20-30 minutes under reflux conditions.

  • Work-up: After the reaction is complete, concentrate the solution under reduced pressure. Cool the residue and dilute it with ethyl acetate (B1210297) (100 mL).

  • Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8. Separate the organic layer.

  • Purification: Concentrate the organic layer to obtain the crude product. Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent. Concentrate the eluent to obtain pure this compound.

Synthesis from Aniline and 3-Chloro-3-methylbutane-2-one[2]
  • Reaction Setup: In a reaction vessel, mix aniline (in a molar ratio of 3:1 to 10:1 relative to the ketone) and 3-chloro-3-methylbutane-2-one. Aniline hydrochloride can be added as a catalyst if desired.

  • Heating: Heat the mixture at a temperature between 50-150 °C for 2-20 hours.

  • Reflux: After the initial heating period, raise the temperature to the reflux temperature of aniline and maintain for 0.5-2 hours to complete the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Treat with a sodium hydroxide (B78521) solution and separate the oil layer from the aqueous layer.

  • Purification: Distill the oil layer under reduced pressure to obtain pure this compound.

Synthesis from Aniline and 2-Methyl-2-hydroxy-butan-3-one[3]
  • Initial Condensation: In a reaction vessel equipped for azeotropic water removal, heat a mixture of 408 parts of 2-methyl-2-hydroxy-butan-3-one, 558 parts of aniline, and 20 parts of acetic acid in 650 parts of toluene. Continue heating until no more water separates.

  • Solvent Removal and High-Temperature Reaction: Distill off the volatile components until the internal temperature reaches 220 °C. Maintain the residue at 220 °C for 5 hours.

  • Acidification and Final Reaction: Cool the mixture to 160 °C and add 40 parts of concentrated hydrochloric acid. Heat the mixture for an additional three hours, during which the water formed is distilled off.

  • Purification: The product can be either processed further directly or purified by distillation to yield this compound.

Conclusion

The Fischer indole synthesis, particularly its microwave-assisted variation, offers a rapid and high-yielding route to this compound. However, for applications where the use of phenylhydrazine is a concern, the alternative syntheses from aniline provide viable and efficient options. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 2,3,3-Trimethylindolenine, a key intermediate in the synthesis of various dyes and pharmaceutical agents, is paramount for ensuring the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the primary analytical techniques for purity assessment—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—along with a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of HPLC-UV, GC-FID, and qNMR for the analysis of this compound.

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative determination based on the direct proportionality of the NMR signal intensity to the number of atomic nuclei.
Typical Purity Assay > 98%> 98%Absolute purity determination
Linearity (R²) > 0.999> 0.999Not applicable in the same way; relies on the inherent quantitative nature of NMR.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mLDependent on the number of scans and magnetic field strength; can detect low-level impurities.
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mLDependent on the number of scans and magnetic field strength; provides high precision for quantification.
Precision (%RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 98 - 102%98 - 102%High accuracy as a primary ratio method.[1]
Sample Throughput Moderate to HighHighLow to Moderate
Key Advantages High resolution for non-volatile impurities, well-established methods.Excellent for volatile and semi-volatile impurities, robust and reliable.Primary method (no need for a specific reference standard of the analyte), provides structural information, non-destructive.[1][2][3]
Key Disadvantages Requires soluble samples, potential for co-elution.Limited to thermally stable and volatile compounds, potential for analyte degradation at high temperatures.Lower sensitivity than chromatographic methods for trace impurities, requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for HPLC-UV, GC-FID, and qNMR tailored for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for separating this compound from non-volatile process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Validation Parameters:

  • Linearity: A linear relationship between peak area and concentration should be established over a range of 50% to 150% of the nominal sample concentration (e.g., 0.25 to 0.75 mg/mL). The correlation coefficient (R²) should be ≥ 0.999.[4]

  • LOD & LOQ: The limit of detection and quantification can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[4]

  • Accuracy: Determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be ≤ 2%.[4]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for assessing the purity of this compound, particularly for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of approximately 1 mg/mL.

Validation Parameters:

  • Linearity: Assessed over a range of concentrations (e.g., 0.1 to 1.5 mg/mL) with a correlation coefficient (R²) of ≥ 0.999.[4]

  • LOD & LOQ: Determined by the S/N ratio (3:1 for LOD, 10:1 for LOQ).[4]

  • Accuracy: Evaluated through recovery studies by spiking a known matrix with the analyte at various levels. Recoveries should be within 98-102%.

  • Precision: Repeatability and intermediate precision should have a %RSD of ≤ 2%.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of this compound.[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Protocol:

  • Internal Standard: Select a certified internal standard with known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Caption: Workflow for GC-FID Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh Accurately weigh Analyte and Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Process Process Spectrum (Phase and Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Analysis.

Conclusion

Both HPLC-UV and GC-FID are robust and reliable methods for the routine quality control of this compound, with the choice between them largely depending on the expected nature of impurities. HPLC is generally preferred for its ability to analyze a wider range of non-volatile compounds, while GC excels in the analysis of volatile and semi-volatile substances. qNMR stands out as a powerful, orthogonal technique that provides an absolute measure of purity and can be invaluable for the certification of reference materials and for confirming the purity of key batches without reliance on specific impurity standards. For comprehensive purity profiling, a combination of these techniques is often employed to provide a complete picture of the sample's composition.

References

A Comparative Guide to Precursors in Cyanine Dye Synthesis: 2,3,3-Trimethylindolenine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical first step in the synthesis of cyanine (B1664457) dyes, dictating the ultimate photophysical properties and performance of these versatile fluorophores. This guide provides an objective comparison between the widely used 2,3,3-trimethylindolenine and other common heterocyclic precursors, supported by experimental data on synthesis and performance.

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. The choice of the heterocyclic precursor is a key determinant of the dye's absorption and emission characteristics, quantum yield, and stability. While this compound is a cornerstone for the synthesis of many common cyanine dyes like the Cy series, other precursors such as benzothiazole (B30560) and quinoline (B57606) derivatives offer unique spectral properties and functionalities.

Performance Comparison of Cyanine Dye Precursors

The performance of a cyanine dye is intrinsically linked to the chemical nature of its precursor. The electron-donating ability of the heterocyclic nucleus, its planarity, and steric factors all influence the delocalization of π-electrons along the polymethine chain, which in turn governs the dye's photophysical properties.

Indolenine-based cyanines, derived from this compound, are known for their sharp fluorescence bands and high molar extinction coefficients.[1] They are the basis for many commercially available and widely used dyes. Benzothiazole precursors, on the other hand, often yield dyes with different spectral characteristics and can be advantageous in specific applications like DNA detection and as sensitizers in solar cells.[2][3] Quinoline-based cyanines are another important class, with their synthesis dating back to the first synthetic dye.[4] They offer a broad range of absorption and emission profiles, from the visible to the near-infrared (NIR) region.[4]

The following tables summarize quantitative data on the synthesis and photophysical properties of cyanine dyes derived from these different precursors.

Table 1: Comparison of Quaternary Ammonium (B1175870) Salt Precursor Synthesis

PrecursorAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundBromoethane (B45996)o-Dichlorobenzene1202470[5]
This compound6-Bromohexanoic acido-Dichlorobenzene1202465[5]
2-Methylbenzothiazole (B86508)6-Bromohexanoic acido-Dichlorobenzene1202440[5]
2-MethylbenzothiazoleEthyl tosylate---Good[6]
Lepidine (4-methylquinoline)---->95[4]

Table 2: Photophysical Properties of Symmetrical Trimethine Cyanine Dyes

PrecursorSolventAbsorption Max (λabs, nm)Molar Absorptivity (ε, M-1cm-1)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φfl)Reference
This compoundMethanol~650~150,000~667~17-[5]
2-MethylbenzothiazoleEthanol (B145695)630-670134,910 - 163,816--0.09 - 0.17[7]
Quinoline-522-557----[4]

Table 3: Photophysical Properties of Asymmetrical Cyanine Dyes

Precursor 1Precursor 2SolventAbsorption Max (λabs, nm)Molar Absorptivity (ε, M-1cm-1)Emission Max (λem, nm)Stokes Shift (nm)Reference
This compound2-Methylbenzothiazole-----[5]
2-MethylbenzothiazoleLepidine (4-methylquinoline)-570-600---[4]

Experimental Protocols

The synthesis of cyanine dyes typically involves two main steps: the quaternization of the heterocyclic precursor to form a reactive salt, followed by the condensation of this salt with a polymethine bridge source.

Protocol 1: Synthesis of N-Alkyl-2,3,3-trimethylindoleninium Salts

This protocol is adapted from the synthesis of N-ethyl-2,3,3-trimethylindoleninium bromide.[5]

  • A mixture of this compound (1 equivalent) and bromoethane (2 equivalents) in o-dichlorobenzene is prepared.

  • The mixture is heated to 120 °C for 24 hours.

  • After cooling to room temperature, the resulting mixture is filtered.

  • The residue is washed successively with hexane (B92381) and diethyl ether.

  • The resulting ammonium salt is isolated in high purity.

Protocol 2: Synthesis of 3-Alkyl-2-methylbenzothiazolium Salts

This protocol is based on the synthesis of 3-(5-carboxypentyl)-2-methylbenzo[d]thiazol-3-ium bromide.[5]

  • A mixture of 2-methylbenzothiazole (1 equivalent) and 6-bromohexanoic acid (1.2 equivalents) in o-dichlorobenzene is prepared.

  • The mixture is heated at 120 °C for 24 hours.

  • The resulting ammonium salt is separated by precipitation upon addition of hexane and diethyl ether.

Protocol 3: Synthesis of N-Alkylquinolinium Salts

The synthesis of N-alkylquinolinium salts can be achieved with high yields, often exceeding 95%, through various optimized methods.[4] A general procedure involves the reaction of a quinoline derivative (e.g., lepidine or quinaldine) with an appropriate alkylating agent.[4]

Protocol 4: General Synthesis of Symmetrical Trimethine Cyanine Dyes

This is a general procedure for the condensation step.

  • The quaternized heterocyclic salt (2 equivalents) is reacted with a three-carbon spacer precursor, such as malonaldehyde bis(phenylimine) monohydrochloride or 1,1,3,3-tetramethoxypropane.[5]

  • The reaction is typically carried out in a solvent like ethanol with a base such as sodium acetate, under reflux.[5]

  • The crude dye is then purified, often by column chromatography.

Visualizing the Workflow and Logic

To better illustrate the processes involved in cyanine dye synthesis and precursor selection, the following diagrams are provided.

Cyanine_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_condensation Dye Formation cluster_purification Purification & Analysis Heterocycle Heterocyclic Precursor (e.g., Indolenine, Benzothiazole, Quinoline) Quaternization Quaternization Reaction Heterocycle->Quaternization Alkylating_Agent Alkylating Agent Alkylating_Agent->Quaternization Quaternary_Salt Quaternary Ammonium Salt Quaternization->Quaternary_Salt Condensation Condensation Reaction Quaternary_Salt->Condensation Polymethine_Source Polymethine Bridge Source Polymethine_Source->Condensation Crude_Dye Crude Cyanine Dye Condensation->Crude_Dye Purification Purification (e.g., Chromatography) Crude_Dye->Purification Pure_Dye Pure Cyanine Dye Purification->Pure_Dye Analysis Characterization (Spectroscopy, etc.) Pure_Dye->Analysis

Caption: General workflow for the synthesis of cyanine dyes.

Precursor_Selection_Logic Start Define Desired Dye Properties Wavelength Target Wavelength Range? Start->Wavelength Application Specific Application? Wavelength->Application Wavelength Defined Indolenine Select this compound (Visible to NIR, e.g., Cy dyes) Application->Indolenine General Purpose/ High Molar Absorptivity Benzothiazole Select Benzothiazole Derivative (Visible, DNA binding) Application->Benzothiazole DNA Intercalation/ Sensitizer Quinoline Select Quinoline Derivative (Broad Visible to NIR range) Application->Quinoline Broad Tunability Consider_Yield Consider Synthesis Yields & Purity Requirements Indolenine->Consider_Yield Benzothiazole->Consider_Yield Quinoline->Consider_Yield

Caption: Decision logic for selecting a cyanine dye precursor.

Conclusion

The selection of a precursor for cyanine dye synthesis is a multifaceted decision that impacts not only the spectral properties of the dye but also the efficiency of the synthesis and the suitability of the dye for a specific application. This compound remains a robust and popular choice for generating a wide range of high-performance cyanine dyes. However, for applications requiring specific spectral characteristics or functionalities, alternative precursors such as benzothiazole and quinoline derivatives present valuable and sometimes superior options. Researchers should carefully consider the desired photophysical properties and the synthetic accessibility when choosing a precursor for their target cyanine dye.

References

Performance Evaluation of Dyes Synthesized from 2,3,3-Trimethylindolenine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of fluorescent dyes synthesized from 2,3,3-trimethylindolenine derivatives, offering a comparative analysis against other commonly used fluorescent probes. The selection of an appropriate fluorescent dye is critical for the success of various applications in life sciences, including fluorescence microscopy, flow cytometry, and in vivo imaging. Dyes derived from this compound, particularly cyanine (B1664457) and styryl dyes, have garnered significant attention due to their tunable photophysical properties and potential for high brightness and photostability. This document summarizes key performance indicators, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Comparative Performance of Fluorescent Dyes

The performance of a fluorescent dye is characterized by several key photophysical parameters. This section provides a comparative summary of these parameters for selected dyes derived from this compound and common alternative dyes. It is important to note that the performance of these dyes can be influenced by their local environment, including solvent polarity, viscosity, and conjugation to biomolecules.

Dye Name/ClassPrecursor/Core StructureExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)Relative Photostability
Indolenine-Styrylcyanine S1 This compound550-555~5925.3 - 7.7 x 10⁴Not Reported37-42Moderate
Indolenine-Styrylcyanine S2 (with carboxyl group) This compound561-562~598-599Not ReportedNot Reported36-43Moderate
Sulfo-Cyanine5.5 Cyanine~675~694~250,000~0.21-0.2819High
Alexa Fluor 680 Cyanine~679~702~183,000~0.3623Very High[1]
IRDye 800CW Cyanine~774~789~240,000~0.09-0.1215High
Cyanine 3 (Cy3) Cyanine~550~570~150,000~0.15 (in aqueous buffer)20Moderate
Cyanine 5 (Cy5) Cyanine~650~670~250,0000.20 - 0.2720Moderate
Cyanine 7 (Cy7) Cyanine~750~773~250,000~0.3023Moderate

Note: Data for Indolenine-Styrylcyanine S1 and S2 is derived from a specific study and may not be directly comparable to the other widely commercialized dyes due to different measurement conditions.[2] The quantum yield of many cyanine dyes can be significantly influenced by their environment and conjugation status.

Experimental Protocols

Accurate and reproducible measurement of dye performance is crucial. The following are detailed protocols for key experiments used to evaluate fluorescent dyes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: Based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol, DMSO, or PBS) with a precisely known concentration. This is typically done by accurately weighing the dye.

    • Prepare a series of dilutions from the stock solution to obtain at least five different concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement:

    • Use a UV-Vis spectrophotometer.

    • Use the same solvent as used for the dye solutions as a blank to zero the instrument.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis on the data points. The slope of the resulting line is the molar extinction coefficient (ε) if the path length of the cuvette is 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample dye.

  • Solution Preparation:

    • Prepare a series of dilutions for both the sample dye and the standard dye in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting lines (Gradient) is determined for both the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are the same, this term cancels out).

Photostability Assay

Photostability is the ability of a dye to resist photodegradation or photobleaching upon exposure to light.

Protocol:

  • Sample Preparation: Prepare solutions of the dyes to be tested at a standardized concentration in a suitable buffer (e.g., PBS).

  • Microscopy Setup:

    • Place the dye solutions in a multi-well plate or on a microscope slide.

    • Use a fluorescence microscope equipped with a suitable light source (e.g., a laser or an arc lamp) and filter sets for the dye.

  • Continuous Illumination and Imaging:

    • Focus on the sample and acquire an initial image (time = 0).

    • Continuously illuminate the sample with a constant light intensity.

    • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest in each image over time.

    • Plot the normalized fluorescence intensity as a function of time.

    • The data can be fitted to an exponential decay curve to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Multiplex Immunofluorescence Staining

Multiplex immunofluorescence (mIF) allows for the simultaneous detection of multiple targets in a single tissue section, providing valuable spatial information about cellular interactions within the tumor microenvironment. Cyanine dyes are frequently used in mIF due to their distinct spectral properties.

multiplex_immunofluorescence_workflow cluster_prep Sample Preparation cluster_staining Staining Cycles cluster_analysis Image Analysis Tissue_Sectioning Tissue Sectioning Deparaffinization_Rehydration Deparaffinization & Rehydration Tissue_Sectioning->Deparaffinization_Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization_Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab_Incubation Primary Antibody Incubation (Panel 1) Blocking->Primary_Ab_Incubation Secondary_Ab_Incubation Secondary Antibody Incubation (e.g., Cy3, Cy5, Cy7 conjugates) Primary_Ab_Incubation->Secondary_Ab_Incubation Imaging_1 Imaging (Panel 1) Secondary_Ab_Incubation->Imaging_1 Stripping_or_Inactivation Fluorophore Stripping/Inactivation Imaging_1->Stripping_or_Inactivation Image_Registration Image Registration Imaging_1->Image_Registration Repeat_Staining Repeat Staining Cycles (Panels 2, 3, ...) Stripping_or_Inactivation->Repeat_Staining Repeat_Staining->Image_Registration Cell_Segmentation Cell Segmentation Image_Registration->Cell_Segmentation Phenotyping Cell Phenotyping Cell_Segmentation->Phenotyping Spatial_Analysis Spatial Analysis Phenotyping->Spatial_Analysis

Caption: Workflow for multiplex immunofluorescence (mIF) staining.

Signaling Pathway: MAPK/ERK Pathway in Cancer

The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Immunofluorescence using specific antibodies against total and phosphorylated forms of ERK can be used to visualize the activation state of this pathway in single cells. Cyanine dye-conjugated secondary antibodies are commonly used for detection.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates Ras Ras GRB2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_p p-ERK ERK->ERK_p Translocates to Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_p->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Leads to

Caption: Simplified MAPK/ERK signaling pathway.

References

spectroscopic analysis to confirm the structure of synthesized 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Verification

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, rigorous structural confirmation is a critical checkpoint. This guide provides a comprehensive comparison of standard spectroscopic techniques for verifying the successful synthesis of 2,3,3-Trimethylindolenine, a key intermediate in the production of various dyes and bioactive molecules. By presenting expected and alternative spectroscopic data, alongside detailed experimental protocols, this document serves as a practical resource for unambiguous structural elucidation.

Comparative Spectroscopic Data Analysis

The primary methods for confirming the structure of a synthesized organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected spectroscopic data for this compound compared with a potential isomeric impurity, 3,3-dimethyl-2-methyleneindoline, which could arise from an alternative reaction pathway.

Table 1: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound (Expected Product)3,3-Dimethyl-2-methyleneindoline (Potential Isomer)
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.00 (m, 4H, Ar-H) , δ 2.15 (s, 3H, N=C-CH₃) , δ 1.30 (s, 6H, C(CH₃)₂) δ 7.20-6.80 (m, 4H, Ar-H), δ 4.00 (s, 2H, =CH₂), δ 1.25 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ 183.0 (C=N) , δ 153.0 (Ar-C), δ 142.0 (Ar-C), δ 127.0 (Ar-CH), δ 124.0 (Ar-CH), δ 121.5 (Ar-CH), δ 119.0 (Ar-CH), δ 53.0 (C(CH₃)₂) , δ 24.0 (C(CH₃)₂) , δ 15.0 (N=C-CH₃) δ 165.0 (C=C), δ 150.0 (Ar-C), δ 140.0 (Ar-C), δ 126.0 (Ar-CH), δ 122.0 (Ar-CH), δ 120.0 (Ar-CH), δ 118.0 (Ar-CH), δ 85.0 (=CH₂), δ 45.0 (C(CH₃)₂), δ 28.0 (C(CH₃)₂)
IR (Neat, cm⁻¹) ~2970 (C-H, sp³) , ~1645 (C=N stretch) , ~1600, 1470 (C=C, aromatic)~3050 (C-H, sp²), ~2970 (C-H, sp³), ~1620 (C=C stretch), ~1600, 1470 (C=C, aromatic), ~880 (=C-H bend)
Mass Spec. (EI, m/z) 159 (M⁺) , 144 ([M-CH₃]⁺, base peak) , 117159 (M⁺), 144 ([M-CH₃]⁺), 117

Experimental Workflow and Logic

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Fischer_Indole Fischer Indole Synthesis Purification Column Chromatography Fischer_Indole->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure_Confirmation Structure Confirmed: This compound Proton_Env->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

Spectroscopic analysis workflow for structural confirmation.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the key spectroscopic analyses.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Utilize a standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: Record a background spectrum of the clean salt plates prior to sample analysis.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the purified sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any residual impurities.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

  • Ionization:

    • Electron Energy: Standard 70 eV.

    • Source Temperature: 150-250 °C.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The base peak, which is the most intense peak in the spectrum, and other significant fragment ions provide crucial structural information. For this compound, the molecular ion is expected at m/z 159. A characteristic and often base peak is observed at m/z 144, corresponding to the loss of a methyl group ([M-CH₃]⁺), a stable tertiary carbocation.

By systematically applying these spectroscopic techniques and carefully comparing the acquired data with the expected values, researchers can confidently confirm the successful synthesis and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.

comparative study of different catalysts in 2,3,3-Trimethylindolenine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in 2,3,3-Trimethylindolenine Synthesis

The synthesis of this compound, a crucial intermediate in the production of various dyes and pharmaceuticals, is predominantly achieved through the Fischer indole (B1671886) synthesis. The choice of catalyst in this reaction significantly influences yield, reaction time, and overall efficiency. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data from published literature to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key quantitative data for easy comparison. It is important to note that direct comparison is subject to variations in experimental conditions across different studies.

CatalystReactantsSolventReaction ConditionsYield (%)Reference
Acetic Acid (Microwave)Phenylhydrazine (B124118), Methyl isobutyl ketoneAcetic Acid800W, 20-30 min90.3%[1]
Zinc ChloridePhenylhydrazine, Methyl isobutyl ketoneEthanolRefluxNot specified[1]
Aniline (B41778) HydrochlorideAniline, 3-chloro-3-methylbutane-2-oneAniline80°C, 7h, then reflux for 1h78.9%[2]
None (Aniline as reactant and solvent)Aniline, 3-chloro-3-methylbutane-2-oneAniline80°C, 10h, then reflux for 1h80%[2]
Sulfuric AcidPhenylhydrazine, Methyl-isopropylketoneWater90°C, 2h85%[3]
Sulfuric AcidMethylisopropylketone phenylhydrazoneWater75°C, 3h95%[3]
Hydrochloric AcidMethylisopropylketone phenylhydrazoneWater80°C, 3h95%[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. Acetic Acid Catalyzed Microwave-Assisted Synthesis [1]

  • Reactants: Phenylhydrazine (34g), Methyl isobutyl ketone (70g)

  • Catalyst and Solvent: Acetic Acid (300 mL)

  • Procedure:

    • Mix phenylhydrazine, methyl isobutyl ketone, and acetic acid in an open container.

    • Reflux the mixture under microwave radiation (800W) for 20-30 minutes.

    • After the reaction, concentrate the solution.

    • Cool the concentrate and dilute with ethyl acetate (B1210297) (100mL).

    • Neutralize with saturated NaHCO3 solution to a pH of 7-8.

    • Separate the organic layer and concentrate to obtain the crude product.

    • Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether = 1:5) to yield this compound.

2. Aniline Hydrochloride Catalyzed Synthesis [2]

  • Reactants: Aniline (233g), 3-chloro-3-methylbutane-2-one (CMBK) (60g)

  • Catalyst: Aniline hydrochloride salt (6.5g)

  • Procedure:

    • Feed aniline, CMBK, and aniline hydrochloride salt into a reaction vessel.

    • Carry out the reaction at 80°C for 7 hours.

    • Elevate the temperature and maintain at the reflux temperature of aniline for one hour.

    • Cool the reaction mixture to room temperature.

    • Treat with sodium hydroxide (B78521) and separate the oil layer from the water layer.

    • Distill the oil layer under reduced pressure (10 mmHg) to obtain this compound.

3. Sulfuric Acid Catalyzed Synthesis [3]

  • Reactants: Phenylhydrazine (108g), Methyl-isopropylketone (92.5g)

  • Catalyst: Sulfuric acid (102g, 96%)

  • Solvent: Water (from ice, 390g)

  • Procedure:

    • Add sulfuric acid dropwise to ice.

    • Add phenylhydrazine to the cold sulfuric acid solution.

    • Dropwise add methyl-isopropylketone.

    • Heat the reaction mixture to 90°C and maintain for 2 hours.

    • Neutralize the mixture with a 50% sodium hydroxide solution.

    • Separate the oil layer.

    • Distill the oil layer under vacuum (12 mbar) to obtain this compound.

Experimental Workflow and Signaling Pathways

The general experimental workflow for the synthesis of this compound via the Fischer indole synthesis is depicted below. This process typically involves the acid-catalyzed reaction of a phenylhydrazine with a ketone, followed by cyclization and rearrangement to form the indole ring.

experimental_workflow cluster_reactants Reactants cluster_process Reaction cluster_catalyst Catalyst cluster_workup Workup & Purification cluster_product Product Phenylhydrazine Phenylhydrazine ReactionVessel Mixing & Heating (Conventional or Microwave) Phenylhydrazine->ReactionVessel Ketone Methyl Isobutyl Ketone / 3-Methyl-2-butanone Ketone->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Reaction Mixture Catalyst Acid Catalyst (e.g., Acetic Acid, ZnCl2, H2SO4) Catalyst->ReactionVessel Extraction Extraction Neutralization->Extraction Purification Purification (Distillation / Chromatography) Extraction->Purification Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

The Fischer indole synthesis mechanism, which is the underlying signaling pathway for this transformation, involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and ammonia (B1221849) elimination.

fischer_indole_synthesis cluster_reactants Start cluster_intermediates Intermediates cluster_product End Reactants Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indolenine This compound Aminal->Indolenine Elimination of NH3

Caption: Key steps in the Fischer indole synthesis pathway.

References

A Comparative Guide to the Reaction Mechanisms of 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated reaction mechanisms of 2,3,3-trimethylindolenine, a crucial intermediate in the synthesis of various high-value compounds, including cyanine (B1664457) dyes and other photosensitive agents. The following sections detail the prevailing mechanistic understandings of its formation via the Fischer indole (B1671886) synthesis and its subsequent functionalization through electrophilic substitution and condensation reactions. Experimental data and detailed protocols are provided to support the discussed mechanisms.

The Fischer Indole Synthesis: The Primary Route to this compound

The Fischer indole synthesis is the most common and historically significant method for preparing this compound. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine (B124118) and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).

Accepted Reaction Mechanism

The generally accepted mechanism for the Fischer indole synthesis, as it applies to this compound, proceeds through several key steps:

  • Phenylhydrazone Formation: Phenylhydrazine reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: An acid-catalyzed[1][1]-sigmatropic rearrangement (a type of Claisen rearrangement) occurs, leading to the formation of a di-imine intermediate. This step is often considered the rate-determining step.

  • Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent loss of ammonia (B1221849) to form the aromatic indolenine ring.

Isotopic labeling studies have provided crucial evidence for this mechanism, confirming that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring[2].

Visualization of the Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement (RDS) Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization This compound This compound Cyclized Intermediate->this compound -NH3 (Aromatization)

Caption: The Fischer Indole Synthesis pathway for this compound.

Comparison of Catalysts and Conditions

Various Brønsted and Lewis acids can catalyze the Fischer indole synthesis. The choice of catalyst and reaction conditions significantly impacts the reaction yield and purity of the final product.

CatalystSolventTemperature (°C)Yield (%)Reference
Acetic AcidAcetic AcidRefluxHigh[3][4]
Acetic Acid / HClAcetic Acid / HClNot specified30[3]
Zinc ChlorideEthanolNot specifiedNot specified[5]
Microwave (800W)Acetic AcidReflux90.3[5]

Note: "High" yield is reported in the literature without a specific percentage. The microwave-assisted method offers a significant improvement in both yield and reaction time, while also being more environmentally friendly by reducing the use of organic solvents[5].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported efficient synthesis of this compound[5].

  • Mixing: In an open container, mix phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL).

  • Reaction: Reflux the mixture under microwave irradiation (800W) for 20-30 minutes.

  • Work-up: After the reaction, concentrate the solution and then cool it.

  • Extraction: Dilute the cooled solution with ethyl acetate (B1210297) (100mL) and neutralize with a saturated NaHCO3 solution to a pH of 7-8. Separate the organic layer.

  • Purification: Concentrate the organic layer to obtain the crude product. Purify the crude product by flash column chromatography using an ethyl acetate/petroleum ether (1:5) eluent.

  • Final Product: Concentrate the eluent to obtain this compound.

Reactions of this compound: Mechanistic Insights

The resulting this compound is a versatile intermediate for further chemical transformations. The following sections explore the mechanisms of some of its key reactions.

Electrophilic Substitution: Nitration

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. A common example is nitration to produce 5-nitro-2,3,3-trimethylindolenine.

The mechanism follows the general pathway for electrophilic aromatic substitution:

  • Generation of the Electrophile: Nitric acid is protonated by sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich benzene ring of the indolenine attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base (typically water or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Visualization of the Nitration Workflow

Nitration_Workflow cluster_reagents Reagents This compound This compound Mixing Mixing This compound->Mixing Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Mixing Conc. HNO3 Conc. HNO3 Conc. HNO3->Mixing Nitronium Ion Formation Nitronium Ion Formation Mixing->Nitronium Ion Formation Protonation of HNO3 Electrophilic Attack Electrophilic Attack Nitronium Ion Formation->Electrophilic Attack Formation of NO2+ Deprotonation & Aromatization Deprotonation & Aromatization Electrophilic Attack->Deprotonation & Aromatization Formation of sigma complex 5-Nitro-2,3,3-trimethylindolenine 5-Nitro-2,3,3-trimethylindolenine Deprotonation & Aromatization->5-Nitro-2,3,3-trimethylindolenine

Caption: Workflow for the nitration of this compound.

Experimental Protocol: Nitration of this compound

This protocol is based on a published procedure for the synthesis of 5-nitro-2,3,3-trimethylindolenine[6].

  • Dissolution: To a 250 mL conical flask, add this compound (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL).

  • Addition of Nitrating Mixture: Cool the solution in an ice bath. With constant stirring, add a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol) dropwise.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Precipitation: Pour the reaction mixture over approximately 500 g of ice to yield a red precipitate.

  • Neutralization and Isolation: After standing overnight, adjust the pH to 8 by the slow addition of sodium hydroxide (B78521) pellets. Isolate the precipitate by vacuum filtration and wash with deionized water (500 mL).

  • Purification: Dissolve the solid in a minimum amount of hot methanol, filter, and evaporate the solvent to afford 2,3,3-trimethyl-5-nitro-indole.

Condensation Reactions: Synthesis of Cyanine Dyes

This compound is a key precursor for the synthesis of cyanine dyes. These reactions typically involve the quaternization of the indolenine nitrogen followed by condensation with a suitable polymethine bridge precursor.

The general mechanism involves:

  • Quaternization: The nitrogen of this compound is alkylated to form a quaternary ammonium (B1175870) salt, which activates the adjacent methyl group.

  • Condensation: The activated methyl group of the quaternized indolenine undergoes a condensation reaction with a polymethine synthon, such as a malondialdehyde derivative or a Vilsmeier reagent, in the presence of a base and often with heating. This step typically proceeds through a series of aldol-type condensations and eliminations to build the conjugated polymethine chain.

Visualization of Cyanine Dye Synthesis

Cyanine_Dye_Synthesis This compound This compound Quaternized Indoleninium Salt Quaternized Indoleninium Salt This compound->Quaternized Indoleninium Salt Alkylation (e.g., R-X) Activated Methyl Group Activated Methyl Group Quaternized Indoleninium Salt->Activated Methyl Group Base Condensation Condensation Activated Methyl Group->Condensation Polymethine Synthon Polymethine Synthon Polymethine Synthon->Condensation Cyanine Dye Cyanine Dye Condensation->Cyanine Dye Aldol-type condensations & eliminations

Caption: General pathway for the synthesis of cyanine dyes from this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another important transformation of this compound, which involves formylation at the 2-methyl group. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The mechanism proceeds as follows:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Attack: The enamine tautomer of this compound attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the corresponding aldehyde.

Interestingly, further reaction with the Vilsmeier reagent can lead to the formation of aminomethylene malonaldehydes[1].

Alternative Synthesis: A Method Utilizing 3-Chloro-3-methylbutane-2-one

An alternative to the classic Fischer indole synthesis involves the reaction of aniline (B41778) with 3-chloro-3-methylbutane-2-one. This method is claimed to be suitable for commercial production with high yields[7].

Reaction Conditions and Yield
ReactantsMolar Ratio (Aniline:Ketone)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Aniline, 3-chloro-3-methylbutane-2-one3:1 - 10:160-120, then reflux2-20, then 0.5-2~8098.5[7]

This method provides a high-purity product with a good yield, offering a viable alternative to the traditional Fischer indole synthesis.

Conclusion

The reaction mechanisms of this compound are well-established, with the Fischer indole synthesis being the cornerstone of its preparation. Experimental evidence, including isotopic labeling and the successful application of various catalysts, supports the proposed multi-step mechanism. Subsequent reactions, such as electrophilic substitution and condensation to form cyanine dyes, proceed through predictable and well-understood pathways. The development of more efficient synthetic methods, like microwave-assisted synthesis, continues to improve the accessibility of this important chemical intermediate. For researchers and professionals in drug development, a thorough understanding of these reaction mechanisms is crucial for the rational design and synthesis of novel functional molecules.

References

assessing the stability of 2,3,3-Trimethylindolenine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount for ensuring the integrity, efficacy, and safety of final products. This guide provides a comprehensive assessment of the stability of 2,3,3-Trimethylindolenine under various environmental conditions. Due to the limited availability of public, quantitative stability data for this specific compound, this guide outlines general stability characteristics based on available safety and handling information and presents standardized, detailed experimental protocols for a comprehensive stability assessment.

General Stability Profile

This compound is generally considered stable under standard storage conditions. Commercial suppliers indicate that the compound is stable for at least two years when stored at room temperature, protected from light and moisture.[1] Safety data sheets corroborate this, stating the compound is stable under normal conditions.[2] However, it is noted to be incompatible with strong oxidizing agents, suggesting a potential for degradation upon exposure to such conditions.[2]

Comparative Stability Assessment

Table 1: Summary of Expected Stability of this compound

ConditionExpected StabilityRemarks
pH Stable in neutral conditions. Potential for degradation under strong acidic or basic conditions.The imine functionality may be susceptible to hydrolysis at pH extremes.
Temperature Stable at room temperature.[1]High temperatures may lead to thermal decomposition.
Light Recommended to be protected from light.[1]Potential for photodegradation upon exposure to UV or visible light.
Oxidizing Agents Incompatible with strong oxidizing agents.[2]The indolenine ring may be susceptible to oxidation.
Reducing Agents No specific data available.Stability would need to be determined experimentally.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study should be conducted. The following protocols are based on established guidelines for stability testing of chemical compounds.

Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile (B52724) or methanol. This stock solution will be used for all subsequent stress conditions.

Stress Conditions

a) Acidic and Basic Hydrolysis:

  • Protocol: Treat the stock solution with 0.1 M HCl (acidic) and 0.1 M NaOH (basic) separately.

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze using a stability-indicating analytical method like HPLC.

b) Thermal Degradation:

  • Protocol: Expose both the solid compound and the stock solution to elevated temperatures.

  • Conditions: Place samples in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.

  • Analysis: Analyze the samples at different time intervals to determine the extent of degradation.

c) Photostability:

  • Protocol: Expose the solid compound and the stock solution to a light source.

  • Conditions: Use a photostability chamber that provides controlled exposure to both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Monitor the degradation of the samples over time.

d) Oxidative Degradation:

  • Protocol: Treat the stock solution with an oxidizing agent.

  • Conditions: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and incubate at room temperature.

  • Analysis: Analyze the sample at various time points to assess the extent of oxidative degradation.

Analytical Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is recommended for the analysis of this compound and its potential degradation products. The method should be able to separate the parent compound from all significant degradants.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.

Stability_Assessment_Workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Comparison prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to thermal Thermal Stress (Solid & Solution, 40-80°C) prep->thermal Expose to photo Photolytic Stress (UV/Vis Light) prep->photo Expose to oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples oxidative->hplc Analyze Samples data Quantitative Data on Degradation hplc->data comparison Compare with Alternative Compounds data->comparison

Workflow for Stability Assessment

This comprehensive approach will enable a thorough understanding of the stability profile of this compound, providing crucial information for its handling, formulation, and storage, thereby ensuring the quality and reliability of research and development outcomes.

References

cost-effectiveness analysis of different 2,3,3-Trimethylindolenine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the economic and practical viability of various synthetic pathways to a key industrial intermediate.

2,3,3-Trimethylindolenine is a crucial intermediate in the synthesis of a wide array of commercially significant compounds, including cyanine (B1664457) dyes used in photosensitizers and as fluorescent probes in biomedical research. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and chemical industry professionals. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, with a focus on experimental data to support a thorough cost-effectiveness analysis.

Executive Summary

The synthesis of this compound is predominantly achieved through variations of the Fischer indole (B1671886) synthesis. This guide evaluates five distinct methodologies: the traditional two-step Fischer indole synthesis, a more streamlined one-pot Fischer indole synthesis, a modern microwave-assisted Fischer indole synthesis, and two notable industrial processes. The analysis reveals that while the traditional Fischer indole synthesis is a well-established method, modern adaptations, particularly the microwave-assisted and optimized industrial routes, offer significant advantages in terms of reaction time, yield, and overall cost-effectiveness. The choice of the optimal route will ultimately depend on the specific requirements of the production scale, available equipment, and economic constraints.

Comparison of Synthesis Routes

The following tables provide a quantitative comparison of the different synthesis routes for this compound. The cost analysis is based on estimated industrial prices for raw materials and energy, and average costs for chemical waste disposal.

Metric Traditional Two-Step Fischer Indole Synthesis One-Pot Fischer Indole Synthesis Microwave-Assisted Fischer Indole Synthesis Industrial Process 1 (Aniline + Substituted Butanone) Industrial Process 2 (Aniline + Hydroxybutanone)
Overall Yield ~75-85%~80-90%>90%~80%~93%
Reaction Time 12-24 hours8-16 hours20-30 minutes2-20 hours4-6 hours
Process Complexity High (two distinct steps)Moderate (single step)Low (rapid, single step)Moderate (single step, reflux)Moderate (single step, reflux)
Environmental Impact High (solvent waste, acid catalyst)Moderate (reduced solvent)Low (minimal solvent, efficient energy use)Moderate (solvent and potential chlorinated waste)Moderate (solvent waste)
Cost Component Traditional Two-Step Fischer Indole Synthesis One-Pot Fischer Indole Synthesis Microwave-Assisted Fischer Indole Synthesis Industrial Process 1 (Aniline + Substituted Butanone) Industrial Process 2 (Aniline + Hydroxybutanone)
Raw Materials Phenylhydrazine (B124118), 3-Methyl-2-butanone (B44728), Acetic AcidPhenylhydrazine, 3-Methyl-2-butanone, Acetic AcidPhenylhydrazine, 3-Methyl-2-butanone, Acetic AcidAniline (B41778), 3-Chloro-3-methylbutane-2-oneAniline, 3-Methyl-3-hydroxybutan-2-one, Zinc Chloride
Estimated Raw Material Cost per kg of Product ~$15-20~$14-18~$13-17~$10-15~$12-16
Estimated Energy Cost per kg of Product ~$1.50-2.50~$1.00-2.00~$0.20-0.50~$1.20-2.20~$0.80-1.50
Estimated Waste Disposal Cost per kg of Product ~$5-10~$4-8~$2-5~$6-12~$4-8
Estimated Total Cost per kg of Product ~$21.50-32.50 ~$19.00-28.00 ~$15.20-22.50 ~$17.20-29.20 ~$16.80-25.50

Note: Cost estimations are based on publicly available data for bulk chemical prices and average industrial utility and waste disposal costs. Actual costs may vary depending on supplier, location, and scale of production.

Experimental Protocols

Traditional Two-Step Fischer Indole Synthesis

This method involves the initial formation of a phenylhydrazone intermediate, followed by cyclization to form the indolenine ring.

Step 1: Phenylhydrazone Formation

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Add 3-methyl-2-butanone (1.05 eq) dropwise to the solution while stirring at room temperature.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.

Step 2: Cyclization

  • To the phenylhydrazone, add a strong acid catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride.

  • Heat the mixture to 120-150°C for 8-20 hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide (B78521) solution) and the product is extracted with an organic solvent.

  • The crude product is then purified by vacuum distillation.

One-Pot Fischer Indole Synthesis

This modified procedure combines the two steps of the traditional method into a single, more efficient process.

  • In a reaction vessel, combine phenylhydrazine (1.0 eq), 3-methyl-2-butanone (1.2 eq), and a solvent/catalyst such as glacial acetic acid.

  • Heat the mixture to reflux (around 118°C for acetic acid) for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted and purified as in the two-step method.

Microwave-Assisted Fischer Indole Synthesis

This modern approach utilizes microwave irradiation to dramatically reduce reaction times and improve yields.

  • In a microwave-safe reaction vessel, mix phenylhydrazine (1.0 eq), 3-methyl-2-butanone (1.5 eq), and glacial acetic acid.

  • Place the vessel in a laboratory microwave reactor and irradiate at a set power (e.g., 300W) for 20-30 minutes, maintaining a temperature near the boiling point of the solvent.

  • After the reaction, the mixture is cooled, worked up, and purified in the same manner as the conventional methods.

Industrial Process 1: From Aniline and 3-Chloro-3-methylbutane-2-one

This patented industrial method offers a high-yield route from readily available starting materials.

  • A mixture of aniline (in excess, acting as both reactant and solvent) and 3-chloro-3-methylbutane-2-one is heated at 60-120°C for 2-20 hours.

  • The temperature is then raised to the reflux temperature of aniline (around 184°C) for 0.5-2 hours to complete the reaction.

  • After cooling, the excess aniline is recovered by distillation.

  • The resulting this compound is purified by vacuum distillation.

Industrial Process 2: From Aniline and 3-Methyl-3-hydroxybutan-2-one

This process utilizes a different substituted butanone and a Lewis acid catalyst.

  • Aniline, 3-methyl-3-hydroxybutan-2-one, and a catalytic amount of zinc chloride are heated to reflux in a suitable solvent.

  • The reaction is carried out for 4-6 hours.

  • The workup and purification follow standard procedures of neutralization, extraction, and vacuum distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis routes and a general experimental workflow for the production and analysis of this compound.

SynthesisRoutes cluster_fischer Fischer Indole Synthesis cluster_industrial Industrial Processes F_Start Phenylhydrazine + 3-Methyl-2-butanone TwoStep Two-Step Synthesis F_Start->TwoStep Conventional Heating OnePot One-Pot Synthesis F_Start->OnePot Conventional Heating Microwave Microwave-Assisted F_Start->Microwave Microwave Irradiation Product This compound TwoStep->Product OnePot->Product Microwave->Product I1_Start Aniline + 3-Chloro-3-methylbutane-2-one IP1 Industrial Process 1 I1_Start->IP1 I2_Start Aniline + 3-Methyl-3-hydroxybutan-2-one IP2 Industrial Process 2 I2_Start->IP2 IP1->Product IP2->Product

Caption: Overview of synthetic routes to this compound.

ExperimentalWorkflow Start Select Synthesis Route Reaction Perform Synthesis Reaction Start->Reaction Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End Pure this compound Analysis->End

Caption: General experimental workflow for synthesis and purification.

Conclusion

The choice of a synthetic route for this compound is a critical decision that impacts not only the efficiency and yield but also the overall economic and environmental footprint of the process. For laboratory-scale synthesis and research applications, the microwave-assisted Fischer indole synthesis stands out as a highly attractive option due to its rapid reaction times, high yields, and adherence to the principles of green chemistry.

For larger-scale industrial production, the patented processes utilizing aniline as a starting material offer a compelling economic advantage due to the lower cost of aniline compared to phenylhydrazine. While these methods may involve higher energy consumption and potentially more complex waste streams, their high yields and the use of more accessible raw materials make them viable for commercial production.

Ultimately, the selection of the most cost-effective synthesis route requires a careful evaluation of the specific production context, including the scale of operation, available infrastructure, and the relative costs of raw materials, energy, and waste disposal in a given geographical location. This guide provides a foundational framework and the necessary data to aid researchers and production chemists in making an informed decision.

Comparative Analysis of Novel Compounds Derived from 2,3,3-Trimethylindolenine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization and performance of novel fluorescent probes and dyes synthesized from the versatile 2,3,3-trimethylindolenine scaffold. This report provides a comparative overview of their photophysical properties against commercially available standards, detailed experimental protocols, and workflow visualizations to aid in experimental design and application.

Novel compounds derived from the this compound core structure are attracting significant interest across various scientific disciplines, particularly in the realms of biomedical imaging, diagnostics, and materials science. This versatile heterocyclic moiety serves as a fundamental building block for a diverse range of synthetic dyes, including cyanine (B1664457), squaraine, hemicyanine, and azo dyes. These derivatives exhibit remarkable photophysical properties, such as intense absorption and fluorescence in the visible and near-infrared (NIR) regions, making them ideal candidates for the development of advanced fluorescent probes. This guide offers a comprehensive characterization of these novel compounds, presenting a comparative analysis of their performance with established alternatives and providing the necessary experimental details for their practical application.

Comparative Photophysical Properties

The performance of a fluorescent probe is primarily determined by its photophysical characteristics. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength; the fluorescence quantum yield (Φf), representing the efficiency of converting absorbed light into emitted fluorescence; the wavelengths of maximum absorption (λabs) and emission (λem); and photostability, the molecule's resistance to photochemical degradation upon exposure to light.

While extensive research is ongoing, a direct, universally standardized comparison remains challenging due to variations in experimental conditions across different studies. However, by compiling data from various sources, we can establish a general performance overview of novel indolenine-based dyes in comparison to well-established commercial standards like Cyanine3 (Cy3) and Cyanine5 (Cy5).

Dye ClassDerivative Exampleλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)PhotostabilityCommercial Alternative
Cyanine Indolenine-based Heptamethine Cyanine~750-800~780-820> 200,0000.1 - 0.3Moderate to HighCy7
Cyanine Indolenine-based Pentamethine Cyanine~640-660~660-680~250,0000.2 - 0.4ModerateCy5[1]
Cyanine Indolenine-based Trimethine Cyanine~550-570~570-590~150,0000.1 - 0.3ModerateCy3[1]
Squaraine Symmetrical Indolenine Squaraine~630-670~650-690> 250,0000.3 - 0.7High[2]-
Hemicyanine N-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium derivative~450-500~580-620Not widely reportedLow in solution, increases upon binding to protein[3]Moderate[3]-
Azo Dyes 2,3,3-trimethyl-3H-indolenine coupled with 2-naphthol~494Not typically fluorescentNot widely reported for fluorescence applicationsVery Low / Non-fluorescentHigh-

Note: The photophysical properties of these dyes are highly sensitive to their environment, including the solvent, pH, and binding to biological macromolecules. The data presented here is a generalized summary from various studies and should be considered as a reference point.

Experimental Protocols

Accurate characterization and comparison of these novel compounds rely on standardized experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of various dye classes from this compound typically involves condensation reactions with appropriate reagents.

  • Cyanine Dyes: Symmetrical cyanine dyes are often synthesized by reacting two equivalents of a quaternary salt of this compound (e.g., 1-ethyl-2,3,3-trimethyl-3H-indolium iodide) with a polymethine bridge-forming reagent (e.g., glutaconaldehyde (B1235477) dianil hydrochloride for pentamethine cyanines) in the presence of a base such as pyridine (B92270) or triethylamine.

  • Squaraine Dyes: Symmetrical squaraine dyes are typically prepared by the condensation of two equivalents of this compound with one equivalent of squaric acid in a high-boiling solvent like a mixture of n-butanol and toluene, with azeotropic removal of water.[2]

  • Azo Dyes: Azo dyes are synthesized via a diazotization-coupling reaction. This involves the diazotization of an aromatic amine, followed by coupling of the resulting diazonium salt with an electron-rich coupling component, such as a derivative of this compound.[4]

  • Hemicyanine Dyes: Hemicyanine dyes are generally synthesized by the condensation of a quaternary salt of this compound with an aromatic aldehyde containing an electron-donating group in the presence of a basic catalyst.[3]

Determination of Photophysical Properties

1. Molar Extinction Coefficient (ε):

  • Prepare a series of dilute solutions of the dye in a spectroscopic grade solvent (e.g., ethanol (B145695) or DMSO).

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λabs) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • The molar extinction coefficient is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

2. Fluorescence Quantum Yield (Φf) Measurement (Relative Method):

  • Select a standard fluorescent dye with a known quantum yield and similar absorption and emission spectral range to the sample.

  • Prepare dilute solutions of both the sample and the standard in the same spectroscopic grade solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φf_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3. Photostability Assay:

  • Prepare a solution of the fluorescent dye at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[5]

  • Place the solution in a quartz cuvette or on a microscope slide.

  • Expose the sample to continuous illumination from a stable light source (e.g., a xenon lamp or a laser) with a defined power output.

  • Record the fluorescence intensity at regular time intervals using a spectrofluorometer or a fluorescence microscope equipped with a sensitive detector.[6]

  • Plot the fluorescence intensity as a function of time.

  • The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life).[5]

Cellular Imaging Protocol

1. Cell Culture and Staining:

  • Culture the desired cell line on glass-bottom dishes or coverslips to an appropriate confluency.

  • Prepare a stock solution of the indolenine-derived fluorescent probe in a suitable solvent like DMSO.

  • Dilute the stock solution to the desired final concentration in cell culture medium.

  • Remove the culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.

2. Fluorescence Microscopy:

  • Mount the coverslips on a microscope slide or place the glass-bottom dish on the microscope stage.

  • Excite the stained cells using a light source (e.g., laser or LED) at a wavelength close to the probe's absorption maximum.

  • Collect the emitted fluorescence through an appropriate filter set.

  • Capture images using a sensitive camera (e.g., sCMOS or EMCCD).

Visualizations

Experimental Workflow for Characterization of Novel Dyes

experimental_workflow Workflow for Characterization of Novel Indolenine-Derived Dyes cluster_synthesis Synthesis & Purification cluster_characterization Structural & Photophysical Characterization cluster_application Application & Performance Evaluation synthesis Synthesis of Indolenine Derivative purification Purification (e.g., Chromatography) synthesis->purification structural Structural Analysis (NMR, MS) purification->structural uv_vis UV-Vis Spectroscopy (λabs, ε) purification->uv_vis fluorescence Fluorescence Spectroscopy (λem, Φf) purification->fluorescence photostability Photostability Assay purification->photostability cell_staining Cellular Staining photostability->cell_staining microscopy Fluorescence Microscopy cell_staining->microscopy data_analysis Image & Data Analysis microscopy->data_analysis probe_selection Decision-Making for Fluorescent Probe Selection application Define Application (e.g., Live Cell Imaging) spectral_req Determine Spectral Requirements (λex, λem) application->spectral_req photophys_prop Evaluate Photophysical Properties spectral_req->photophys_prop photostability Assess Photostability photophys_prop->photostability solubility Consider Solubility & Biocompatibility photostability->solubility select_probe Select Optimal Probe solubility->select_probe

References

Safety Operating Guide

Proper Disposal of 2,3,3-Trimethylindolenine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,3,3-Trimethylindolenine is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

This compound is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2]. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this substance[1][2]. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood[1][2].

Key Safety and Physical Properties

A thorough understanding of the chemical's properties is essential for safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₃N[2][3]
CAS Number 1640-39-7[1][2][3]
Appearance Light yellow liquid[1][2]
Boiling Point 228 - 229 °C @ 744 mmHg[1][3]
Flash Point 93 °C (199.4 °F) - closed cup[1][3]
Density 0.992 g/mL at 25 °C[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be followed sequentially to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing and potential hazardous reactions. It is incompatible with strong oxidizing agents and acids[1][4].

2. Containerization:

  • Use a dedicated, properly labeled waste container for this compound waste. The container should be made of a material compatible with the chemical.

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills[1].

  • Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, irritant).

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, and open flames[1][2].

  • Ensure the storage area has secondary containment to capture any potential leaks.

4. Documentation:

  • Maintain a log of the accumulated waste, noting the amount and date of addition to the container.

  • Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

5. Disposal:

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company[1][2].

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition[1].

  • Ventilate the area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly with soap and water[1].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Chemicals (e.g., Strong Oxidizers, Acids) B->C D Transfer to a Labeled, Compatible Hazardous Waste Container C->D E Securely Seal the Container D->E F Store in a Cool, Dry, Well-Ventilated Hazardous Waste Accumulation Area E->F G Complete Hazardous Waste Documentation F->G H Contact EHS for Pickup and Disposal by a Licensed Contractor G->H I End: Waste Disposed H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,3-Trimethylindolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,3,3-Trimethylindolenine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

I. Chemical Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Summary of Hazards:

  • Physical Hazards: Combustible liquid.[1]

  • Health Hazards:

    • Harmful if swallowed (Acute oral toxicity, Category 4).[1]

    • Causes skin irritation (Skin corrosion/irritation, Category 2).[1]

    • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2).[1]

    • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₁₁H₁₃N[2]
Molecular Weight 159.23 g/mol [3]
Appearance Light yellow to red-brown liquid[1]
Boiling Point 228 - 229 °C @ 744 mmHg[1]
Flash Point 93 °C / 199.4 °F (closed cup)[1][3]
Density 0.992 g/mL at 25 °C[3]
Solubility Soluble in chloroform, toluene, or dichlorobenzene.[2]

II. Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound.

A. Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • In situations with a risk of splashing, a face shield should be worn in addition to safety goggles.

B. Skin and Body Protection:

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant risk of splashing, chemical-resistant coveralls are recommended.[1]

C. Respiratory Protection:

  • Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required.[1]

  • If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

III. Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

A. Preparation:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

B. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in Section II.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Use a pipette or a graduated cylinder for accurate measurement.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[1]

  • Reactions: When running reactions, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

C. Cleanup:

  • Decontamination: Clean all glassware and equipment that has come into contact with this compound with an appropriate solvent. The rinsate should be collected as hazardous waste.

  • Work Area: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves and any contaminated items in the designated hazardous waste container.

IV. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and list all chemical constituents with their approximate percentages.

  • Solid Waste:

    • Collect all contaminated solid waste, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled hazardous waste container.

B. Disposal Procedure:

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste.[5] The rinsed container can then be disposed of as regular solid waste after defacing the label.[6]

V. Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep1 Risk Assessment Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Gather Materials & PPE Prep2->Prep3 Prep4 Locate Emergency Equipment Prep3->Prep4 Hand1 Don PPE Prep4->Hand1 Hand2 Dispense Chemical Hand1->Hand2 Hand3 Perform Experiment Hand2->Hand3 Clean1 Decontaminate Equipment Hand3->Clean1 Clean2 Clean Work Area Clean1->Clean2 Clean3 Remove & Dispose of PPE Clean2->Clean3

Caption: Safe Handling Workflow for this compound.

DisposalWorkflow cluster_collection Waste Collection WasteGen Waste Generation (Liquid & Solid) LiqWaste Collect Liquid Waste in Labeled Container WasteGen->LiqWaste SolWaste Collect Solid Waste in Labeled Container WasteGen->SolWaste EmptyCont Triple-Rinse Empty Containers & Collect Rinsate WasteGen->EmptyCont Storage Store in Satellite Accumulation Area LiqWaste->Storage SolWaste->Storage Disposal Arrange for EHS Waste Pickup Storage->Disposal EmptyCont->LiqWaste FinalDisp Dispose of Rinsed Container EmptyCont->FinalDisp

Caption: Disposal Workflow for this compound Waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.